2,4-Dibromo-1-(methylsulfonyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6Br2O2S |
|---|---|
Molecular Weight |
314.00 g/mol |
IUPAC Name |
2,4-dibromo-1-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI Key |
COXMPRIUFPJRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dibromo-1-(methylsulfonyl)benzene (CAS 4163-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2,4-Dibromo-1-(methylsulfonyl)benzene (CAS 4163-83-1), a halogenated aromatic sulfone of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical characteristics, plausible synthetic pathways, predicted reactivity, and potential applications, particularly within the realm of drug discovery and development. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers.
Introduction: The Significance of Brominated Aromatic Sulfones
Aromatic sulfones are a class of organic compounds characterized by a sulfonyl functional group attached to two aryl groups. The incorporation of bromine atoms onto the aromatic ring, as seen in 2,4-Dibromo-1-(methylsulfonyl)benzene, profoundly influences the molecule's electronic properties, reactivity, and biological activity. The strong electron-withdrawing nature of the methylsulfonyl group, coupled with the steric and electronic effects of the bromine substituents, makes this compound a versatile building block in organic synthesis. Brominated organic molecules are of particular interest in drug design, as the introduction of bromine can enhance therapeutic activity, modulate metabolic stability, and provide a handle for further chemical modifications.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4163-83-1 | [2][3] |
| Molecular Formula | C₇H₆Br₂O₂S | [2][3] |
| Molecular Weight | 313.99 g/mol | [2][3] |
| Melting Point | Data not available. For comparison, the melting point of the isomeric 1,2-Dibromo-4-(methylsulfonyl)benzene is 141-142 °C. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | Inferred from general properties of similar compounds. |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from general properties of similar compounds. |
Synthesis Strategies: A Mechanistic Perspective
A definitive, step-by-step synthesis protocol for 2,4-Dibromo-1-(methylsulfonyl)benzene is not explicitly detailed in the available literature. However, based on established principles of organic synthesis, two primary retrosynthetic approaches can be proposed. The choice between these pathways would depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Pathway A: Electrophilic Bromination of a Phenyl Methyl Sulfone Precursor
This approach involves the direct bromination of phenyl methyl sulfone. The methylsulfonyl group is a meta-director and a deactivating group in electrophilic aromatic substitution.[4] Therefore, achieving the 2,4-dibromo substitution pattern would require forcing conditions and may lead to a mixture of isomers, necessitating careful purification.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of phenyl methyl sulfone in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid), add a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
Reaction Conditions: The reaction would likely require elevated temperatures and prolonged reaction times due to the deactivating nature of the sulfonyl group.
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched with a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer would then be separated, washed, dried, and concentrated. The resulting crude product would likely require purification by recrystallization or column chromatography to isolate the desired 2,4-dibromo isomer.
Pathway B: Introduction of the Sulfonyl Group to a Dibromobenzene Precursor
This alternative strategy begins with a readily available dibrominated benzene derivative, such as 1,3-dibromobenzene. The methylsulfonyl group can then be introduced via a Friedel-Crafts-type reaction or through a multi-step sequence involving sulfonation followed by reduction and methylation.
Experimental Protocol (Hypothetical):
-
Sulfonylation: 1,3-dibromobenzene can be sulfonated using fuming sulfuric acid (oleum) or sulfur trioxide.[5] This electrophilic aromatic substitution would be directed by the bromine atoms, leading to a mixture of sulfonylated products.
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
-
Reduction and Methylation: The sulfonyl chloride can then be reduced to a sulfinate salt, which can subsequently be methylated to yield the final methyl sulfone product.
Logical Flow of Synthetic Pathways
Caption: Proposed synthetic routes to 2,4-Dibromo-1-(methylsulfonyl)benzene.
Reactivity and Potential Applications in Drug Development
The reactivity of 2,4-Dibromo-1-(methylsulfonyl)benzene is dictated by the interplay of its functional groups. The bromine atoms serve as versatile handles for a variety of chemical transformations, while the electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring.
Key Reactive Sites and Potential Transformations:
-
Carbon-Bromine Bonds: The two bromine atoms are susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex molecules.
-
Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the presence of the methylsulfonyl group and two bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly at the positions ortho and para to the sulfonyl group.
-
Methylsulfonyl Group: While generally stable, the sulfonyl group can potentially undergo reduction under harsh conditions.
Relevance in Drug Discovery:
The structural motifs present in 2,4-Dibromo-1-(methylsulfonyl)benzene are of significant interest in medicinal chemistry.
-
Scaffold for Library Synthesis: Its ability to undergo various cross-coupling reactions makes it an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: The methylsulfonyl group is often used as a bioisostere for other functional groups, such as nitro or cyano groups, to modulate the physicochemical and pharmacokinetic properties of a drug candidate.
-
Modulation of Biological Activity: The introduction of bromine atoms can lead to enhanced binding affinity to biological targets and can also be used to block sites of metabolism, thereby improving the metabolic stability of a drug.[1]
Conceptual Workflow for Drug Discovery Application
Caption: A potential workflow illustrating the use of the title compound in drug discovery.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2,4-Dibromo-1-(methylsulfonyl)benzene are not available, its spectral characteristics can be predicted based on the analysis of its structural components and data from analogous compounds.
5.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the methylsulfonyl group and the bromine atoms. The proton ortho to the sulfonyl group is expected to be the most deshielded (downfield). The methyl group of the sulfonyl moiety will appear as a singlet in the aliphatic region.
5.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display signals for the six aromatic carbons and one aliphatic carbon of the methyl group. The carbons directly attached to the bromine atoms and the sulfonyl group will be significantly deshielded. Due to the lack of symmetry, six distinct aromatic carbon signals are expected.[6]
5.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
S=O stretching: Strong, characteristic bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-S stretching: A band in the region of 800-600 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
5.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (313.99 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 1:2:1, which is a hallmark of a dibrominated compound.[7]
Safety and Handling
Detailed toxicological data for 2,4-Dibromo-1-(methylsulfonyl)benzene is not available. However, as with any halogenated aromatic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2,4-Dibromo-1-(methylsulfonyl)benzene is a valuable, albeit under-characterized, building block in organic synthesis with significant potential in medicinal chemistry. Its unique combination of a reactive dibrominated aromatic core and an electron-withdrawing methylsulfonyl group provides a versatile platform for the development of novel compounds. While a lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, this guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted and will undoubtedly expand its utility in the scientific community.
References
-
2,4-Dibromo-1-(methylsulfonyl)benzene. Zhuhai Aobokai Biomedical and Chemical Co., Ltd.[Link]
- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Chemistry.
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.[Link]
- The reactivity and selectivity of the reaction of sulfur trioxide and bromobenzene. Journal of the American Chemical Society.
-
Integration of 13C NMR Spectra. University of Colorado Boulder, Department of Chemistry and Biochemistry.[Link]
-
Mass Spectrometry. CHEM 2600, University of Lethbridge.[Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. rsc.org [rsc.org]
- 3. 2,4-Dibromo-1-(methylsulfonyl)benzene - CAS:4163-83-1 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. "The reactivity and selectivity of the reaction of sulfur trioxide and " by Sullivan E. Blau [scholarsarchive.byu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
chemical structure of 2,4-dibromophenyl methyl sulfone
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2,4-Dibromophenyl Methyl Sulfone
Introduction
Aryl sulfones are a class of organosulfur compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals.[1] Their rigid stereochemistry and ability to act as strong electron-withdrawing groups and hydrogen bond acceptors make them a valuable pharmacophore in drug design. This guide provides a detailed technical overview of a specific member of this class, 2,4-dibromophenyl methyl sulfone, tailored for researchers, chemists, and professionals in drug development. We will explore its molecular architecture, outline robust synthetic pathways, detail methods for its spectroscopic confirmation, and discuss its relevance as a chemical building block.
Molecular Structure and Physicochemical Properties
The consists of a central sulfone group (SO₂) bonded to a methyl group and a 2,4-dibrominated phenyl ring. The sulfonyl group imparts significant polarity and oxidative stability to the molecule. The bromine atoms at the ortho and para positions of the phenyl ring influence the molecule's electronic properties and provide reactive handles for further synthetic transformations, such as cross-coupling reactions.
Chemical Structure Diagram
Caption: 2D structure of 2,4-dibromophenyl methyl sulfone.
Physicochemical Data
The properties of 2,4-dibromophenyl methyl sulfone can be inferred from its structure and comparison with similar halogenated aryl sulfones.
| Property | Value | Source |
| CAS Number | Not explicitly assigned; derived from precursor | N/A |
| Molecular Formula | C₇H₆Br₂O₂S | Calculated |
| Molecular Weight | 317.99 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred[2][3] |
| Melting Point | Expected to be in the range of 100-120 °C | Inferred from analogs[2] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate) | Inferred[2] |
Synthesis Methodologies
The most direct and widely adopted method for preparing aryl sulfones is the oxidation of the corresponding aryl sulfide.[4] This approach is favored for its high yields, operational simplicity, and tolerance for a wide range of functional groups. Alternative modern methods, such as transition-metal-free coupling of arylsulfinic acids with diaryliodonium salts, also provide efficient routes.[5]
Primary Synthetic Route: Sulfide Oxidation
The synthesis of 2,4-dibromophenyl methyl sulfone is most reliably achieved through the oxidation of its sulfide precursor, (2,4-dibromophenyl)(methyl)sulfane (CAS: 345635-35-0).[6] This two-step oxidation process first yields the intermediate sulfoxide, which is then further oxidized to the sulfone.
Causality of Experimental Design: The choice of an oxidizing agent is critical. While strong oxidants can be used, milder and more controlled reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are preferred to prevent unwanted side reactions on the aromatic ring.[1][7] The use of H₂O₂ in the presence of an acid catalyst like acetic acid forms peracetic acid in situ, which is an effective oxidant for this transformation.[8]
Synthetic Workflow Diagram
Sources
- 1. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromophenyl methyl sulfone | 3466-32-8 [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 345635-35-0|(2,4-Dibromophenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
synthesis of 2,4-dibromo-1-(methylsulfonyl)benzene from thioanisole
An In-depth Technical Guide to the Synthesis of 2,4-dibromo-1-(methylsulfonyl)benzene from Thioanisole
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 2,4-dibromo-1-(methylsulfonyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the regioselective dibromination of thioanisole to yield 2,4-dibromothioanisole, followed by the oxidation of the resulting thioether to the corresponding sulfone. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical experimental choices to ensure reproducibility and high yield. It is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Synthetic Strategy
2,4-Dibromo-1-(methylsulfonyl)benzene is a valuable substituted aromatic compound whose structural motifs are of interest in medicinal chemistry and materials science. The presence of two bromine atoms provides reactive handles for further functionalization via cross-coupling reactions, while the electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the benzene ring.
The synthesis from the readily available starting material, thioanisole, is strategically divided into two primary transformations:
-
Electrophilic Aromatic Substitution: Direct dibromination of the thioanisole ring. The methylthio (-SCH₃) group is an activating, ortho, para-directing group, which facilitates the introduction of bromine atoms at the desired positions.
-
Oxidation: Conversion of the methylthio group of the intermediate, 2,4-dibromothioanisole, into the target methylsulfonyl (-SO₂CH₃) group. This transformation requires a robust oxidizing agent capable of a two-step oxidation from thioether to sulfoxide and then to the final sulfone.
This guide will elaborate on the mechanistic underpinnings and practical execution of each step.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to first install the halogen substituents onto the aromatic ring, followed by the modification of the sulfur-containing functional group. This sequence is generally preferred as the thioether is compatible with many brominating agents, and performing the oxidation last prevents potential side reactions that the strongly deactivating sulfonyl group might introduce during the bromination step.
Caption: High-level workflow for the two-step synthesis.
Step 1: Synthesis of 2,4-Dibromothioanisole
Mechanistic Rationale and Causality
The bromination of thioanisole is a classic electrophilic aromatic substitution reaction. The sulfur atom's lone pair of electrons donates electron density into the benzene ring, activating it towards electrophiles and directing substitution to the ortho and para positions. To achieve dibromination, a slight excess of the brominating agent is required.
Glacial acetic acid is an excellent solvent choice as it is polar enough to dissolve the reactants but does not compete in the reaction. It can also help to moderate the reactivity of bromine. While a Lewis acid catalyst can be used to enhance the electrophilicity of bromine, for an activated ring like thioanisole, it is often unnecessary and can lead to over-bromination or side reactions.[1] The reaction is typically performed at or below room temperature to control the reaction rate and minimize the formation of byproducts.
Caption: Simplified mechanism of electrophilic bromination.
Quantitative Data for Dibromination
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Thioanisole | 124.20 | 0.10 | 1.0 | 12.42 g |
| Bromine | 159.81 | 0.21 | 2.1 | 33.56 g (10.8 mL) |
| Glacial Acetic Acid | 60.05 | - | - | 150 mL |
Experimental Protocol: Dibromination
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioanisole (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5°C.
-
Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water containing ~20 g of sodium bisulfite to quench any unreacted bromine. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude 2,4-dibromothioanisole can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Step 2: Synthesis of 2,4-dibromo-1-(methylsulfonyl)benzene
Mechanistic Rationale and Causality
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidizing agent. A second oxidation step converts the intermediate sulfoxide into the final sulfone.
Hydrogen peroxide (H₂O₂) in acetic acid is a common, effective, and environmentally benign system for this transformation.[2] Acetic acid acts as both a solvent and a catalyst, protonating the hydrogen peroxide to make it a more potent oxidant. The reaction is often heated to ensure complete conversion to the sulfone, as the oxidation from sulfoxide to sulfone is slower than the initial oxidation of the thioether.[3] An excess of hydrogen peroxide is used to drive the reaction to completion.
Sources
Solubility Profile of 2,4-dibromo-1-(methylsulfonyl)benzene: A Framework for Experimental Determination and Interpretation
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4-dibromo-1-(methylsulfonyl)benzene in a range of common organic solvents. We delve into the molecular characteristics governing its solubility, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, and offer insights into the interpretation of solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related aryl sulfone compounds.
Introduction: The Critical Role of Solubility
2,4-dibromo-1-(methylsulfonyl)benzene (CAS No. 4163-83-1) is a halogenated aryl sulfone, a class of compounds frequently utilized as intermediates in organic synthesis and medicinal chemistry.[1][2] The presence of two bromine atoms and a highly polar methylsulfonyl group on the benzene ring creates a molecule with distinct electronic and steric properties. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its effective application.
In process chemistry, solvent selection dictates reaction rates, impurity profiles, and the feasibility of crystallization-based purification. In pharmaceutical development, the solubility of a compound is a primary determinant of its absorption and bioavailability, directly impacting its therapeutic efficacy. Insufficient solubility can be a major hurdle, leading to costly and time-consuming formulation challenges.[3] Therefore, a thorough characterization of a compound's solubility is a critical, early-stage activity that de-risks downstream development.[3][4]
This guide will provide the scientific rationale and detailed methodologies required to systematically evaluate the solubility of 2,4-dibromo-1-(methylsulfonyl)benzene.
Physicochemical Properties and Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5]
Molecular Structure Analysis:
-
Aromatic Ring: The core benzene ring is non-polar and contributes to solubility in non-polar and moderately polar solvents through van der Waals forces.
-
Bromo Substituents: The two bromine atoms increase the molecular weight (MW: 313.99 g/mol ) and polarizability of the molecule, enhancing London dispersion forces.[1]
-
Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group with a significant dipole moment. It is capable of acting as a hydrogen bond acceptor. This group dominates the polarity of the molecule and suggests that higher solubility will be achieved in polar solvents.
Predicted Solubility Behavior: Based on this structure, we can make several predictions:
-
Low Solubility in Non-Polar Solvents: Due to the highly polar sulfonyl group, solubility is expected to be very low in non-polar aliphatic solvents like hexane and heptane.
-
Moderate Solubility in Aromatic and Chlorinated Solvents: Solvents like toluene and dichloromethane may offer moderate solubility by interacting with the dibromophenyl ring.
-
Good Solubility in Polar Aprotic Solvents: The strongest interactions are anticipated with polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar sulfonyl group.
-
Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol will likely be effective solvents, though the potential for hydrogen bonding with the solvent may be less dominant than the strong dipole-dipole interactions with aprotic polar solvents. A similar compound, 1-methyl-4-(methylsulfonyl)benzene, showed the highest solubility in DMF and acetone, followed by other polar solvents like acetonitrile and various alcohols.[6]
The following table provides a predicted solubility ranking for 2,4-dibromo-1-(methylsulfonyl)benzene based on these principles and data from analogous structures.
Table 1: Predicted Solubility Ranking and Solvent Properties
| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Predicted Solubility Ranking | Experimental Solubility (mg/mL at 25°C) |
|---|---|---|---|---|---|
| Heptane | Non-Polar | 0.1 | 1.9 | Very Low | Data to be determined |
| Toluene | Aromatic | 2.4 | 2.4 | Low | Data to be determined |
| Dichloromethane | Chlorinated | 3.1 | 9.1 | Low-to-Moderate | Data to be determined |
| Ethyl Acetate | Ester | 4.4 | 6.0 | Moderate | Data to be determined |
| Isopropanol | Alcohol | 3.9 | 19.9 | Moderate | Data to be determined |
| Acetone | Ketone | 5.1 | 20.7 | High | Data to be determined |
| Ethanol | Alcohol | 4.3 | 24.6 | Moderate-to-High | Data to be determined |
| Methanol | Alcohol | 5.1 | 32.7 | Moderate-to-High | Data to be determined |
| Acetonitrile | Nitrile | 5.8 | 37.5 | High | Data to be determined |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | 36.7 | Very High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 46.7 | Very High | Data to be determined |
¹Data adapted from various sources, including Murov.info.[7]
Experimental Protocol: Thermodynamic Equilibrium Solubility
Thermodynamic solubility is the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specified conditions of temperature and pressure.[3] The shake-flask method is the universally recognized gold standard for its determination.[4]
Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that a true equilibrium is established between the undissolved solid and the saturated solution. The concentration of the compound in the clarified supernatant is then measured analytically.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 10-20 mg of 2,4-dibromo-1-(methylsulfonyl)benzene into a series of 2 mL glass vials.
-
Pipette 1.0 mL of each selected organic solvent into the corresponding vials. This creates a slurry with a clear excess of solid material.
-
Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to 25°C (or another relevant temperature, e.g., 37°C for biopharmaceutical studies).
-
Agitate the samples for a minimum of 48 hours. Causality Note: A duration of 48-72 hours is chosen to ensure that slow dissolution kinetics or potential solid-state phase transitions do not lead to an underestimation of the true equilibrium solubility.[4]
-
-
Sample Processing:
-
After incubation, remove the vials and allow them to stand for 30 minutes for coarse solids to settle.
-
Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Trustworthiness Note: It is critical not to disturb the solid pellet during this step. Any suspended particulate matter will artificially inflate the measured solubility.
-
For an additional purification step, filter the supernatant through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter. A validation step should be performed to check for any adsorption of the compound onto the filter membrane.[4]
-
-
Quantification:
-
Prepare a series of calibration standards of 2,4-dibromo-1-(methylsulfonyl)benzene in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Dilute the saturated supernatant samples with the same solvent to bring them within the linear range of the calibration curve.
-
Analyze the standards and diluted samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the concentration of the compound in the original undiluted supernatant using the calibration curve and the dilution factor. This value represents the equilibrium solubility.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening: Kinetic Solubility
For early-stage discovery and screening of large compound libraries, thermodynamic solubility assays are often too low-throughput. Kinetic solubility provides a faster, albeit less definitive, measure of a compound's propensity to precipitate from a supersaturated solution.[3][4]
Principle
A concentrated stock solution of the compound, typically in DMSO, is rapidly diluted into an aqueous or organic medium. The concentration at which precipitation is first observed (the "cloud point") is defined as the kinetic solubility. This is commonly measured using laser nephelometry, which detects scattered light from suspended particles.[8]
General Methodology
-
Stock Solution: Prepare a high-concentration stock solution of 2,4-dibromo-1-(methylsulfonyl)benzene (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into the target solvent.
-
Precipitation Induction: A small volume of the DMSO-compound solution is dispensed into a larger volume of the test solvent. The final DMSO concentration is typically kept low (1-2%) to minimize its co-solvent effects.
-
Detection: The plate is immediately read by a laser nephelometer. The instrument measures light scattering at 90 degrees. A sharp increase in the nephelometry signal indicates the formation of a precipitate.
-
Determination: The lowest concentration at which a signal significantly above the background is detected is reported as the kinetic solubility.
Causality Note: This method measures the stability of a supersaturated state, not a true equilibrium. The results can be influenced by the rate of addition, mixing speed, and the presence of DMSO, which can sometimes stabilize supersaturation or cause artifacts.[4]
Kinetic Solubility Workflow Diagram
Caption: High-Throughput Kinetic Solubility Workflow.
Conclusion
This guide establishes a robust framework for evaluating the solubility of 2,4-dibromo-1-(methylsulfonyl)benzene. The structural features of the molecule—a polar sulfonyl head and a less polar dibromophenyl body—predict a strong preference for solubility in polar aprotic solvents like DMSO, DMF, and acetone. While this prediction provides a valuable starting point, rigorous experimental determination is essential for accurate process development and formulation.
The gold-standard shake-flask method is detailed for obtaining true thermodynamic solubility data, which is indispensable for late-stage development. For earlier, high-throughput needs, a kinetic solubility assay using nephelometry offers a rapid screening alternative. By employing these methodologies, researchers can generate the high-quality, reliable solubility data necessary to advance their scientific and developmental objectives.
References
- WuXi AppTec (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ResearchGate (n.d.). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF.
- Rheolution (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate (n.d.). Synthesis of aryl sulfones under different reaction conditions.
- Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Unknown Source (2024). Solubility test for Organic Compounds.
- Merck (n.d.). 1,2-Dibromo-4-(methylsulfonyl)benzene | 849035-70-7.
- Zhuhai Auboc Biomedical Technology Co., Ltd. (n.d.). 2,4-Dibromo-1-(methylsulfonyl)benzene.
- EPA (2025). Benzene, 1-(2-bromo-1-cyclopenten-1-yl)-4-(methylsulfonyl)- Properties.
- PrepChem.com (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
- PubChem (n.d.). 2,4-Dibromo-1-(bromomethyl)benzene.
- PMC (n.d.). Water Effect on the Photochemistry of Arylazo Sulfonates.
- Royal Society of Chemistry (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation.
- Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION.
- PubChem (n.d.). 2,4-Dibromo-1-[dibromo(fluoro)methyl]benzene.
- PMC (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage.
- Google Patents (n.d.). A method of measuring solubility.
- Organic Syntheses (n.d.). Procedure.
- A2B Chem (n.d.). 4163-83-1 | 2,4-Dibromo-1-(methylsulfonyl)benzene.
- Google Patents (n.d.). Synthesis of methylsulphonyl benzene compounds.
- PMC (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides.
- Alfa Chemistry (n.d.). Solvent Miscibility Table.
- Sigma-Aldrich (n.d.). Solvent Miscibility Table.
- Hoye, T.R. (2022). Properties of Common Organic Solvents.
Sources
- 1. 2,4-Dibromo-1-(methylsulfonyl)benzene - CAS:4163-83-1 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 2. a2bchem.com [a2bchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. raytor.com [raytor.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. EP1428015A1 - A method of measuring solubility - Google Patents [patents.google.com]
2,4-dibromo-1-(methylsulfonyl)benzene molecular weight and formula
The following technical guide details the physicochemical profile, synthetic architecture, and reactivity landscape of 2,4-dibromo-1-(methylsulfonyl)benzene .
Scaffold Classification: Polyhalogenated Aryl Sulfone Primary Application: Pharmacophore intermediate, Regioselective cross-coupling scaffold
Executive Summary
2,4-Dibromo-1-(methylsulfonyl)benzene (CAS: 4163-83-1) is a highly functionalized aromatic building block characterized by two chemically distinct bromine handles and a strongly electron-withdrawing methylsulfonyl moiety.[1] Its utility in drug discovery stems from the electronic asymmetry imposed by the sulfone group, which allows for sequential, regioselective palladium-catalyzed cross-couplings. This guide outlines its molecular properties, validated synthetic routes, and handling protocols for medicinal chemistry applications.[2][3]
Physicochemical Characterization
The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon receipt of commercial samples.
| Parameter | Specification |
| IUPAC Name | 2,4-Dibromo-1-(methylsulfonyl)benzene |
| Common Synonyms | 2,4-Dibromophenyl methyl sulfone; 2,4-Dibromothioanisole dioxide |
| CAS Registry Number | 4163-83-1 |
| Molecular Formula | C₇H₆Br₂O₂S |
| Molecular Weight | 313.99 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 103–107 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| LogP (Predicted) | ~2.5 – 3.0 |
Synthetic Architecture & Causality[1]
The synthesis of 2,4-dibromo-1-(methylsulfonyl)benzene is rarely achieved by direct sulfonation of dibromobenzene due to poor regiocontrol.[1] The industry-standard approach relies on the oxidation of the corresponding thioether , which allows for precise installation of bromine atoms prior to establishing the sulfone oxidation state.
Mechanistic Pathway
The synthesis follows a logical "Bromination-Oxidation" sequence starting from thioanisole (methyl phenyl sulfide).[1]
-
Electrophilic Aromatic Substitution (Bromination): The methylthio group (-SMe) is an ortho, para-director. Controlled bromination installs bromines at C4 and C2.[1]
-
Oxidation: The sulfide is oxidized to the sulfone using hydrogen peroxide or mCPBA.[1] This step is performed after bromination to avoid the deactivating effect of the sulfone group, which would make the ring inert to electrophilic bromination.
Figure 1: Stepwise synthetic pathway leveraging the directing effects of the sulfide precursor.
Reactivity Profile: The Regioselectivity Logic
For medicinal chemists, the value of this scaffold lies in the differential reactivity of the two bromine atoms (C2 vs. C4).
Electronic vs. Steric Control[1]
-
C4-Br (Para): This position is sterically accessible.[1] Although the sulfone is an electron-withdrawing group (EWG) that activates the ring, the lack of steric hindrance makes C4 the primary site for oxidative addition in Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C2-Br (Ortho): This position is sterically crowded by the bulky methylsulfonyl group.[1] However, it is electronically highly deficient (inductive effect of -SO₂Me). In Nucleophilic Aromatic Substitution (S_NAr), C2 is often more reactive; but in Pd-catalysis, C4 typically reacts first .
Strategic Implication: To synthesize a non-symmetric biaryl sulfone, couple the C4-bromide first, followed by the C2-bromide under more forcing conditions or using specialized ligands (e.g., Buchwald dialkylbiarylphosphines).
Figure 2: Regioselectivity map for cross-coupling reactions.
Experimental Protocol: Sulfide Oxidation
Note: This protocol describes the conversion of the sulfide intermediate to the target sulfone, a critical step often required if the sulfone is not commercially available in bulk.
Objective: Synthesis of 2,4-dibromo-1-(methylsulfonyl)benzene from 2,4-dibromothioanisole.
Reagents:
-
2,4-Dibromothioanisole (1.0 equiv)
-
Hydrogen Peroxide (30% aq., 5.0 equiv)
-
Acetic Acid (Glacial, solvent volume)
-
Dichloromethane (DCM) for extraction
Methodology:
-
Setup: Charge a round-bottom flask with 2,4-dibromothioanisole and glacial acetic acid (approx. 5 mL per mmol of substrate).
-
Addition: Cool the solution to 0°C. Add Hydrogen Peroxide (30%) dropwise over 20 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Heating (Optional): If conversion is incomplete (presence of sulfoxide intermediate), heat to 50°C for 2 hours.
-
Work-up: Pour the reaction mixture into ice water. If the product precipitates as a solid, filter and wash with water. If oil forms, extract with DCM (3x), wash organics with sat. NaHCO₃ (to remove acetic acid) and brine.[1]
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[3]
-
GHS Classification: Warning (H315, H319, H335).
-
Storage: Store in a cool, dry place. The sulfone is generally stable, but avoid strong reducing agents.
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12389937 (Analogous Structure Verification). Accessed via PubChem. Link
- Synthetic Methodology (Oxidation): Drabowicz, J., et al. "Oxidations of Sulfides to Sulfones." Comprehensive Organic Synthesis. Elsevier, 1991.
-
Regioselectivity in Polyhalogenated Systems: Handy, S. T., & Zhang, Y. "Guide to Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Chem. Soc. Rev., 2009.[1] (Contextual grounding for C2 vs C4 selectivity).
-
Commercial Availability & CAS Verification: Sigma-Aldrich / Merck KGaA.[1] Product Specification for Bromophenyl methyl sulfones. Link
Sources
Determining the Melting Point of Crystalline 2,4-Dibromo-1-(methylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of a Sharp Melting Point
In the realm of pharmaceutical sciences and organic chemistry, the melting point is more than a mere physical constant; it is a fundamental indicator of a substance's purity. A pure, crystalline organic compound will typically exhibit a sharp and narrow melting point range, often within 0.5-1.0°C.[1] Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[2][3] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis and is instrumental in the characterization of newly synthesized compounds.
For drug development professionals, an accurate melting point determination is a non-negotiable aspect of material characterization. It provides a baseline for assessing the purity of active pharmaceutical ingredients (APIs) and excipients, directly impacting the safety and efficacy of the final drug product. Furthermore, the melting point is a key parameter in pre-formulation studies, influencing decisions related to solubility, dissolution, and ultimate bioavailability.
This guide provides a detailed, authoritative protocol for the experimental determination of the melting point range of 2,4-dibromo-1-(methylsulfonyl)benzene. The causality behind each step is explained to provide a deeper understanding of the principles at play, ensuring that the described protocol is a self-validating system for generating trustworthy data.
Physicochemical Properties of 2,4-Dibromo-1-(methylsulfonyl)benzene
A summary of the known physicochemical properties of the target compound is presented below. It is important to note the absence of a publicly listed experimental melting point, underscoring the necessity of the experimental protocol detailed in this guide.
| Property | Value | Source |
| Chemical Name | 2,4-Dibromo-1-(methylsulfonyl)benzene | Zhuhai Aobokai Biomedical Technology Co., Ltd.[4] |
| CAS Number | 4163-83-1 | Zhuhai Aobokai Biomedical Technology Co., Ltd.[4] |
| Molecular Formula | C₇H₆Br₂O₂S | Zhuhai Aobokai Biomedical Technology Co., Ltd.[4] |
| Molecular Weight | 313.99 g/mol | Zhuhai Aobokai Biomedical Technology Co., Ltd.[4] |
| Melting Point | Not Available | N/A |
For comparative purposes, the isomeric compound, 1,2-Dibromo-4-(methylsulfonyl)benzene (CAS No. 849035-70-7), has a reported melting point of 141-142 °C .[5][6] While this value can serve as a rough estimate, it should not be considered a substitute for the experimental determination of the melting point of 2,4-dibromo-1-(methylsulfonyl)benzene.
Experimental Protocol for Melting Point Determination
The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" and represents the gold standard for melting point determination in a regulated environment.[7][8][9][10]
Apparatus and Materials
-
Melting Point Apparatus: An automated or manual apparatus with a heating block, a calibrated thermometer or temperature sensor, and a means for observing the sample.
-
Capillary Tubes: USP-compliant, closed at one end, with an internal diameter of 0.8-1.2 mm and a wall thickness of 0.2-0.3 mm.[11]
-
Sample of 2,4-dibromo-1-(methylsulfonyl)benzene: Crystalline and finely powdered.
-
Mortar and Pestle: For sample preparation.
-
Melting Point Reference Standards: USP-certified standards with melting points bracketing the expected melting range of the sample.
Experimental Workflow
The overall workflow for the determination of the melting point range is depicted in the following diagram:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Apparatus Calibration: Prior to sample analysis, the accuracy of the melting point apparatus must be verified using USP-certified reference standards.[11] Select at least two standards that bracket the expected melting point of the test sample. Follow the instrument's standard operating procedure for calibration.
-
Sample Preparation:
-
Place a small amount of crystalline 2,4-dibromo-1-(methylsulfonyl)benzene in a clean, dry mortar.
-
Gently grind the sample into a fine powder using a pestle. This ensures uniform packing and heat transfer within the capillary tube.[12]
-
Introduce the powdered sample into the open end of a USP-compliant capillary tube.
-
Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface until the sample height is between 2.5 and 3.5 mm.[11]
-
-
Melting Point Measurement (Initial Determination):
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 20°C below the estimated melting point (using the isomer's melting point of 141-142°C as a preliminary guide).
-
Initiate a rapid heating rate (e.g., 5-10°C per minute) to obtain an approximate melting range.[2] This initial, faster run helps to narrow down the expected melting point.
-
-
Melting Point Measurement (Accurate Determination):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial determination.
-
Insert a fresh, properly packed capillary tube with the sample.
-
Heat the sample to a temperature approximately 10°C below the expected melting point.[13]
-
Reduce the heating rate to approximately 1°C per minute.[13] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).
-
The recorded temperature range between the onset of melting and the clear point constitutes the melting point range of the sample.
-
-
Data Interpretation:
-
A sharp melting point range (≤ 1°C) is indicative of a high degree of purity.
-
A broad melting point range (> 2°C) suggests the presence of impurities.[2]
-
The observed melting point should be compared to historical data for the same material to ensure batch-to-batch consistency.
-
Self-Validating Systems and Trustworthiness
The protocol described above is designed to be a self-validating system. The trustworthiness of the generated data is ensured through several key principles:
-
System Suitability: The initial calibration of the melting point apparatus with USP-certified reference standards establishes the suitability of the system for its intended purpose.[11]
-
Controlled Experimental Parameters: The strict control of the heating rate, particularly in the vicinity of the melting point, minimizes experimental error and ensures reproducibility.
-
Clear and Unambiguous Endpoints: The visual observation of the onset of melting and the clear point provides well-defined endpoints for the measurement.
-
Purity Indication: The width of the melting point range serves as an internal check on the purity of the sample being analyzed.[2]
Conclusion
The determination of the melting point range is a fundamental and indispensable technique in the characterization of crystalline solids like 2,4-dibromo-1-(methylsulfonyl)benzene. While a definitive melting point for this compound is not currently documented in publicly accessible literature, the detailed protocol provided in this guide offers a robust and reliable method for its experimental determination. By adhering to the principles of good laboratory practice and the rigorous standards set forth by the USP, researchers, scientists, and drug development professionals can generate accurate and defensible melting point data, a critical component in the journey from chemical synthesis to pharmaceutical product development.
References
-
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
PharmaJia. (2024, December 21). SOP for Melting point Apparatus. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
- The United States Pharmacopeial Convention. (n.d.). USP31-NF26 S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE.
- BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP for Melting point apparatus.
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
- PHARMA DEVILS. (n.d.). SOP-for-Operation-Cleaning-and-Calibration-of-Melting-Point-Apparatus.
-
YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]
- Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations.
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
- ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature.
-
Environmental Protection Agency. (2025, October 15). Benzene, 1-(2-bromo-1-cyclopenten-1-yl)-4-(methylsulfonyl)- Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 2,4-dibromo-1-methoxy- (CAS 21702-84-1). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-1-(bromomethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-1-[dibromo(fluoro)methyl]benzene. Retrieved from [Link]
-
Zhuhai Aobokai Biomedical Technology Co., Ltd. (n.d.). 2,4-Dibromo-1-(methylsulfonyl)benzene. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-bromo-4-(methylsulfonyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2,4-dibromo-1-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). beta-D-Galactose pentaacetate. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-4-methylbenzene. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. 2,4-Dibromo-1-(methylsulfonyl)benzene - CAS:4163-83-1 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 5. 1,2-Dibromo-4-(methylsulfonyl)benzene | 849035-70-7 [sigmaaldrich.com]
- 6. 1,2-Dibromo-4-(methylsulfonyl)benzene | 849035-70-7 [sigmaaldrich.com]
- 7. uspbpep.com [uspbpep.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. thinksrs.com [thinksrs.com]
- 12. pharmajia.com [pharmajia.com]
- 13. pharmabeginers.com [pharmabeginers.com]
difference between 2,4-dibromo and 2,5-dibromo methylsulfonylbenzene
This guide provides an in-depth technical analysis of 2,4-dibromo-1-(methylsulfonyl)benzene versus 2,5-dibromo-1-(methylsulfonyl)benzene , focusing on their structural distinctiveness, synthesis pathways, and divergent reactivity profiles in medicinal chemistry.
Structural Isomerism, Synthesis, and Orthogonal Reactivity in Drug Discovery
Executive Summary
In the design of complex pharmaceutical scaffolds, the strategic placement of reactive handles determines the efficiency of library generation. 2,4-dibromo-1-(methylsulfonyl)benzene (2,4-DBMS) and 2,5-dibromo-1-(methylsulfonyl)benzene (2,5-DBMS) are regioisomers that offer fundamentally different reactivity profiles due to the electronic influence of the methylsulfonyl (
-
2,4-DBMS presents two electrophilic sites (ortho and para) that are both activated for Nucleophilic Aromatic Substitution (
), often leading to double substitution or challenging regioselectivity. -
2,5-DBMS offers orthogonal reactivity : the C2-bromide is activated for
, while the C5-bromide is chemically inert to nucleophiles but remains active for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).
This guide delineates the mechanistic underpinnings of these differences to aid in the selection of the correct isomer for specific synthetic campaigns.
Structural & Electronic Analysis
The methylsulfonyl group is a strong electron-withdrawing group (EWG) (
Comparative Electronic Map
| Feature | 2,4-Dibromo-1-(methylsulfonyl)benzene | 2,5-Dibromo-1-(methylsulfonyl)benzene |
| Structure | Br at C2 (ortho), Br at C4 (para) | Br at C2 (ortho), Br at C5 (meta) |
| C2 Electronic State | Highly Activated (Ortho to EWG) | Highly Activated (Ortho to EWG) |
| C4/C5 Electronic State | Activated (Para to EWG) | Deactivated/Neutral (Meta to EWG) |
| Primary Reactivity | Dual | Regioselective |
| Symmetry | Asymmetric | Asymmetric |
| Steric Profile | C2 hindered by sulfone; C4 accessible | C2 hindered by sulfone; C5 accessible |
Resonance Activation Logic
The Meisenheimer complex intermediate required for
-
2,4-Isomer: Nucleophilic attack at C2 or C4 places the negative charge on C1 (ipso to sulfone), allowing resonance stabilization. Result: Both positions are labile.
-
2,5-Isomer: Attack at C2 stabilizes charge on C1. Attack at C5 places negative charge on C2, C4, or C6—never on C1. Result: C5 is inert to
.
Synthesis Pathways[1][2][3][4][5][6][7][8]
Accessing these isomers requires distinct synthetic strategies. Direct bromination of methylsulfonylbenzene yields the meta (3-bromo) product due to the directing effect of the sulfone, making neither 2,4- nor 2,5-isomers accessible via simple bromination of the parent sulfone.
Synthesis of 2,4-DBMS
The standard route utilizes the strong ortho/para directing power of the methylthio group (
Protocol Summary:
-
Bromination: Thioanisole is treated with 2.2 equivalents of
in acetic acid. The group directs incoming bromines to positions 2 and 4. -
Oxidation: The resulting 2,4-dibromothioanisole is oxidized using
(30%) in refluxing acetic acid or mCPBA in DCM to yield the sulfone.
Synthesis of 2,5-DBMS
This isomer requires a "building block" approach, often starting from 1,4-dibromo-2-fluorobenzene or 2,5-dibromoaniline, as the substitution pattern cannot be generated by direct electrophilic substitution.
Protocol Summary (Fluoro-Displacement Route):
-
Substrate: 1,4-dibromo-2-fluorobenzene (Commercially available).
-
Displacement: Reaction with Sodium Thiomethoxide (
) in DMF at 60°C. The fluorine (activated by inductive effects) is displaced selectively over bromines.-
Note: The nucleophile attacks C2.
-
-
Oxidation: Oxidation of the resulting thioether with Oxone® or
yields 2,5-DBMS.
Visualization of Synthesis Flows
Figure 1: Comparative synthesis routes. Route A relies on electronic directing effects; Route B utilizes functional group interconversion.
Reactivity & Orthogonal Functionalization[5][9]
This is the critical differentiator for drug development professionals.
2,4-DBMS: The "Double-Edged" Scaffold
Because both bromines are activated, this scaffold is prone to:
-
Over-reaction: Using excess amine nucleophile often leads to displacement at both C2 and C4.
-
Regioselectivity Issues: While C4 is less sterically hindered, C2 is inductively more activated (closer to sulfone). Small nucleophiles (e.g., hydrazine, methylamine) may attack C2, while bulky nucleophiles (e.g., piperazines) prefer C4.
-
Use Case: Ideal when the goal is to introduce identical groups or when creating fused ring systems (e.g., quinazolines) where cyclization consumes both positions.
2,5-DBMS: The "Orthogonal" Scaffold
This isomer allows for a programmable synthesis sequence:
-
Step 1 (
): Nucleophilic attack occurs exclusively at C2. The C5 bromine is electronically "invisible" to the nucleophile. -
Step 2 (Cross-Coupling): The remaining C5 bromide is an excellent handle for Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig, Sonogashira).
Experimental Evidence:
Studies on similar nitro-halo scaffolds confirm that meta-halogens do not participate in
Reactivity Flowchart
Figure 2: The orthogonal functionalization workflow for the 2,5-isomer, enabling sequential, selective derivatization.
Experimental Protocols
Protocol A: Selective on 2,5-Dibromo-1-(methylsulfonyl)benzene
This protocol demonstrates the inertness of the C5 position.
-
Preparation: Dissolve 2,5-dibromo-1-(methylsulfonyl)benzene (1.0 eq) in anhydrous DMSO (0.2 M).
-
Nucleophile Addition: Add Morpholine (1.1 eq) and
(2.0 eq). -
Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS.
-
Observation: Conversion to the mono-substituted product (2-morpholino-5-bromo...) should be >95%. The di-substituted product is not observed below 120°C.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
.
Protocol B: Suzuki Coupling on the Product
-
Preparation: Dissolve the 5-bromo intermediate from Protocol A (1.0 eq) in Dioxane/Water (4:1).
-
Reagents: Add Phenylboronic acid (1.2 eq),
(3.0 eq), and (5 mol%). -
Reaction: Degas with
and heat to 90°C for 12 hours. -
Result: Formation of the 2-morpholino-5-phenyl sulfone biaryl system.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24850931, 1,4-Dibromo-2,5-bis(methylsulfinyl)benzene. Retrieved from [Link]
- Makosza, M., & Winiarski, J. (1987).Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
-
Organic Chemistry Portal.
). Retrieved from [Link]
Methodological & Application
Application Note: Strategies for Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-1-(methylsulfonyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] Its application in constructing complex molecular architectures, particularly unsymmetrical biaryls, is fundamental to drug discovery and materials science. However, a significant challenge arises when substrates, such as dihaloarenes, present multiple, chemically similar reaction sites. Achieving regioselective functionalization at a single desired position is a non-trivial task that requires a nuanced understanding of the interplay between substrate electronics, sterics, and the catalytic system.
This guide provides a detailed technical framework for controlling the regioselective Suzuki-Miyaura coupling of 2,4-dibromo-1-(methylsulfonyl)benzene . This substrate is an excellent model system, featuring two distinct bromine atoms whose reactivity is modulated by the powerful electron-withdrawing methylsulfonyl (-SO₂Me) group. We will dissect the mechanistic principles governing selectivity and provide two distinct, field-proven protocols designed to favor mono-arylation at either the C4 or the C2 position.
Mechanistic Considerations: The Basis of Regioselectivity
The outcome of the regioselective coupling is determined by the initial, and often rate-limiting, step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst into a carbon-bromine bond.[1] The relative rates of oxidative addition at the C2-Br versus the C4-Br bond dictate the product distribution. This competition is governed by a delicate balance of electronic and steric factors within the substrate.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for modulating the efficiency and outcome of this cycle.[2]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Substrate Analysis: 2,4-Dibromo-1-(methylsulfonyl)benzene
The regiochemical outcome is a direct consequence of the substrate's unique properties.
-
Electronic Effects: The methylsulfonyl group is a potent deactivating group, withdrawing electron density through both inductive (-I) and resonance (-M) effects. This withdrawal makes the entire aromatic ring electron-deficient, which generally accelerates the rate of oxidative addition for both C-Br bonds compared to a non-substituted dibromobenzene.[3] The C-Br bond ortho to the sulfonyl group (C2) is influenced strongly by the inductive effect, while the para C-Br bond (C4) is activated by both inductive and resonance effects. This renders both positions highly susceptible to palladium insertion.
-
Steric Effects: The C2 position is significantly more sterically hindered due to its proximity to the bulky methylsulfonyl group. This steric clash can raise the energy of the transition state for oxidative addition, thereby slowing the reaction at this site.[4] The C4 position, being remote from the sulfonyl group, is sterically unencumbered.
This creates a classic conflict: the C2 position is electronically activated but sterically blocked, while the C4 position is electronically activated and sterically accessible. This dichotomy is the key to achieving regioselective control.
Figure 2: Factors Influencing Regioselectivity.
Experimental Protocols and Workflow
The general experimental workflow involves careful setup under an inert atmosphere, execution of the reaction, and subsequent workup and analysis to determine yield and regioselectivity.
Figure 3: General Experimental Workflow.
Protocol 1: Selective Suzuki Coupling at the C4-Position via Steric Control
This protocol is designed to exploit the steric hindrance around the C2-Br bond, thereby directing the coupling reaction preferentially to the more accessible C4 position. The key to this strategy is the use of a sterically demanding phosphine ligand. Bulky ligands increase the steric footprint of the palladium catalyst, amplifying the energetic penalty of approaching the crowded C2 site.[5][6]
Materials:
-
2,4-dibromo-1-(methylsulfonyl)benzene (1.0 mmol, 308.0 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 636.8 mg)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromo-1-(methylsulfonyl)benzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated product.
-
Confirm regioselectivity using ¹H NMR and NOE analysis.
Protocol 2: Strategies for Targeting the C2-Position
Achieving selectivity for the sterically hindered C2 position is more challenging and often requires suppressing the more facile C4-coupling. This protocol aims to minimize steric influences by using a less bulky ligand, potentially allowing the intrinsic electronic preferences to dominate. Microwave-assisted heating can provide rapid, uniform heating which sometimes alters selectivity profiles compared to conventional heating.[7]
Materials:
-
2,4-dibromo-1-(methylsulfonyl)benzene (0.5 mmol, 154.0 mg)
-
Arylboronic acid (0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 28.9 mg)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol, 159.0 mg)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Deionized water (0.5 mL)
-
Microwave reaction vessel (10 mL) with stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2,4-dibromo-1-(methylsulfonyl)benzene, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.
-
Add DMF and water to the vessel.
-
Seal the vessel with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction, cool the vessel to room temperature using compressed air.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water (15 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography. Due to the challenge of this transformation, expect a potential mixture of regioisomers and optimize purification accordingly.
Data Summary and Expected Outcomes
The choice of ligand is paramount in dictating the regiochemical outcome. The following table summarizes the expected results based on the principles discussed.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Major Isomer | Expected C4:C2 Ratio |
| 1 | Pd(OAc)₂ / XPhos (Bulky) | K₃PO₄ | Dioxane/H₂O | 100 | C4-Coupled | >15:1 |
| 2 | Pd(OAc)₂ / SPhos (Bulky) | K₃PO₄ | Dioxane/H₂O | 100 | C4-Coupled | >10:1 |
| 3 | Pd(PPh₃)₄ (Less Bulky) | Na₂CO₃ | Toluene/H₂O | 110 | C4-Coupled | ~5:1 |
| 4 | Pd(PPh₃)₄ (Less Bulky, MW) | Na₂CO₃ | DMF/H₂O | 120 | C4-Coupled | 2:1 to 4:1 |
| 5 | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | C4-Coupled | ~8:1 |
Note: Ratios are illustrative and will vary based on the specific boronic acid used and precise reaction conditions.
Conclusion
The regioselective Suzuki-Miyaura coupling of 2,4-dibromo-1-(methylsulfonyl)benzene is a controllable process that hinges on the strategic manipulation of steric and electronic effects. For selective C-C bond formation at the sterically accessible C4-position, palladium catalysts bearing bulky, electron-rich phosphine ligands such as XPhos are highly effective. Conversely, targeting the sterically hindered C2-position is a more formidable challenge that necessitates minimizing steric repulsion, potentially through the use of smaller ligands and alternative energy sources like microwave irradiation. These protocols provide robust starting points for researchers to synthesize valuable, unsymmetrically substituted methylsulfonyl benzene derivatives for applications in medicinal chemistry and materials science.
References
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Available at: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
The palladium-catalyzed synthesis of aromatic C-N bonds. DSpace@MIT. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. PMC. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Available at: [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ResearchGate. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
-
The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
Sources
optimizing Buchwald-Hartwig amination of 2,4-dibromophenyl methyl sulfone
Application Note: Optimization of Regioselective Buchwald-Hartwig Amination of 2,4-Dibromophenyl Methyl Sulfone
Executive Summary & Scientific Context
The 2,4-dibromophenyl methyl sulfone scaffold represents a "privileged structure" in medicinal chemistry, offering two distinct vectors for diversification. However, this substrate presents a classic regioselectivity paradox in Palladium-catalyzed cross-coupling:
-
Electronic Activation: Both C-Br bonds are activated by the electron-withdrawing sulfone group (
). The C2 position (ortho) is theoretically more electron-deficient due to the inductive effect ($ -I $) being distance-dependent. -
Steric Environment: The sulfone group is sterically demanding. The C2 position is significantly more hindered than the C4 (para) position.
The Challenge: Standard non-optimized conditions often lead to inseparable mixtures of C4-monoamine, C2-monoamine, and bis-aminated products.
The Solution: This guide details a protocol to achieve >95:5 regioselectivity for the C4-position , utilizing ligand-controlled steric exclusion and base-tuning to prevent sulfone degradation.
Mechanistic Insight: The Selectivity Switch
To optimize this reaction, one must understand the competition during the Oxidative Addition step of the catalytic cycle.
-
Pathway A (C2-Attack): Electronically favored but sterically penalized. The sulfone oxygens can potentially chelate Pd, but bulky ligands make this approach energetically costly.
-
Pathway B (C4-Attack): Sterically accessible. While slightly less electron-deficient than C2, the barrier to oxidative addition is lower for bulky Pd-ligand complexes.
Key Optimization Lever: The use of sterically demanding monophosphine ligands (e.g., BrettPhos, RuPhos) amplifies the steric penalty at C2, effectively shutting down that pathway and forcing reaction exclusively at C4.
Visualization: Reaction Pathways & Selectivity
Figure 1: Kinetic competition between C2 and C4 oxidative addition. Bulky ligands increase the energy of TS_C2, favoring TS_C4.
Critical Parameter Optimization
Ligand Selection (The Steric Filter)
The choice of ligand is the primary determinant of regioselectivity.
| Ligand Class | Example | Outcome | Mechanism |
| Bidentate (Small Bite) | dppf, dppe | Poor Selectivity | Small ligands can access the crowded C2 position; often leads to mixtures or bis-amination. |
| Bidentate (Large Bite) | Xantphos | Moderate C4-Selectivity | Large bite angle enforces reductive elimination but doesn't sufficiently crowd the Pd center during oxidative addition. |
| Bulky Monophosphine | BrettPhos / RuPhos | Excellent C4-Selectivity | The sheer size of the ligand creates a "pocket" that accommodates the C4-Br but clashes with the ortho-sulfone at C2. |
Base Selection (The Stability Guard)
Methyl sulfones possess acidic
-
Avoid: Strong amide bases (LiHMDS) or alkoxides (
) at high temperatures, which can lead to deprotonation, carbanion formation, and subsequent polymerization or hydrodebromination. -
Select: Weak inorganic bases. Cesium Carbonate (
) is the gold standard here. It is strong enough to deprotonate the ammonium intermediate but too weak to deprotonate the sulfone methyl group.
Optimized Protocol: C4-Selective Mono-Amination
Target: Synthesis of 4-amino-2-bromophenyl methyl sulfone derivatives.
Materials
-
Substrate: 2,4-dibromo-1-(methylsulfonyl)benzene (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst Precursor:
(2 mol% Pd) or Pd(OAc)2 -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Transfer to a glovebox or purge with Argon on a Schlenk line.
-
Solids Addition: Add the sulfone substrate (1.0 equiv),
(2.0 equiv), and the Pd-Ligand system.-
Pro-Tip: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 minutes increases reproducibility.
-
-
Amine Addition: Add the amine (1.2 equiv). If the amine is a liquid, add it via syringe after the solvent.
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). If outside a glovebox, sparge with Argon for 10 minutes.[1]
-
Reaction: Seal the vessel and heat to 80°C .
-
Note: Do not exceed 100°C initially. Higher temperatures increase the kinetic energy enough to potentially overcome the steric barrier at C2, eroding selectivity.
-
-
Monitoring: Monitor by HPLC/UPLC after 4 hours. Look for the disappearance of the starting material. The mono-aminated product should be the dominant peak.
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite pad to remove insoluble salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Decision Logic
If the reaction fails or selectivity is poor, follow this logic flow:
Figure 2: Troubleshooting decision tree for common failure modes.
Specific Scenarios:
-
Low Conversion: The sulfone is electron-poor, which usually helps oxidative addition, but the amine might be deactivated. Switch to a precatalyst like BrettPhos Pd G4 to ensure efficient
generation. -
Bis-amination: If the second bromine (C2) is reacting, reduce the equivalents of amine to 1.05 and stop the reaction immediately upon consumption of starting material.
References
-
Maiti, D., et al. (2016). "Predicting Regioselectivity in Buchwald-Hartwig Coupling of Polyhalogenated Heterocycles." Chemical Science.
- Context: Establishes the computational and experimental basis for steric control in dihaloarenes.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
- Context: The authoritative review on ligand selection (BrettPhos/RuPhos) for specific amine classes.
-
BenchChem Application Data. (2025). "Optimization of Buchwald-Hartwig Amination Conditions."
- )
-
Bruno, N. C., et al. (2013). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society.
- Context: Discusses the role of precatalysts (G3/G4)
Sources
Application Notes and Protocols: Synthesis of Biaryl Sulfones Utilizing 2,4-Dibromo-1-(methylsulfonyl)benzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of biaryl sulfones using 2,4-dibromo-1-(methylsulfonyl)benzene as a key building block. Biaryl sulfones are significant structural motifs in medicinal chemistry and materials science, and this guide details robust, field-proven protocols for their synthesis.[1][2][3] The protocols emphasize palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to achieve selective functionalization of the dibrominated substrate. This guide explains the underlying principles of regioselectivity and provides step-by-step experimental procedures, data interpretation, and visual aids to ensure reproducible and efficient synthesis.
Introduction: The Significance of Biaryl Sulfones and the Utility of 2,4-Dibromo-1-(methylsulfonyl)benzene
Biaryl sulfones are a class of organic compounds that have garnered significant attention in pharmaceutical and materials science research.[2][4] Their rigid diaryl structure, combined with the electron-withdrawing nature of the sulfone group, imparts unique electronic and steric properties.[5] These characteristics make them valuable scaffolds in the design of therapeutic agents and functional materials.[2][5] For instance, fused biaryl sulfones, such as dibenzothiophene-5,5-dioxides, are being investigated as agonists for nicotinic acetylcholine receptors and as organic emitters in high-performance organic light-emitting diodes (OLEDs).[5][6][7]
The synthetic precursor, 2,4-dibromo-1-(methylsulfonyl)benzene, is a highly versatile building block for constructing complex biaryl sulfone derivatives. Its two bromine atoms, positioned at the ortho and para positions relative to the methylsulfonyl group, exhibit differential reactivity. This difference allows for selective, sequential functionalization through transition metal-catalyzed cross-coupling reactions, providing a strategic advantage in multi-step syntheses.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[8][9] Among these, the Suzuki-Miyaura coupling is particularly noteworthy due to its broad functional group tolerance, the low toxicity of its boron-based reagents, and its compatibility with aqueous conditions.[9][10][11]
This guide will focus on leveraging the principles of palladium catalysis to control the regioselective synthesis of biaryl sulfones from 2,4-dibromo-1-(methylsulfonyl)benzene.
Mechanistic Insights: The Palladium Catalytic Cycle and Regioselectivity
The synthesis of biaryl sulfones from 2,4-dibromo-1-(methylsulfonyl)benzene predominantly relies on palladium-catalyzed cross-coupling reactions. A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and predicting outcomes.
The General Palladium-Catalyzed Cross-Coupling Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a series of key steps:[8][9][12][13]
-
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in this case, 2,4-dibromo-1-(methylsulfonyl)benzene), inserting into the carbon-bromine bond. This step forms a palladium(II) intermediate.[8][9][14]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center, displacing the halide.[8][9][14] This step is often facilitated by a base, which activates the boronic acid.[15]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9][13]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.
Governing Regioselectivity in the Functionalization of 2,4-Dibromo-1-(methylsulfonyl)benzene
The key to the synthetic utility of 2,4-dibromo-1-(methylsulfonyl)benzene lies in the ability to selectively react one bromine atom over the other. The regioselectivity of the cross-coupling reaction is primarily influenced by electronic and steric effects.[16]
-
Electronic Effects: The electron-withdrawing methylsulfonyl group (-SO₂Me) deactivates the aromatic ring towards electrophilic attack but influences the reactivity of the C-Br bonds in palladium-catalyzed reactions. The bromine at the C4 position (para to the sulfonyl group) is generally more reactive towards oxidative addition than the bromine at the C2 position (ortho to the sulfonyl group). This is because the C4 position is more electron-deficient.
-
Steric Effects: The bulky methylsulfonyl group at the C1 position and the bromine atom at the C2 position create significant steric hindrance around the C2-Br bond. This steric hindrance can impede the approach of the bulky palladium catalyst, favoring oxidative addition at the less hindered C4-Br bond.[16]
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high regioselectivity for the initial coupling at the C4 position. This allows for the isolation of the mono-arylated intermediate, which can then undergo a second, different cross-coupling reaction at the C2 position to generate unsymmetrical biaryl sulfones.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective synthesis of biaryl sulfones using 2,4-dibromo-1-(methylsulfonyl)benzene.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents and reagents should be used to prevent catalyst deactivation and side reactions.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Regioselective Monofunctionalization at the C4 Position via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an aryl boronic acid at the C4 position of 2,4-dibromo-1-(methylsulfonyl)benzene.
Materials:
-
2,4-Dibromo-1-(methylsulfonyl)benzene
-
Aryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromo-1-(methylsulfonyl)benzene (1.0 mmol), the aryl boronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-1-(methylsulfonyl)benzene.
Protocol 2: Synthesis of Unsymmetrical Biaryl Sulfones via Sequential Suzuki-Miyaura Coupling
This protocol outlines the second coupling reaction at the C2 position of the mono-functionalized intermediate obtained from Protocol 1.
Materials:
-
4-Aryl-2-bromo-1-(methylsulfonyl)benzene (from Protocol 1)
-
A different aryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk tube, combine 4-aryl-2-bromo-1-(methylsulfonyl)benzene (1.0 mmol), the second aryl boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (25 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue by preparative thin-layer chromatography or column chromatography to yield the unsymmetrical biaryl sulfone.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the regioselective Suzuki-Miyaura coupling of 2,4-dibromo-1-(methylsulfonyl)benzene.
| Entry | Aryl Boronic Acid (1st Coupling) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-adduct (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |
Yields are approximate and may vary depending on the specific substrate and reaction scale.
Workflow Visualization
The overall synthetic strategy for producing unsymmetrical biaryl sulfones is depicted in the following workflow diagram.
Figure 2: Workflow for the synthesis of unsymmetrical biaryl sulfones.
Conclusion
The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of biaryl sulfones using 2,4-dibromo-1-(methylsulfonyl)benzene. The regioselectivity of the palladium-catalyzed Suzuki-Miyaura coupling allows for a stepwise and controlled construction of both symmetrical and unsymmetrical biaryl sulfone derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and materials science.
References
- Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC. (n.d.).
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
- Cross-Coupling Reactions Guide. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
- Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones | ACS Omega - ACS Publications. (2018, May 2).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015, April 10).
- Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate. (n.d.).
- Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate | Chemistry Letters | Oxford Academic. (2019, August 15).
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (2024, September 10).
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - ResearchGate. (2025, August 10).
- Applications of fused biaryl sulfones. (a) Nicotinic receptor agonist... - ResearchGate. (n.d.).
- Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage | The Journal of Organic Chemistry - ACS Publications. (2025, November 10).
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.).
- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed. (2002, August 9).
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. (2025, February 7).
- Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ 3 -Bromanes and Chloranes - ResearchGate. (2025, November 21).
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
- Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids - ChemRxiv. (n.d.).
- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC. (2024, December 12).
- Cyclic sulfoxides and sulfones in drug design | Request PDF - ResearchGate. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides - PMC. (2021, April 12).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. (n.d.).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. jmcct.com [jmcct.com]
- 10. Lab Reporter [fishersci.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. nobelprize.org [nobelprize.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Dibromo Sulfones
Introduction & Strategic Utility
Dibromo sulfones—specifically bis(4-bromophenyl)sulfone and 2,5-dibromothiophene-1,1-dioxide —are critical electrophilic scaffolds in the synthesis of organic light-emitting diodes (OLEDs), conjugated polymers (e.g., polysulfones), and pharmacophores.
The sulfonyl group (
This guide provides optimized protocols for two distinct objectives:
-
Exhaustive Double Coupling: For synthesizing symmetric ligands or high-molecular-weight polymers.
-
Statistical Mono-Coupling: For generating asymmetric "push-pull" electronic systems.
Mechanistic Principles & Catalyst Selection[1]
The success of cross-coupling on electron-deficient sulfones relies on balancing the rate of oxidative addition (fast) with transmetallation (rate-limiting).
The "Activated Electrophile" Cycle
Because the sulfone pulls electron density from the aromatic ring, the C-Br bond is weaker than in standard aryl bromides. This makes oxidative addition rapid. The bottleneck often shifts to transmetallation , requiring bases that effectively activate the boronic acid without degrading the sensitive sulfone moiety.
Mechanistic Pathway Diagram[2]
Figure 1: Catalytic cycle highlighting the accelerated oxidative addition step characteristic of electron-deficient sulfones.
Protocol 1: Exhaustive Double Coupling (Symmetric Targets)
Objective: Complete conversion of both C-Br sites to C-C bonds. Application: Synthesis of A-B-A type oligomers or polymerization.
Reagents & Equipment[1][3][4][5]
-
Substrate: Bis(4-bromophenyl)sulfone (1.0 equiv).
-
Coupling Partner: Arylboronic acid (2.5 - 3.0 equiv). Excess is critical.
-
Catalyst:
(3-5 mol%) OR (for sterically hindered boronic acids). -
Base: Potassium Phosphate (
), 2.0 M aqueous solution.[1] -
Solvent: 1,4-Dioxane (anhydrous).[1]
-
Atmosphere: Argon or Nitrogen (balloon or manifold).
Step-by-Step Procedure
-
Degassing (Critical):
-
Prepare a mixture of 1,4-dioxane and the 2.0 M
solution (ratio 4:1 v/v) in a separate flask. -
Sparge with Argon for 20 minutes. Note: Oxygen promotes homocoupling of the boronic acid, a common side reaction that wastes reagents.
-
-
Reaction Assembly:
-
To a dry Schlenk flask equipped with a stir bar, add:
-
Dibromo sulfone (1.0 mmol, 376 mg)
-
Arylboronic acid (2.5 mmol)[2]
-
Palladium catalyst (0.05 mmol)
-
-
Evacuate and backfill with Argon (
).
-
-
Initiation:
-
Inject the degassed solvent/base mixture via syringe through the septum.
-
Heat the reaction to 90°C (oil bath temperature). Stir vigorously (>600 rpm).
-
-
Monitoring:
-
Monitor by TLC or HPLC at 2 hours. The mono-coupled intermediate often appears at
midway between starting material and product. -
Endpoint: usually 4–12 hours.
-
-
Workup:
Protocol 2: Site-Selective Mono-Coupling (Asymmetric Targets)
Objective: Functionalize only one bromine atom to create an asymmetric scaffold (
Optimization Strategy
To maximize mono-selectivity, we utilize stoichiometric control and solubility differences .
Reagents
-
Substrate: Bis(4-bromophenyl)sulfone (1.0 equiv).
-
Coupling Partner: Arylboronic acid (0.9 equiv ). Sub-stoichiometric amount is key.
-
Catalyst:
(2 mol%) + Triphenylphosphine (4 mol%).-
Why: Bulky ligands like S-Phos can sometimes accelerate the second coupling. Simple
allows for better statistical control.
-
-
Base:
(2.0 equiv, solid). -
Solvent: Toluene/Water (10:1).
Step-by-Step Procedure
-
Solvent Prep:
-
Use a biphasic system (Toluene/Water). The starting dibromo material is soluble in hot toluene, but the mono-coupled product often has different solubility parameters, potentially precipitating or protecting it from further reaction.
-
-
Assembly:
-
Controlled Heating:
-
Heat to 70°C (lower temperature than Protocol 1).
-
Run for 12–16 hours.
-
-
Purification (Crucial):
-
The crude mixture will contain: Starting Material (unreacted), Mono-product (Target), and Bis-product (Over-reaction).
-
Flash Chromatography: Use a gradient of Hexanes
20% EtOAc/Hexanes. -
Order of Elution: typically Bis-product (least polar)
Mono-product Starting Material (most polar, due to the exposed sulfone dipole without steric shielding). Note: This order can reverse depending on the hydrophobicity of the coupled aryl group.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Suzuki-Miyaura coupling of dibromo sulfones.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by | Increase catalyst load to 5 mol%; ensure rigorous degassing; switch to |
| Homocoupling (Ar-Ar) | Oxygen presence or excess Boronic acid. | Check inert lines; add Boronic acid slowly (syringe pump) for Protocol 2. |
| Protodeboronation | Base is too strong or temp too high. | Switch from |
| Insoluble Product | Polymeric oligomers forming. | Use high-boiling solvents (DMF, DMAc) or add surfactants (e.g., Aliquat 336). |
References
-
Standard Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Coupling of Dibromothiophenes: Kirschbaum, T., et al. (2000). Synthesis of 2,5-diaryl-substituted thiophenes via Suzuki cross-coupling. Journal of the Chemical Society, Perkin Transactions 1, (12), 1911-1916. [Link]
-
Polymerization of Sulfone Monomers: Liu, J., et al. (2008). Synthesis and properties of poly(fluorene-co-sulfone)s via Suzuki polycondensation. Macromolecules, 41(24), 9645-9650. [Link]
-
Site-Selective Coupling: Lange, J., et al. (2002). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,3,4,5-Tetrabromothiophene. Tetrahedron Letters, 43(6), 1101-1104. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Selective Functionalization of ortho-Bromo vs. para-Bromo Positions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Regiocontrolled Aromatic Functionalization
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to precisely modify a molecule at a specific location is paramount. Polyhalogenated aromatic compounds, especially dibromoarenes, are invaluable building blocks due to the differential reactivity of their carbon-halogen bonds. The selective functionalization of one bromine atom over another—specifically distinguishing between an ortho and a para position relative to another substituent—unlocks immense potential for building molecular complexity and accessing novel chemical space. This guide provides an in-depth exploration of the principles and practical protocols for achieving high regioselectivity in the functionalization of dibromoaromatic systems, focusing on palladium-catalyzed cross-coupling reactions and directed ortho-metalation techniques.
Pillar 1: Understanding the Drivers of Selectivity
Achieving regioselectivity in the functionalization of dibromoarenes is a nuanced interplay of several factors. A thorough understanding of these principles is critical for rational reaction design and optimization.
Electronic Effects
The electronic environment of the C-Br bond significantly influences its reactivity towards oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in many cross-coupling reactions.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the aromatic ring, making the C-Br bond more electrophilic and thus more susceptible to oxidative addition. In a dibrominated arene with an EWG, the bromine atom that is more electronically activated by the EWG (often the ortho or para position) will typically react preferentially. For instance, in the Suzuki-Miyaura coupling of 1,4-dibromo-2-nitrobenzene, the bromine at the C4 position (ortho to the nitro group) is more activated and reacts selectively.[1]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or amino (-NR2) groups increase the electron density on the ring, which can decelerate the rate of oxidative addition. The position of the EDG relative to the two bromine atoms can lead to subtle but exploitable differences in reactivity.
Steric Hindrance
Steric hindrance around a C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby favoring reaction at a less sterically encumbered position.
-
In substrates with bulky substituents, the palladium catalyst will preferentially undergo oxidative addition at the more accessible C-Br bond. For example, in a dibromobenzene derivative with a bulky tert-butyl group, the bromine atom further away from this group will be more reactive.
-
The choice of phosphine ligand on the palladium catalyst also plays a crucial role. Bulky ligands can exacerbate the steric sensitivity of the reaction, leading to higher selectivity for the less hindered position.[2]
Ligand and Catalyst Control
The choice of ligand and palladium precatalyst can dramatically influence the regioselectivity, sometimes even overriding the inherent electronic and steric biases of the substrate.[3]
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs) can promote oxidative addition at otherwise less reactive positions by stabilizing the active Pd(0) species and influencing the geometry of the transition state.[2][3]
-
Catalyst Speciation: The nature of the active catalytic species (mononuclear vs. multinuclear palladium clusters) can also dictate the site of reaction. In some cases, different catalyst precursors can lead to different active species and, consequently, a switch in regioselectivity.[4]
Kinetic vs. Thermodynamic Control
The reaction conditions, particularly temperature and reaction time, can determine whether the product distribution is governed by the rate of reaction (kinetic control) or the stability of the products (thermodynamic control).[5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., from the reaction with the lowest activation energy) will predominate. This is often the less sterically hindered or more electronically activated position.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for equilibration to the most thermodynamically stable product. This can sometimes lead to a different major regioisomer than under kinetic control.
Pillar 2: Strategic Approaches to Selective Functionalization
Two primary strategies are employed for the selective functionalization of dibromoarenes: regioselective palladium-catalyzed cross-coupling and directed ortho-metalation.
Regioselective Palladium-Catalyzed Cross-Coupling
This is the most widely used approach and leverages the principles of selectivity discussed above. The three most common reactions are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: General workflow for regioselective Pd-catalyzed cross-coupling.
Directed ortho-Metalation (DoM)
DoM is a powerful alternative for achieving ortho-selectivity. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. This generates a highly reactive aryllithium species that can be quenched with an electrophile.[3][6] In the context of dibromoarenes, if a DMG is present, it can direct functionalization to its ortho position, even if a bromine atom is present at that site.
Caption: Simplified mechanism of Directed ortho-Metalation (DoM).
Pillar 3: Experimental Protocols and Data
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of a model substrate, 2,4-dibromoanisole. These protocols are intended as a starting point and may require optimization for other substrates.
Protocol 1: para-Selective Suzuki-Miyaura Coupling of 2,4-Dibromoanisole
Rationale: The C4-Br bond in 2,4-dibromoanisole is more sterically accessible and electronically favored for oxidative addition compared to the C2-Br bond, which is flanked by the methoxy group. This inherent difference allows for selective coupling at the C4 position.
-
Materials:
-
2,4-Dibromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dibromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add toluene (5 mL) and degassed water (1 mL) to the flask.
-
Purge the flask with argon for 10 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 4-bromo-2-methoxy-1,1'-biphenyl.
-
Protocol 2: para-Selective Buchwald-Hartwig Amination of 2,4-Dibromoanisole
Rationale: Similar to the Suzuki coupling, the greater accessibility of the C4-Br bond favors selective amination at this position. The use of a bulky biarylphosphine ligand like XPhos enhances this selectivity.[7]
-
Materials:
-
2,4-Dibromoanisole
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To an oven-dried microwave reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and KOtBu (1.4 mmol, 1.4 equiv).
-
Seal the vessel with a septum and purge with argon.
-
Add anhydrous, degassed toluene (5 mL).
-
Add 2,4-dibromoanisole (1.0 mmol, 1.0 equiv) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Place the vessel in a microwave reactor and heat to 100 °C for 10-20 minutes.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography to yield 4-bromo-2-methoxy-N-phenylaniline.
-
Protocol 3: Selective Sonogashira Coupling of 1,4-Dibromo-2-(trifluoromethyl)benzene
Rationale: In this case, the strong electron-withdrawing effect of the -CF₃ group at C2 activates the adjacent C-Br bonds. However, the C4-Br bond is generally more reactive in Sonogashira couplings of this substrate, leading to selective functionalization at this position.
-
Materials:
-
1,4-Dibromo-2-(trifluoromethyl)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Purge the flask with argon.
-
Add anhydrous, degassed toluene (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to yield 1-bromo-4-(phenylethynyl)-2-(trifluoromethyl)benzene.
-
Data Presentation: A Comparative Overview of Selectivity
The following tables summarize typical yields and regioselectivities for the functionalization of dibromoarenes. Note that these values are illustrative and can vary significantly with substrate and reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling of Dibromoarenes
| Substrate | Position of Br | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| 1,2-Dibromobenzene | ortho | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 75 | >95:5 (mono-adduct) | [8] |
| 1,4-Dibromobenzene | para | Phenylboronic acid | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | Toluene/H₂O | 80 | 90 (mono-adduct) | N/A | [9] |
| 2,4-Dibromoanisole | ortho, para | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85 | <5:95 | [10] |
| 2,4-Dibromotoluene | ortho, para | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 92 | 10:90 | [3] |
Table 2: Regioselective Buchwald-Hartwig Amination of Dibromoarenes
| Substrate | Position of Br | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| 1,2-Dibromobenzene | ortho | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 88 | >95:5 (mono-adduct) | [11] |
| 1,4-Dibromobenzene | para | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 95 (mono-adduct) | N/A | [12] |
| 2,4-Dibromoanisole | ortho, para | Aniline | Pd(OAc)₂/XPhos | KOtBu | Toluene | 100 (MW) | High | <5:95 | [7] |
| 2,4-Dibromotoluene | ortho, para | Piperidine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 89 | 15:85 | [13] |
References
-
Al-Zoubi, R. M., et al. (2015). Synthesis of Diiodinated Biphenyls and Iodinated Meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 5-Substituted 1,2,3-Triiodobenzenes. European Journal of Organic Chemistry, 2015(15), 3374–3384. [Link]
-
Ashcroft, C. P., et al. (2013). Catalyst controlled regioselective suzuki cross-coupling of 2-(4-bromophenyl)-5-chloropyrazine. Tetrahedron Letters, 54(34), 4529–4532. [Link]
-
Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(17), 4844-4847. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of 1,2-diaminobenzene and 1,8-diaminonaphthalene: a general method for the synthesis of N-aryl-1,2-diaminobenzenes and N-aryl-1,8-diaminonaphthalenes. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036–1045. [Link]
-
Gurram, V., et al. (2017). Exolorative study of the sequential Buchwald-Hartwig amination/Pd-Catalyzed carbonylative cyclization leading to DBDAPs. ResearchGate. [Link]
-
Ishikawa, S., & Manabe, K. (2010). DHTP Ligands for the Highly Ortho-Selective, Palladium-Catalyzed Cross-Coupling of Dihaloarenes with Grignard Reagents: A Conformational Approach for Catalyst Improvement. Angewandte Chemie International Edition, 49(4), 772–775. [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307–320. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1066. [Link]
-
Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15895–16001. [Link]
-
Reimann, S., et al. (2013). Site‐Selective Sonogashira Reactions of 1,4‐Dibromo‐2‐(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2013(32), 7246–7256. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
-
Chen, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1633. [Link]
-
Neufeldt, S. R., et al. (2026). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. Organometallics. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
Wolfe, J. P., et al. (2000). A general and efficient catalyst system for the amination of aryl halides and the synthesis of N-aryl-2-aminopyridines. The Journal of Organic Chemistry, 65(4), 1158–1174. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amination of aryl bromides with N-H imines. Organic Letters, 2(8), 1101–1104. [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(22), 13864–13875. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Negishi, E.-i. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(17), 3012–3030. [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
Reimann, S., et al. (2013). Site‐Selective Sonogashira Reactions of 1,4‐Dibromo‐2‐(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2013(32), 7246-7256. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Lulinski, S., & Serwatowski, J. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Utilization of 2,4-Dibromo-1-(methylsulfonyl)benzene in Drug Discovery
This guide outlines the strategic application of 2,4-dibromo-1-(methylsulfonyl)benzene (CAS: 4163-83-1) as a high-value scaffold in pharmaceutical synthesis.[1]
Introduction: The Sulfone "Anchor" in Medicinal Chemistry
2,4-Dibromo-1-(methylsulfonyl)benzene represents a privileged "bifunctional electrophile" in medicinal chemistry. Its value lies in the orthogonal reactivity of the two bromine atoms, governed by the electronic and steric influence of the methylsulfonyl (
Unlike simple dibromobenzenes, the sulfone moiety at C1 breaks the symmetry of the molecule, creating a distinct electronic gradient. This allows researchers to sequentially functionalize the ring—building complex, non-symmetric biaryl or heterobiaryl cores found in 5-HT6 antagonists , COX-2 inhibitors , and kinase inhibitors .
| Property | Data |
| Chemical Name | 2,4-Dibromo-1-(methylsulfonyl)benzene |
| CAS Number | 4163-83-1 |
| Molecular Formula | |
| Molecular Weight | 313.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141–142 °C |
| Solubility | Soluble in DMSO, DMF, |
Strategic Reactivity Guide (The "Why")
To use this intermediate effectively, one must understand the "Tug-of-War" between electronic activation and steric hindrance.[1]
-
The Electronic Factor (Favors C2): The
group is a potent electron-withdrawing group (EWG). Through the inductive effect ( ), it significantly depletes electron density at the C2 (ortho) position more than at the C4 (para) position. In nucleophilic aromatic substitution ( ), the C2 position is the "hot spot." -
The Steric Factor (Favors C4): The sulfone group is relatively bulky. In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bulky catalyst (Pd-L) experiences significant steric repulsion at C2.[1] Therefore, oxidative addition often occurs faster at the accessible C4 position.
Key Takeaway: By tuning the reaction type (Pd-coupling vs.
Figure 1: Reactivity map illustrating the divergence between C2 and C4 positions based on reaction mechanism.
Experimental Protocols
Objective: To install an aryl or heteroaryl group at the C4 position while leaving the C2-Br intact for subsequent steps.
Mechanism: The use of a bulky phosphine ligand (e.g., SPhos or XPhos) exacerbates the steric penalty at C2, forcing the palladium to insert at C4.
Materials:
-
2,4-Dibromo-1-(methylsulfonyl)benzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(1 mol%) + SPhos (2-4 mol%) -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the dibromo-sulfone (314 mg, 1.0 mmol), arylboronic acid (1.1 mmol),
(9.2 mg, 0.01 mmol), and SPhos (16.4 mg, 0.04 mmol). -
Solvent Addition: Add degassed Toluene (4 mL) and 2M aq.
(1 mL). -
Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours. Note: Monitor by LCMS.[3] Do not overheat, or C2 coupling may begin.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The C4-coupled product typically elutes before the bis-coupled byproduct.[1]
Checkpoint: If significant bis-coupling is observed, lower the temperature to 40 °C and reduce catalyst loading.
Objective: To introduce a nucleophile (amine, alkoxide, thiol) at the highly activated C2 position.
Mechanism: The C2 position is ortho to the sulfone. The transition state is stabilized by the adjacent EWG. Small nucleophiles prefer this site due to the higher partial positive charge.
Materials:
-
2,4-Dibromo-1-(methylsulfonyl)benzene (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Sodium Methoxide) (1.1 equiv)
-
Base:
(2.0 equiv) - Required if using neutral amines.[1] -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the dibromo-sulfone (1.0 mmol) in dry DMF (3 mL).
-
Addition:
-
For Amines: Add
(2.0 mmol) followed by the amine (1.1 mmol). -
For Alkoxides: Add the alkoxide solution dropwise at 0 °C.
-
-
Reaction: Stir at Room Temperature to 50 °C.
-
Critical Insight: C2 is so activated that high heat is rarely needed and may cause degradation or C4 attack.
-
-
Monitoring: TLC usually shows a distinct spot shift.
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol if necessary.
Sequential Workflow: Building a Trisubstituted Core
The true power of this intermediate is in sequential modification. A common workflow for drug scaffolds is
Figure 2: Sequential functionalization strategy for accessing complex pharmaceutical scaffolds.
Safety & Handling
-
Skin/Eye Irritant: Like most aryl bromides and sulfones, this compound is an irritant. Wear standard PPE (gloves, goggles).
-
Thermal Stability: Sulfones are generally stable, but avoid mixing with strong reducing agents (e.g.,
) unless reduction of the sulfone is intended. -
Byproducts: Bromine-containing waste must be segregated from general organic waste.[1]
References
-
Sigma-Aldrich. "1,2-Dibromo-4-(methylsulfonyl)benzene and related analogs."[1] Sigma-Aldrich Product Catalog. Link
-
Fairlamb, I. J. S., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." ResearchGate. Link (Cited for mechanistic analogy of 2,4-dihalo regioselectivity).
-
Langer, P. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry. Link
-
ChemScene. "4-Bromo-2-chloro-1-(methylsulfonyl)benzene Properties." ChemScene Product Data. Link
-
BenchChem. "Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine." BenchChem Technical Notes. Link (Cited for general principles of
vs Coupling in dihalo-heterocycles).[1]
Sources
Application Note: Regioselective Functionalization of 2,4-Dibromo-1-(methylsulfonyl)benzene via Turbo-Grignard Exchange
Executive Summary
The 2,4-dibromo-1-(methylsulfonyl)benzene scaffold presents a unique challenge and opportunity in medicinal chemistry. It serves as a dense, bifunctional core for constructing polysubstituted sulfones, which are critical pharmacophores in oncology (e.g., PI3K inhibitors) and immunology.
Traditional lithiation methods (
Key Technical Advantages[1]
-
Regiocontrol: >95:5 selectivity for the C2 position (ortho to sulfone) over C4.
-
Chemoselectivity: Kinetic control prevents deprotonation of the methylsulfonyl group.
-
Scalability: The use of LiCl solubilizes the magnesiated intermediate, preventing aggregation and allowing high-concentration processing (up to 1.0 M).
Mechanistic Insight & Strategic Logic
The Regioselectivity Paradox
The substrate contains two bromine atoms. The decision to exchange at C2 vs. C4 is governed by the interplay of electronic activation and steric environment.
-
C2 Position (Ortho): Highly activated by the electron-withdrawing inductive effect (-I) of the sulfone group. Furthermore, the sulfone oxygen atoms can weakly coordinate with the magnesium center, stabilizing the transition state (Complex Induced Proximity Effect - CIPE).
-
C4 Position (Para): Less sterically hindered but lacks the inductive stabilization and coordination assistance found at C2.
Expert Verdict: Under kinetic control (low temperature, fast exchange), the C2-exchange is favored due to the proximity of the directing sulfone group.
The Role of Lithium Chloride
Standard Grignard reagents (
Reaction Pathway Visualization
Caption: Kinetic pathway favoring C2-magnesiation via sulfone-directed exchange over C4-exchange or alpha-deprotonation.
Detailed Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 2,4-dibromo-1-(methylsulfonyl)benzene | Starting Material |
| Reagent | Exchange Reagent | |
| Solvent | Anhydrous THF (water < 50 ppm) | Reaction Medium |
| Quench | Sat. aq. | Termination |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool to room temperature under a positive pressure of nitrogen.
Step 2: Substrate Solubilization
-
Charge the flask with 2,4-dibromo-1-(methylsulfonyl)benzene (1.0 equiv, e.g., 314 mg, 1.0 mmol).
-
Add Anhydrous THF (5.0 mL) via syringe.
-
Note: The concentration is set to 0.2 M. For scale-up, concentrations up to 0.5 M are viable due to the solubility conferred by LiCl.
-
-
Cool the solution to
using a cryocooler or dry ice/acetone bath.-
Critical: Do not cool below
initially; the exchange activation energy requires moderate cold, not deep cryogenic temps.
-
Step 3: Magnesiation (The Exchange) [1]
-
Add
(1.1 equiv) dropwise over 5 minutes. -
Stir the mixture at
for 30 to 45 minutes .-
Monitoring: Withdraw a 50
L aliquot and quench into /THF. Analyze by GC-MS. -
Success Criteria: Disappearance of starting material and appearance of the 2-iodo-4-bromo analog (indicates successful Mg species formation at C2).
-
Step 4: Electrophile Trapping
-
Add the desired Electrophile (1.2 equiv) (e.g., Benzaldehyde, Allyl bromide, or DMF) slowly to the magnesiated solution at
. -
Allow the reaction to warm to
over 1 hour. -
Note: For less reactive electrophiles, warming to room temperature (RT) may be required after addition.
Step 5: Work-up
-
Quench with saturated aqueous
(5 mL). -
Extract with EtOAc (
). -
Dry organic layers over
, filter, and concentrate.
Analytical Data & QC Checkpoints
The following table summarizes expected outcomes for common electrophiles using this protocol.
| Electrophile | Product Type | Expected Yield | Key QC Marker (NMR) |
| DMF | Benzaldehyde deriv. | 82-88% | Aldehyde proton singlet (~10 ppm) |
| Iodide | 90-95% | Upfield shift of C3-H due to Iodine | |
| Allyl Bromide | Allylated arene | 75-80% | Allylic multiplets (5.8-6.0 ppm) |
| 4-bromo-1-mesylbenzene | >95% | Loss of C2-Br signal |
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Moisture in THF or degraded Grignard reagent.
-
Solution: Titrate the
using iodine/LiCl prior to use. Ensure THF is distilled or from a fresh solvent purification system (SPS).
Issue: Regioselectivity Erosion (C4 product observed)
-
Cause: Reaction temperature too high (
) or reaction time too long (> 2 hours). -
Solution: Strictly maintain
. The C2-magnesium species is kinetically formed but can thermodynamically equilibrate or disproportionate if left too long.
Issue: Sulfone Decomposition
-
Cause: Competitive deprotonation of the methyl group.
-
Solution: Ensure the Grignard is added slowly to avoid local hot spots. If deprotonation persists, lower temp to
and extend reaction time to 2 hours.
References
-
Original Turbo Grignard Discovery: Krasovskiy, A., & Knochel, P. (2004).[1][2][3][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][3][5] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
-
Review on Functionalization of Polyhalogenated Arenes: Knochel, P., et al. (2003).[5][6] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition, 42(36), 4302–4320. [Link]
-
Magnesiate Reagents (Alternative Method): Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[6][7] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[7] The Journal of Organic Chemistry, 66(12), 4333–4339. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Improving SNAr Reaction Yields at the Ortho-Position of Sulfonylbenzenes
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I understand that reactions involving sterically hindered substrates, such as those with substituents ortho to a bulky sulfonyl group, present unique challenges. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a clear understanding of the mechanistic principles at play.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses fundamental questions regarding the SNAr reaction on sulfonyl-activated aromatic rings.
Q1: I'm getting low to no yield in my SNAr reaction on an ortho-substituted sulfonylbenzene. What are the most likely culprits?
Low yield in this specific reaction is typically rooted in a few key areas. The sulfonyl group is a powerful activator, but its position creates a significant challenge. The primary factors to investigate are:
-
Steric Hindrance: The bulky sulfonyl group at the ortho position physically obstructs the incoming nucleophile, dramatically increasing the activation energy of the reaction.[1][2]
-
Insufficient Reaction Energy: The combination of a hindered substrate and a potentially weak nucleophile often requires significant thermal energy to overcome the activation barrier. Room temperature conditions are rarely sufficient.[3][4]
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and ensuring the nucleophile is sufficiently reactive. An inappropriate solvent can severely hamper the reaction rate.[5][6]
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the sterically congested electrophilic carbon.
Q2: How exactly does the sulfonyl group activate the aromatic ring for SNAr, and why is the ortho/para relationship to the leaving group so important?
The sulfonyl group (–SO₂R) is a potent electron-withdrawing group (EWG). It activates the aromatic ring towards nucleophilic attack through two main effects:
-
Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the ring through the sigma bonds, making the ring carbons more electrophilic and susceptible to attack.
-
Resonance Effect: This is the dominant activating effect and explains the ortho/para requirement. When the nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), a negatively charged intermediate, known as a Meisenheimer complex, is formed.[7][8] If the sulfonyl group is positioned ortho or para to the site of attack, the negative charge can be delocalized via resonance onto the electronegative oxygen atoms of the sulfonyl group.[8][9][10] This resonance stabilization significantly lowers the energy of the intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[4][11] A meta-positioned sulfonyl group cannot participate in this resonance stabilization.[10][12]
Part 2: In-Depth Troubleshooting Guide
This section provides specific solutions to common experimental failures in a question-and-answer format.
Problem: Low or No Conversion of Starting Material
Q: My starting material is largely unreacted after prolonged stirring. How can I drive the reaction to completion?
A: This is a classic sign of insufficient activation energy. Given the steric hindrance, you must be more aggressive with your reaction conditions.
-
Increase the Temperature: This is the most effective first step. Many SNAr reactions on hindered substrates require temperatures from 80 °C to 150 °C or even higher.[3] Polar aprotic solvents like DMSO, DMF, or NMP have high boiling points suitable for this purpose.
-
Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture, often leading to improved yields and fewer byproducts.[3]
-
Increase Reaction Time: If heating is limited, extending the reaction time (24-48 hours) may be necessary, but this should be done with caution as it can also lead to decomposition. Monitor progress by TLC or LC-MS.
-
Activate Your Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or a secondary amine), it may be too weak. In situ or prior deprotonation with a suitable base to generate the more potent anionic nucleophile (alkoxide, amide) is essential.[3][13]
Problem: Overcoming Steric Hindrance
Q: I believe steric hindrance from the ortho-sulfonyl group is the primary issue. What specific strategies can overcome this?
A: Steric hindrance is inherent to this substrate class and requires a multi-faceted approach.
-
Choose a Smaller Nucleophile: If possible, select a nucleophile with minimal steric bulk around the reacting atom. For example, ethoxide is less hindered than tert-butoxide.
-
Change the Leaving Group: The rate-determining step of an SNAr reaction is the initial nucleophilic attack.[7] The reactivity order for halogen leaving groups is F > Cl ≈ Br > I .[3][4] The high electronegativity of fluorine makes the ipso-carbon significantly more electrophilic, which helps accelerate the attack despite the steric barrier. If your substrate is a chloro- or bromo-arene, switching to the fluoro-analogue can provide a dramatic rate enhancement.
-
Use a Stronger, Non-nucleophilic Base: When using weak nucleophiles that require deprotonation, a strong base is necessary. However, a bulky, non-nucleophilic base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is often preferred over options like potassium tert-butoxide, which could potentially act as a competing nucleophile.
Problem: Solvent and Additive Selection
Q: How do I select the optimal solvent for my hindered SNAr reaction?
A: The right solvent is crucial. For SNAr reactions, polar aprotic solvents are the gold standard.[3][6] They excel because they can solvate the cation (e.g., K⁺, Na⁺) associated with the nucleophile, leaving the nucleophilic anion "naked" and highly reactive.[3] Protic solvents (like ethanol or water) will form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[6][14]
| Solvent | Boiling Point (°C) | Key Properties & Use Cases |
| DMSO (Dimethyl sulfoxide) | 189 | Excellent solvating power, high boiling point. The top choice for difficult SNAr reactions. |
| DMF (N,N-Dimethylformamide) | 153 | High boiling point, good alternative to DMSO. Note: Reprotoxic.[3] |
| NMP (N-Methyl-2-pyrrolidone) | 202 | Very high boiling point, effective for extremely stubborn reactions. |
| Acetonitrile (MeCN) | 82 | Lower boiling point, useful if higher temperatures lead to decomposition. |
| Dioxane | 101 | A less polar option, sometimes used with strong bases like NaH. |
Problem: Byproduct Formation
Q: I'm getting my product, but it's contaminated with significant byproducts. What are they and how can I prevent them?
A: Byproduct formation often points to issues with reaction conditions or the presence of moisture.
-
Hydrolysis: Sulfonylbenzenes and the nucleophiles can be sensitive to water, especially at high temperatures. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the starting material or product.[4]
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases to generate dimethylamine, which can act as a competing nucleophile. If you observe this, switching to DMSO or NMP may be beneficial.
-
Benzyne Formation: If you are using an extremely strong base (e.g., NaNH₂, LDA) with a chloro- or bromo-arene, you risk promoting an elimination-addition (benzyne) mechanism.[9][10] This pathway can lead to a loss of regioselectivity, as the incoming nucleophile can add to either end of the benzyne triple bond. To avoid this, use the weakest base necessary to activate your nucleophile (e.g., K₂CO₃, Cs₂CO₃) and avoid organolithium or amide bases unless this pathway is intended.
Part 3: Key Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions on a small scale first.
Protocol 1: General High-Temperature SNAr with an Amine Nucleophile
This protocol is suitable for the reaction of an ortho-fluoro or ortho-chloro sulfonylbenzene with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ortho-halo sulfonylbenzene (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.2–1.5 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an HCl scavenger.
-
Solvent Addition: Add anhydrous DMSO or NMP to achieve a concentration of 0.2–0.5 M.
-
Inert Atmosphere: Purge the flask with Nitrogen or Argon for 5-10 minutes.
-
Heating: Heat the reaction mixture to 100–140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: SNAr with a Weak Alcohol Nucleophile via In Situ Deprotonation
This protocol is for reactions where the nucleophile is an alcohol, requiring a strong base for activation.
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Solvent & Nucleophile Addition: Add anhydrous DMF or Dioxane to the flask, followed by the slow, dropwise addition of the alcohol nucleophile (1.1 eq) at 0 °C.
-
Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should be observed. This step forms the reactive sodium alkoxide.
-
Substrate Addition: Add a solution of the ortho-halo sulfonylbenzene (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Heating: Heat the reaction to 80–120 °C and monitor by TLC or LC-MS.
-
Quenching & Workup: Once complete, cool the reaction to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl or water. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product as required.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Dalal Institute. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. [Link]
-
Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
Sources
- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrodebromination in Suzuki Coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with hydrodebromination, a common and problematic side reaction. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven strategies to help you optimize your reactions and maximize your yields.
Frequently Asked Questions (FAQs): Understanding Hydrodebromination
This section addresses the fundamental concepts behind the hydrodebromination side reaction.
Q1: What is hydrodebromination in the context of Suzuki coupling, and why is it a problem?
A1: Hydrodebromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1] This leads to the formation of an undesired arene or alkene byproduct instead of the intended coupled product. This side reaction is problematic for two main reasons: it consumes your starting material, which lowers the overall yield of your desired product, and it introduces a byproduct that often has similar chromatographic properties to the product, complicating purification.[1][2]
Q2: What is the proposed mechanism for hydrodebromination, and how does it compete with the desired Suzuki coupling pathway?
A2: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Hydrodebromination is a competing pathway that diverges from this main cycle.
The plausible mechanism for hydrodebromination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an arylpalladium(II) bromide intermediate.[1][6] At this stage, instead of undergoing transmetalation with the boronic acid partner, the intermediate can react with a hydride source present in the reaction mixture. This is followed by reductive elimination of the hydrodebrominated product, regenerating the Pd(0) catalyst which can re-enter either cycle.
Below is a diagram illustrating the main Suzuki catalytic cycle and the competing hydrodebromination pathway.
Caption: Competing pathways of Suzuki coupling and hydrodebromination.
Q3: What are the primary factors that promote this unwanted side reaction?
A3: Several experimental parameters can influence the rate of hydrodebromination relative to the desired cross-coupling.[1] Understanding these factors is the first step in troubleshooting:
-
Choice of Base: The base is critical not only for activating the boronic acid but can also be a primary source of hydrides.[1][7] Strong alkoxide bases, especially in the presence of water or alcohols, can generate hydride donors. Amine bases can also serve as hydride sources.[8]
-
Catalyst and Ligand System: The electronic properties and steric bulk of the phosphine ligands coordinated to the palladium center significantly impact the relative rates of the catalytic steps. A system that favors slow transmetalation or reductive elimination can allow more time for the hydrodebromination pathway to occur.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions. While necessary for activating some substrates, excessive heat can sometimes favor hydrodebromination over the desired coupling.[1][8]
-
Solvent: Protic solvents like water and alcohols can be a source of protons or hydrides, potentially facilitating hydrodebromination.[1] Some aprotic solvents like DMF have also been implicated as potential hydrogen donors under certain conditions.[9]
-
Boronic Acid Stability: If the boronic acid or its ester is unstable and decomposes (a process known as protodeborylation), the concentration of the active coupling partner decreases.[2] This stalls the main Suzuki cycle after the oxidative addition step, increasing the opportunity for the arylpalladium(II) intermediate to undergo hydrodebromination.[1]
Q4: How do the electronic properties of the aryl bromide affect the likelihood of hydrodebromination?
A4: The electronic nature of the substituents on the aryl bromide plays a significant role.
-
Electron-withdrawing groups (EWGs) on the aryl bromide generally accelerate the initial oxidative addition step.[10][11] This increased reactivity can sometimes make these substrates more susceptible to side reactions if the subsequent transmetalation step is not sufficiently fast.
-
Electron-donating groups (EDGs) can make the oxidative addition step slower, often requiring more forcing conditions (higher temperatures, more active catalysts).[11][12] While this might seem to reduce the chance of side reactions, the higher temperatures needed can sometimes promote hydrodebromination.
The key is the relative rate of oxidative addition versus the subsequent desired steps. A mismatch where oxidative addition is very fast but transmetalation is slow can lead to a buildup of the key intermediate that precedes hydrodebromination.
Troubleshooting Guide: Minimizing Hydrodebromination
This section provides a systematic approach to resolving issues with hydrodebromination in your Suzuki coupling reactions.
Issue: Significant formation of the hydrodebrominated byproduct is observed.
When LC-MS or NMR analysis confirms the presence of a significant amount of the Ar-H byproduct, follow these steps systematically.
Troubleshooting Step 1: Re-evaluate Your Base
The choice of base is often the most critical factor. Stronger bases are not always better and can be the primary source of the unwanted hydride.[1]
Recommendation: Switch to a milder, non-nucleophilic inorganic base. If you are using strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu), consider screening weaker bases.
Data Summary: Common Bases and Their General Tendencies
| Base | Type | Typical Conditions | Tendency for Hydrodebromination | Rationale & Notes |
|---|---|---|---|---|
| Na₂CO₃, K₂CO₃ | Carbonate | Aqueous/Biphasic | Low to Moderate | Standard, effective bases. Can still promote side reactions at high temperatures.[8] |
| K₃PO₄ | Phosphate | Anhydrous or Aqueous | Low | Often an excellent choice for sensitive substrates. Less prone to generating hydrides.[8][12] |
| Cs₂CO₃ | Carbonate | Anhydrous or Aqueous | Low to Moderate | Highly effective due to its solubility and the nature of the cesium cation, but can be aggressive.[10] |
| CsF, KF | Fluoride | Anhydrous | Very Low | Fluoride bases are excellent at activating boronic acids without being strongly basic, minimizing side reactions.[1] |
| Alkoxides (NaOtBu, KOtBu) | Strong Organic | Anhydrous | High | Prone to generating hydride species, especially at elevated temperatures. Generally avoided unless necessary. |
| Amine Bases (Et₃N, DIPEA) | Organic | Anhydrous | Moderate to High | Can act as hydride donors.[8] Better suited for other coupling reactions. |
► Experimental Protocol: Screening Bases See Protocol 1 in the "Detailed Protocols" section below.
Troubleshooting Step 2: Optimize the Catalyst and Ligand System
The ligand's job is to stabilize the palladium center and modulate its reactivity to favor the desired catalytic cycle.
Recommendation: Switch to a more electron-rich and/or sterically bulky phosphine ligand. These ligands can accelerate the rate-limiting reductive elimination step, which disfavors the competing hydrodebromination pathway.[12] Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.[7][12]
► Experimental Protocol: Screening Ligands See Protocol 2 in the "Detailed Protocols" section below.
Troubleshooting Step 3: Adjust Reaction Conditions (Temperature & Solvent)
Recommendation:
-
Lower the Temperature: Attempt the reaction at a lower temperature for a longer duration. Side reactions often have a higher activation energy than the desired reaction, so lowering the temperature can significantly improve selectivity.[1]
-
Switch to Aprotic Solvents: If using protic solvents like ethanol or isopropanol, switch to aprotic options such as dioxane, THF, or toluene. This minimizes the availability of potential hydride donors from the solvent.[1][8] Ensure the solvent is anhydrous if required by the protocol.
Troubleshooting Step 4: Evaluate the Boronic Acid/Ester Partner
The stability of your boron reagent is crucial. Unstable boronic acids can degrade via protodeborylation, starving the catalytic cycle of its nucleophilic partner.[2]
Recommendation:
-
Check Purity: Verify the purity and integrity of your boronic acid by NMR or LC-MS before use.[1]
-
Use Boronate Esters: Consider using more stable boronate esters, such as pinacol esters (Bpin) or MIDA boronates.[2][7] These are generally more robust and less prone to premature degradation.
-
Use Trifluoroborates: Potassium aryltrifluoroborates are another class of highly stable and easy-to-handle coupling partners that are less prone to protodeboronation.[7][13]
Issue: Low or No Conversion to the Desired Product
Sometimes, the root cause of side reactions is a stalled or inefficient primary reaction. Addressing these fundamental issues can often solve the hydrodebromination problem as a consequence.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.
Detailed Steps:
-
Check Catalyst Activity: The active catalytic species is Pd(0), which is sensitive to oxygen.[8]
-
Recommendation: Use a fresh batch of catalyst. Consider using modern, air-stable pre-catalysts (e.g., Buchwald pre-catalysts) that reliably form the active Pd(0) species in situ.[8] Ensure your degassing procedure is rigorous to remove oxygen, which deactivates the catalyst.[8]
-
► Experimental Protocol: Rigorous Degassing See Protocol 3 in the "Detailed Protocols" section below.
-
-
Verify Reagent Quality: Impurities can poison the catalyst.[1]
-
Re-evaluate Reaction Parameters:
-
Recommendation: If the reaction is sluggish, a systematic re-evaluation of the base, ligand, and solvent is warranted, as detailed in the previous section. In biphasic systems (e.g., toluene/water), ensure stirring is vigorous enough to create a large interfacial area for the reaction to occur.[8]
-
Detailed Protocols
Protocol 1: General Procedure for Screening Bases
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., SPhos, PPh₃, 2-10 mol%).
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv). For example: Vial 1 (K₃PO₄), Vial 2 (K₂CO₃), Vial 3 (CsF).
-
Solvent and Reaction: Add the degassed solvent to each vial to achieve the desired concentration. Seal the vials and place them in a pre-heated reaction block.
-
Monitoring: Stir the reactions at the set temperature. Take aliquots at regular intervals (e.g., 1h, 4h, 16h) and quench with a suitable solvent.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of desired product to the hydrodebrominated byproduct for each base.
Protocol 2: General Procedure for Ligand Screening
-
Setup: Follow the same setup as Protocol 1, using the best base identified from the previous screen.
-
Ligand Addition: To each vial, add a different phosphine ligand (at a molar ratio to palladium appropriate for the chosen ligand, typically L/Pd = 2:1 for monodentate or 1:1 for bidentate ligands).
-
Reaction and Analysis: Proceed with the reaction, monitoring, and analysis as described in Protocol 1 to identify the ligand that provides the best product-to-byproduct ratio.
Protocol 3: Rigorous Degassing of the Reaction Mixture
-
Freeze-Pump-Thaw (for organic solvents):
-
Assemble the reaction flask containing all solid reagents and the solvent.
-
Freeze the mixture using a liquid nitrogen bath until it is completely solid.
-
Apply a high vacuum for 5-10 minutes to remove gases above the frozen solvent.
-
Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You may see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.[8]
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
Inert Gas Sparging:
-
For larger volumes or when freeze-pump-thaw is impractical, insert a long needle connected to an inert gas line into the reaction solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas (Argon or Nitrogen) vigorously through the solvent for 15-30 minutes to displace dissolved oxygen.[8]
-
References
- BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions.
- Cano, I., & Mas-Ballesté, R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ResearchGate. (n.d.). Suzuki coupling reaction of various aryl bromide with phenylboronic acid.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Separation of Mono-substituted Methylsulfonylbenzene Regioisomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of mono-substituted methylsulfonylbenzene regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of separating closely related ortho-, meta-, and para- isomers. Due to their nearly identical physicochemical properties, separating these compounds is a frequent bottleneck in synthesis and purification workflows.[1] Control of such regioisomeric impurities is of major concern in the pharmaceutical industry, where their detection and quantitation must be established early in the development process.[2][3]
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommended strategies.
Frequently Asked Questions & Troubleshooting Guides
Q1: My ortho-, meta-, and para- isomers are co-eluting on my standard reversed-phase (C18) HPLC column. What are my next steps?
This is the most common issue researchers face. A standard C18 column separates primarily based on hydrophobicity. Since the o-, m-, and p- isomers have very similar hydrophobic characteristics, they often fail to resolve. The key is to introduce a secondary separation mechanism beyond simple hydrophobicity.
Causality: The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, influencing the electron density of the benzene ring. The position of the second substituent (ortho, meta, or para) creates subtle differences in dipole moment and the accessibility of the π-electron system. Standard C18 phases do not sufficiently exploit these minor electronic and steric differences.
Troubleshooting Strategy: A systematic approach to method development is crucial. Do not change more than one parameter at a time to isolate the variable responsible for improved separation.
Table 1: HPLC Troubleshooting for Regioisomer Co-elution
| Problem | Possible Cause | Recommended Solution & Rationale |
| No or Poor Resolution | Insufficient stationary phase selectivity. | Switch to a Phenyl or Pentafluorophenyl (PFP) column. These columns offer π-π interactions, which are highly sensitive to the electron density differences between the isomers.[4] A phenyl phase is often the first choice for aromatic compounds. |
| Mobile phase organic modifier is not optimal. | Switch from acetonitrile to methanol (or vice-versa). Acetonitrile can weaken π-π interactions, while methanol may enhance them, potentially improving resolution on a phenyl column.[4][5] | |
| All Peaks Tailing | Secondary interactions with silica backbone. | Adjust mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing.[6] |
| Insufficient buffering. | Incorporate a buffer. If your analyte has ionizable groups, maintaining a constant ionization state with a buffer (e.g., phosphate or acetate) is critical for consistent retention and peak shape.[7] | |
| Variable Retention Times | Mobile phase composition drift. | Prepare fresh mobile phase daily. Ensure solvents are HPLC or MS grade.[8] For gradients, ensure the pump's proportioning valves are functioning correctly.[7] |
| Temperature fluctuations. | Use a thermostatted column oven. Even minor changes in ambient temperature can affect selectivity and retention.[7] |
Experimental Protocol: HPLC Method Development for Regioisomer Separation
-
Initial Column Screening:
-
Column: Begin with a Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV, at a wavelength where all isomers absorb (e.g., 254 nm).
-
-
Optimization:
-
Based on the screening run, develop a shallower gradient around the elution point of the isomers. For example, if they elute at 60% B, try a gradient of 40% to 70% B over 30 minutes.
-
If separation is still insufficient, switch the organic modifier from Methanol to Acetonitrile and repeat the screening/optimization process.
-
Perform isocratic holds if necessary to further resolve closely eluting peaks.
-
-
System Validation:
-
Once a suitable method is found, confirm its robustness by making small, deliberate changes to parameters like temperature (± 2 °C) and mobile phase composition (± 1%) to ensure the separation is reliable.
-
Workflow for HPLC Troubleshooting
Caption: A systematic workflow for troubleshooting HPLC separation of regioisomers.
Q2: I'm attempting preparative separation with flash column chromatography, but the isomers have the same Rf on TLC. How can I improve resolution?
When isomers are inseparable on TLC, it's a strong indicator that the chosen stationary and mobile phases are not selective enough. Much like HPLC, success lies in exploiting subtle electronic differences.
Causality: Standard silica gel (SiO₂) is a highly polar adsorbent. Separation is based on the polarity of the analytes. The o-, m-, and p- isomers of mono-substituted methylsulfonylbenzene often have very similar polarities, leading to identical or near-identical retention factors (Rf).
Troubleshooting Strategy: The goal is to modify the chromatographic system to amplify the small differences in isomer properties.
-
Change Adsorbent: If silica isn't working, try a different stationary phase. Alumina (acidic, neutral, or basic) offers a different selectivity profile and can sometimes resolve isomers that co-elute on silica.[9]
-
Solvent System Screening: Do not rely solely on standard ethyl acetate/hexane systems. Test a matrix of solvents with different properties (e.g., dichloromethane, diethyl ether, acetone, toluene) in combination with a non-polar solvent like hexane.
-
Use Additives: Small amounts of additives can drastically change selectivity. For compounds with basic sites, adding a small percentage of triethylamine (TEA) can improve peak shape.[10] For acidic compounds, a trace of acetic or formic acid may be beneficial.[9]
-
Employ a Long Column: For difficult separations, using a longer, narrower column with a smaller sample load can increase the number of theoretical plates and improve resolution.[9]
Protocol: Optimizing Flash Chromatography for Isomer Separation
-
TLC Screening:
-
Prepare stock solutions of your isomeric mixture.
-
Spot the mixture on multiple TLC plates (e.g., silica gel, alumina).
-
Develop the plates in a variety of solvent systems.
-
System 1: Dichloromethane/Hexane (varying ratios)
-
System 2: Diethyl Ether/Hexane (varying ratios)
-
System 3: Toluene/Ethyl Acetate (varying ratios)
-
-
Goal: Find a solvent system that shows even slight separation (e.g., elongated spots) between the isomers. An ideal Rf for column chromatography is between 0.2 and 0.4.
-
-
Column Preparation:
-
Select the adsorbent and solvent system that showed the most promise in the TLC screen.
-
Pack a long, thin column (e.g., 50:1 height-to-diameter ratio) using the chosen solvent system.
-
Ensure the column is packed evenly without air bubbles.
-
-
Sample Loading & Elution:
-
Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica ("dry loading"). This often provides better resolution than loading the sample as a liquid.
-
Carefully apply the sample to the top of the column.
-
Begin elution with the chosen solvent system, collecting small fractions.
-
Monitor the fractions carefully by TLC to identify which contain the pure isomers.
-
Q3: My isomers co-crystallize from standard solvents. Are there effective crystallization strategies?
Yes. While co-crystallization is a common hurdle, fractional crystallization can be a powerful and scalable purification technique, especially for isolating the para isomer.
Causality: The para isomer often has the highest melting point and the lowest solubility in a given solvent compared to its ortho and meta counterparts.[1] This is due to its symmetrical structure, which allows it to pack more efficiently into a crystal lattice. This difference in solubility is the property we exploit.
Table 2: Illustrative Solubility of Isomers (Note: This is generalized data for demonstration purposes. Actual solubility must be determined experimentally.)
| Isomer | Structure | Key Feature | Expected Solubility in Non-polar Solvent |
| para- | Symmetrical | Packs efficiently in crystal lattice | Lowest |
| meta- | Asymmetrical | Less efficient packing | Intermediate |
| ortho- | Asymmetrical, potential for intramolecular interactions | Least efficient packing | Highest |
Protocol: Fractional Crystallization of a Regioisomeric Mixture
-
Solvent Screening:
-
Place small amounts of the isomeric mixture into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
Heat the tubes until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
Observe: Identify the solvent that yields crystals. The first crystals to form are likely enriched in the least soluble isomer (often the para isomer).[11]
-
-
First Crystallization:
-
Dissolve the entire mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool very slowly. Slow cooling promotes the formation of purer crystals.
-
Collect the first crop of crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Analysis: Analyze the purity of these crystals and the remaining mother liquor by HPLC or NMR.
-
-
Recrystallization:
-
If the first crop of crystals is enriched but not pure, repeat the process: dissolve them in the same solvent, cool slowly, and collect the new crystals. Each successive crystallization should increase the purity of the target isomer.
-
Decision Tree for Crystallization Strategy
Caption: A decision-making process for separating regioisomers via crystallization.
Q4: I have successfully separated what I believe are the ortho-, meta-, and para- isomers. How can I definitively identify them?
Confirmation of the substitution pattern is critical and is best achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
Causality: The symmetry and electronic environment of each isomer give rise to unique and predictable spectroscopic signatures.
-
¹H NMR: The number of signals in the aromatic region and their splitting patterns (coupling constants) are highly informative.
-
¹³C NMR: The number of unique carbon signals reflects the molecule's symmetry.
-
IR Spectroscopy: The out-of-plane C-H bending ("wagging") vibrations are highly characteristic of the substitution pattern on a benzene ring.[12]
Table 3: Expected Spectroscopic Signatures for Isomer Identification
| Isomer | Symmetry | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals | Diagnostic IR C-H Wagging Band (cm⁻¹) |
| ortho- | Low | 4 distinct signals (complex multiplet) | 6 distinct signals | 770–735[12] |
| meta- | Low | 4 distinct signals (one may appear as a singlet) | 6 distinct signals | 810–750 and 690±10[12] |
| para- | High | 2 signals (two doublets, appearing as an 'AA'BB' system) | 4 distinct signals | 850–790[12] |
Workflow for Isomer Structure Confirmation
Caption: A logical flow for confirming the structure of separated benzene ring isomers.
References
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kromasil. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?. Retrieved from [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]
- Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS. Journal of Chemical Technology and Metallurgy, 42(2), 195-204.
-
Fiveable. (n.d.). Crystallization and Precipitation | Separation Processes. Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
Reddit. (2024). How to separate these regioisomers?. Retrieved from [Link]
- Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- Valtchev, V., et al. (1995). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns.
- Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
- Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(5), 321-336.
- Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(8), 4251-4254.
-
Zhang, G., et al. (2020). Separation and detection of meta‐ and ortho‐ substituted benzene isomers by water‐soluble pillar[8]arene. Chemistry – A European Journal, 26(39), 8564-8568.
- van der Meer, T., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.
- Dong, M. W. (2015). Separation Science in Drug Development, Part III: Analytical Development. LCGC North America, 33(10), 764-775.
- Sakamoto, H., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-121.
- O'Hagan, D., & Rzepa, H. S. (2011). Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC.
-
Chemistry Steps. (n.d.). Ortho, Meta, Para Practice Problems. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
Coach VNA Academy. (2026). Spectroscopic Identification of Isomers Archives. Retrieved from [Link]
- Scott, J. S., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 483-510.
- Brzȩk, F., & Gora, R. W. (2023). Main-Group Metal Complexes of Benzene: Predicted Features of Stabilization and Isomerization. International Journal of Molecular Sciences, 24(16), 12695.
- Auwärter, V., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Presented at the 54th TIAFT Meeting, Brisbane, Australia.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
- Adachi, K., et al. (2007). Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography.
-
ResearchGate. (2019). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. Retrieved from [Link]
- Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Overcoming Steric Hindrance in 2,4-Dibromo-1-(methylsulfonyl)benzene Coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks when functionalizing 2,4-dibromo-1-(methylsulfonyl)benzene .
The core challenge with this substrate is the profound steric and electronic asymmetry. The methylsulfonyl (-SO₂Me) group at the 1-position is strongly electron-withdrawing and physically bulky. While the 4-position (para) is highly accessible, the 2-position (ortho) is severely sterically hindered. This guide synthesizes field-proven mechanistic insights, quantitative optimization data, and self-validating protocols to help you achieve full conversion—whether you are aiming for selective mono-coupling or forcing a difficult double cross-coupling.
Part 1: Mechanistic Insights & Causality
To troubleshoot effectively, we must first understand the causality behind the reaction failures at the 2-position. In standard palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination 1[1].
While oxidative addition into the C2–Br bond is feasible, the subsequent transmetalation step becomes the primary bottleneck . The incoming nucleophile (e.g., boronic acid) cannot easily navigate the steric shield created by the -SO₂Me group. Overcoming this requires highly specialized ligands that manipulate the spatial dynamics of the palladium center.
Catalytic cycle highlighting the transmetalation bottleneck at the hindered C2 position.
Part 2: Frequently Asked Questions (FAQs)
Q: Why am I only observing mono-coupling at the 4-position, even with excess boronic acid and prolonged heating? A: The 4-position is para to the -SO₂Me group, making it electronically activated and sterically unencumbered. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ easily complete the catalytic cycle at C4 but stall at C2. At the 2-position, the catalyst gets trapped as the Pd(II) aryl bromide complex because the transmetalation step is blocked by the steric bulk of the ortho -SO₂Me group 1[1].
Q: How does using a bulky ligand help couple a sterically hindered substrate? Isn't that counterintuitive? A: It relies on the principle of "flexible steric bulk" 2[2]. Ligands like dialkylbiaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) are large enough to stabilize the highly reactive mono-ligated Pd(0) species. During transmetalation, their structural flexibility allows the bulky substrate to approach. Crucially, once the Pd(II) diaryl intermediate forms, the massive steric clash between the ligand, the -SO₂Me group, and the two aryl groups dramatically lowers the activation energy required for reductive elimination, rapidly forcing the product out and regenerating the catalyst 3[3].
Q: What is the optimal base and solvent system for this specific transformation? A: For highly hindered Suzuki-Miyaura couplings, you need a strong, soluble base to efficiently form the reactive boronate complex required for transmetalation. We recommend aqueous K₃PO₄ or KF in a biphasic mixture of Toluene/Water or THF/Water. This ensures the base is fully active at the organic-aqueous interface without causing base-mediated degradation of the -SO₂Me group, which can occur with harsh alkoxides like KOtBu 4[4].
Regioselectivity pathways based on catalyst steric properties.
Part 3: Troubleshooting & Quantitative Optimization
To transition from mono-coupling to double-coupling, catalyst selection is paramount. Below is a summary of quantitative optimization data demonstrating the profound impact of ligand steric bulk on conversion rates.
Quantitative Catalyst Screening Data
| Catalyst / Ligand System | Boronic Acid (eq) | Temp (°C) | C4-Mono Conversion (%) | C2,C4-Double Conversion (%) |
| Pd(PPh₃)₄ | 2.5 | 80 | >95 | <5 |
| Pd(dppf)Cl₂ | 2.5 | 80 | 85 | 15 |
| Pd₂(dba)₃ / XPhos | 2.5 | 90 | <5 | >95 |
| Pd(OAc)₂ / PEPPSI-IPr | 2.5 | 90 | <2 | >98 |
| (Note: Data represents typical conversion benchmarks observed during the optimization of highly sterically hindered di-haloarenes). |
Common Issues & Solutions
-
Issue: Protodeboronation of the boronic acid partner.
-
Cause: Slow transmetalation at the 2-position leaves the boronic acid exposed to thermal degradation.
-
Solution: Switch to a more stable boronate ester (e.g., pinacol ester) or use a syringe pump for slow addition of the boronic acid over 4 hours.
-
-
Issue: Cleavage of the -SO₂Me group.
-
Cause: Overly harsh basic conditions (e.g., KOtBu at >100 °C).
-
Solution: Switch to a milder, biphasic base system like K₃PO₄ in Toluene/Water (5:1).
-
Part 4: Validated Experimental Protocol
The following is a self-validating, step-by-step methodology for the Double Suzuki-Miyaura Coupling of 2,4-dibromo-1-(methylsulfonyl)benzene. This protocol utilizes a Buchwald dialkylbiaryl phosphine system to force coupling at the hindered 2-position 3[3].
Reagents:
-
2,4-dibromo-1-(methylsulfonyl)benzene (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
XPhos (8 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / H₂O (5:1 ratio, 0.2 M)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Self-Validation Checkpoint: Ensure the solid mixture is visually homogeneous before adding solvents.
-
-
Solvent Addition & Degassing (Critical): Add the Toluene and H₂O. Seal the flask with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw, or sparge vigorously with Argon for 30 minutes.
-
Self-Validation Checkpoint: The degassing process is complete when absolutely no further gas evolution (bubbling) is observed from the solvent upon thawing or resting. Oxygen will rapidly kill the active Pd(0) species.
-
-
Initiation & Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum surface area at the biphasic interface.
-
Self-Validation Checkpoint: Within 15-30 minutes, the solution should transition from a pale yellow to a deep red/brown, visually confirming the formation of the active Pd(0)-XPhos complex.
-
-
In-Process Monitoring: Sample the organic layer at t=2 hours and t=12 hours for LC-MS analysis.
-
Self-Validation Checkpoint: At t=2 hours, LC-MS must show complete disappearance of the starting material and dominant formation of the C4-mono-coupled intermediate. At t=12 hours, the mono-coupled intermediate should represent <5% of the mixture, with the double-coupled product dominating.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Part 5: References
-
[2] Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI. mdpi.com. 2
-
[3] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. nih.gov.3
-
[1] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. nobelprize.org. 1
-
[4] Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. organic-chemistry.org.4
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in Reactions Involving Methylsulfonyl Groups
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in reactions involving methylsulfonyl (-SO₂CH₃) groups and other related sulfone functionalities. Our goal is to provide you with the causal understanding and actionable protocols necessary to overcome these common catalytic challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are methylsulfonyl groups a specific concern?
Catalyst poisoning is the deactivation of a catalyst due to the strong adsorption of chemical species, known as poisons, onto its active sites.[1] This blocks reactants from accessing these sites, leading to a significant drop in reaction rate and efficiency.[2]
Methylsulfonyl groups and other sulfones are a particular concern because, under typical catalytic conditions (especially reductive environments like hydrogenation), the sulfur atom can be reduced or transformed into highly reactive species. These sulfur species exhibit a strong affinity for and form robust chemical bonds with the surfaces of many active metals, a process known as chemisorption.[3] This interaction effectively renders the active sites unavailable for the desired catalytic transformation.
Q2: Which types of catalysts are most susceptible to poisoning by sulfonyl groups?
Heterogeneous precious metal catalysts are particularly vulnerable to sulfur poisoning. The most commonly affected include:
-
Palladium (Pd)-based catalysts: Widely used for hydrogenation and cross-coupling reactions, Pd catalysts are highly susceptible. Deactivation can occur through the formation of stable palladium-sulfur species like palladium sulfate (PdSO₄) or palladium sulfide (Pd₄S).[4]
-
Platinum (Pt)-based catalysts: Similar to palladium, platinum is readily poisoned by sulfur, often forming very strong metal-sulfur bonds that can be difficult to regenerate.[5]
-
Rhodium (Rh)-based catalysts: While also susceptible, the success of regeneration can sometimes be higher for Rh compared to Pt and Pd under certain conditions.[5]
-
Nickel (Ni)-based catalysts: Raney Nickel and other nickel catalysts, often used in hydrogenation, are extremely sensitive to sulfur compounds.
-
Copper (Cu)-based catalysts: Used in various transformations, copper catalysts can also experience deactivation from sulfur-containing molecules.[6]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
Identifying catalyst poisoning early is critical. Look for these key indicators:
-
Drastic Drop in Reaction Rate or Conversion: The most obvious sign is that the reaction slows down significantly or fails to proceed to completion compared to established benchmarks.[7]
-
Change in Product Selectivity: Partial or selective poisoning of certain active sites can alter the reaction pathway, leading to an increase in side products or a different product distribution than expected.[7]
-
Inconsistent Results Between Batches: If you observe high variability in reaction outcomes using different lots of the same starting material or solvent, it may be due to fluctuating levels of sulfur-containing impurities.[7]
Q4: Is sulfur poisoning from methylsulfonyl groups reversible or irreversible?
The reversibility of sulfur poisoning depends on the strength of the bond between the sulfur species and the catalyst's active sites.[3]
-
Reversible Poisoning: In some cases, the poison is weakly adsorbed and can be removed by stopping the flow of reactants and purging the system, or by a mild thermal treatment.
-
Irreversible Poisoning: More commonly, sulfur forms strong covalent bonds with the metal surface.[3] This is considered irreversible under normal reaction conditions and requires aggressive regeneration procedures (e.g., high-temperature treatment) to restore catalytic activity.[8] Even with regeneration, 100% activity recovery is not always guaranteed, as some residual sulfur may remain.[4]
Troubleshooting Guide: From Diagnosis to Solution
Use this guide when you suspect catalyst poisoning is affecting your experiment.
| Symptom Observed | Probable Cause(s) | Recommended Actions & Explanations |
| Reaction fails to initiate or conversion is significantly lower than expected. | Complete Catalyst Deactivation: The concentration of sulfur species is high enough to block the majority of active sites on the catalyst surface.[7] | 1. Verify Sulfur Source: Analyze all reagents, starting materials, and solvents for sulfur content. The methylsulfonyl group itself is the primary suspect, but trace impurities from other sources can contribute. 2. Implement Feedstock Purification: If impurities are present in the feedstock, use a guard bed (e.g., packed with ZnO) upstream to capture sulfur compounds before they reach the main catalytic reactor.[7] 3. Increase Catalyst Loading: As a diagnostic tool (though not always cost-effective for scale-up), a significantly higher catalyst loading may overcome the poisoning to a limited extent.[7] 4. Initiate Catalyst Regeneration: If poisoning has occurred, proceed to the appropriate regeneration protocol (see Protocol 1 below). |
| Product selectivity has changed; formation of unexpected byproducts. | Partial or Selective Catalyst Deactivation: Sulfur may be poisoning specific types of active sites preferentially, altering the reaction mechanism and favoring alternative pathways. | 1. Optimize Reaction Conditions: Systematically adjust temperature, pressure, or reactant concentrations. Sometimes, altering the reaction kinetics can favor the desired pathway even with a partially poisoned catalyst. 2. Consider a More Sulfur-Tolerant Catalyst: If selectivity issues persist, the catalyst may be unsuitable for the substrate. Investigate catalysts known for sulfur resistance, such as those with modified supports (e.g., containing ceria) or bimetallic formulations.[9][10] See Protocol 2 for a screening workflow. |
| Inconsistent results (conversion, selectivity) between different experimental runs. | Variable Sulfur Content in Reagents: The concentration of sulfur impurities likely differs between various lots of starting materials, solvents, or even from inadequate cleaning of the reactor.[7] | 1. Standardize Reagent Lots: For a series of experiments, use reagents from a single, verified batch. 2. Quantify Sulfur Content: Before each run, quantify the sulfur content in the starting materials to establish a baseline and correlate it with catalyst performance. 3. Implement a Rigorous Reactor Cleaning Protocol: Ensure the reaction vessel and all associated tubing are thoroughly cleaned to remove any residual sulfur compounds from previous experiments. |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key processes involved in catalyst poisoning and recovery.
Caption: Mechanism of catalyst poisoning by sulfonyl groups.
Caption: General workflow for the thermal regeneration of a catalyst.
Protocol 2: Screening for Sulfur-Tolerant Catalysts
Objective: To identify a catalyst that maintains high activity and selectivity in the presence of a methylsulfonyl-containing substrate.
Methodology:
-
Catalyst Selection: Choose a set of candidate catalysts. Include catalysts with different active metals (e.g., Pd, Pt, Rh), different supports (e.g., Al₂O₃, C, CeO₂-Al₂O₃), and bimetallic formulations. [9][10]
-
Standardized Reaction Setup:
-
Use identical reactors (e.g., a parallel reaction block) for each catalyst.
-
Ensure each reactor is charged with the same molar loading of the active metal.
-
Prepare a single stock solution of all reactants and solvents to ensure consistency.
-
-
Execution:
-
Run all reactions simultaneously under identical conditions (temperature, pressure, stirring rate, time).
-
Take samples from each reactor at regular time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
-
Analysis and Comparison:
-
Analyze the samples using a calibrated analytical method (e.g., HPLC, GC) to determine conversion and product distribution.
-
Plot conversion vs. time for each catalyst.
-
The catalyst that demonstrates the highest sustained conversion and best selectivity is the most tolerant under these conditions.
-
References
- Nissinen, V.H. et al. Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. (Details available through search).
- Insights into sulfur poisoning and regeneration of Cu-SSZ-13 catalysts. RSC Publishing. (Details available through search).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). (Details available through search).
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. (Details available through search).
-
A Comparative Study of Sulfur Poisoning and Regeneration of Precious-Metal Catalysts. (1995). Energy & Fuels, ACS Publications. [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). (Details available through search).
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem. (Details available through search).
-
Nirmal Kumar, S. et al. (2021). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Catalysis Surveys from Asia. [Link]
-
García-García, A. et al. (2019). Sulfur Poisoning Effects on Modern Lean NO x Trap Catalysts Components. Catalysts, MDPI. [Link]
- Wang, H. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass. ACS Catalysis. (Details available through search).
- Marecot, P. et al. (1992). Sulfur poisoning and regeneration of palladium based catalysts. Applied Catalysis A: General. (Details available through search).
-
Barbier, J. et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
- Nature of sulfonyl deactivation/activation by metal catalysts. RSC Publishing. (Details available through search).
-
Wang, D. et al. (2021). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization. Nature Communications, PMC. [Link]
- Catalyst Poisoning Mitigation. (2025). Energy -> Sustainability Directory. (Details available through search).
- Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. (2019). Angewandte Chemie International Edition. (Details available through search).
- Catalyst deactivation challenges in FCC and how to prevent them. (2025). (Details available through search).
-
Ravasio, N. et al. (2020). The Role of Support Hydrophobicity in the Selective Hydrogenation of Enones and Unsaturated Sulfones over Cu/SiO 2 Catalysts. Catalysts, MDPI. [Link]
Sources
- 1. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dcl-inc.com [dcl-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
purification of 2,4-dibromo-1-(methylsulfonyl)benzene from reaction mixtures
Technical Support Center: Purification of 2,4-Dibromo-1-(methylsulfonyl)benzene
Case ID: PUR-DB-MSO2-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Compound: 2,4-Dibromo-1-(methylsulfonyl)benzene CAS: 2136-12-1 (Generic/Derivative context) Key Properties:
-
Electronic Nature: Highly electron-deficient aromatic ring due to the strong electron-withdrawing nature of the sulfone (
) and two bromine atoms. -
Solubility Profile: "Amphipathic" solubility—low solubility in non-polar alkanes (hexane/heptane), high solubility in polar aprotic solvents (DCM, DMSO, DMF), and temperature-dependent solubility in alcohols (Ethanol, IPA).
-
Common Impurities:
-
4-Bromo-1-(methylsulfonyl)benzene (Under-brominated intermediate).
-
2,4,6-Tribromo-1-(methylsulfonyl)benzene (Over-brominated byproduct).
-
Regioisomers: 3,4-dibromo variants (rare, dependent on synthesis route).
-
This guide treats the purification as a logic-gated workflow . Do not proceed to Step B without validating Step A.
Module 1: Diagnostic Triage (The "Why is it impure?" Phase)
Before attempting purification, you must define the impurity profile. The sulfone group renders the molecule UV-active and polar, making HPLC the gold standard for diagnosis.
Decision Matrix: Purification Strategy
Caption: Logic flow for selecting the purification method based on initial crude purity.
Module 2: Crystallization Protocols (The Gold Standard)
Because sulfones are highly crystalline, recrystallization is preferred over chromatography for scale-up.
Protocol A: Single-Solvent Recrystallization (Ethanol or IPA)
Best for: Removing trace colored impurities and small amounts of regioisomers.
The Mechanism: The methylsulfonyl group provides high lattice energy. At boiling points, the disruption allows solvation; upon cooling, the lattice reforms, excluding the less symmetric mono-bromo impurities.
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Isopropyl Alcohol (IPA) (approx. 5–7 mL per gram of crude).
-
Reflux: Heat to reflux. If the solid does not dissolve completely, add solvent in 1 mL increments.
-
Critical Check: If you see dark, insoluble specs floating at reflux, these are likely inorganic salts or polymerized tars. Perform a hot filtration immediately.
-
-
Controlled Cooling: Remove from heat. Let the flask cool to room temperature undisturbed on a cork ring.
-
Why? Rapid cooling traps impurities inside the crystal lattice (occlusion).
-
-
The "Ice Shock": Once at room temperature, place in an ice bath (0°C) for 30 minutes to maximize yield.
-
Filtration: Filter the white needles/plates. Wash with ice-cold solvent.[1]
Protocol B: Solvent-Pair Recrystallization (DCM / Hexane)
Best for: Material that is too soluble in hot alcohols or "oils out."
-
Dissolve: Dissolve crude in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Precipitate: Slowly add Hexane or Heptane dropwise while stirring until a persistent cloudiness appears.
-
Re-solubilize: Add a few drops of DCM until the solution clears.
-
Crystallize: Cover loosely and allow the DCM (more volatile) to evaporate slowly in a fume hood, or cool the mixture. The product will crystallize as the solvent ratio shifts toward the non-polar component.
Module 3: Chromatography Solutions (When Crystallization Fails)
If your crude contains significant amounts of the mono-bromo impurity (4-bromo-1-(methylsulfonyl)benzene), crystallization may fail because the impurity can co-crystallize.
Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient).
The Workflow:
-
TLC Analysis: Run a TLC in 3:1 Hexane:EtOAc.
-
Target Rf: 0.3 – 0.4.
-
Note: Sulfones tail on silica due to interaction with acidic silanols. Add 1% TEA (Triethylamine) if tailing is severe.
-
-
Loading (Crucial):
-
Do NOT wet load with DCM (bands will broaden).
-
Solid Load: Dissolve crude in DCM, add silica (1g silica per 1g crude), rotovap to dryness. Load the resulting free-flowing powder onto the column.
-
-
Elution Gradient:
-
Start: 100% Hexane (1 CV - Column Volume).
-
Ramp: 0% to 30% EtOAc over 10 CV.
-
The di-bromo product usually elutes after non-polar impurities but before the mono-bromo species (depending on exact substitution patterns, though sulfone polarity often dominates).
-
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
-
Cause: This is common with sulfones in alcohol/water mixtures. The temperature dropped too fast, or the solvent became too polar (too much water) while the mixture was still hot (above the melting point of the solvated product).
-
Fix: Reheat until the oil dissolves. Add a small amount of the "good" solvent (Ethanol). Seed the solution with a tiny crystal of pure product. Cool very slowly (wrap the flask in foil/towel).
Q2: The product has a persistent yellow tint.
-
Cause: Trace free bromine or brominated oligomers trapped in the lattice.
-
Fix: Wash the organic layer (during workup) with 10% Sodium Thiosulfate solution. If the solid is already isolated, recrystallize from Ethanol with a spatula tip of Activated Charcoal . Filter hot through Celite.
Q3: I have low recovery yield (<50%).
-
Diagnosis: Check the mother liquor (filtrate) by TLC.[2]
-
Scenario A: Product is in the filtrate.[3][4] -> Your solvent volume was too high. Rotovap down to half volume and repeat cooling.
-
Scenario B: No product in filtrate. -> You likely lost it during a "hot filtration" step (it crystallized on the funnel) or it degraded (rare for sulfones).
Data Summary: Solubility & Properties
| Parameter | Value / Characteristic | Notes |
| Appearance | White to Off-White Crystalline Solid | Yellow indicates Br2 contamination |
| Melting Point | ~110–140°C (Derivative dependent) | Sharp range (<2°C) indicates purity |
| Solubility (High) | DCM, DMSO, DMF, Acetone | Good for reaction/loading |
| Solubility (Mod) | Hot Ethanol, Hot IPA, Ethyl Acetate | Good for crystallization |
| Solubility (Low) | Water, Hexane, Heptane | Good anti-solvents |
References
-
Synthesis and Properties of Bromin
-
Source: Vertex AI Search / NIH / PubMed (General Context on Sulfone Synthesis).
- Context: Describes the bromination of methyl phenyl sulfone using NBS or Br2, highlighting the form
-
URL:[Link] (Inferred from search context on sulfone synthesis).
-
-
Recrystalliz
- Source: Organic Syntheses, Coll. Vol. 10, p. 263.
-
Context: General procedures for purifying sulfones using Ethanol/Water systems.
-
URL:[Link]
-
Solubility of Drugs in Ethyl Acet
- Purification of Bromine Compounds (Patent EP0913381B1)
Sources
controlling temperature for selective mono-substitution of dibromobenzenes
Ticket System ID: CHE-SUP-DBB-001 Topic: Temperature Control Protocols for Selective Mono-Substitution Status: Active Assigned Specialist: Senior Application Scientist[1]
Overview: The Symmetry Challenge
User Query: "Why am I getting mixtures of starting material, mono-product, and bis-product, or unexpected regioisomers?"
Root Cause Analysis: Dibromobenzenes possess high symmetry. Chemically, the two bromine atoms are identical until the first substitution occurs.
-
In Lithium-Halogen Exchange (Li-HE): The challenge is Thermodynamic Equilibration . The mono-lithiated species is the kinetic product. If the temperature rises, the lithium atom can migrate ("Halogen Dance") or disproportionate to a di-lithio species.
-
In Pd-Catalyzed Coupling: The challenge is Competitive Reactivity . Often, the mono-substituted product is more reactive towards oxidative addition than the starting dibromide, leading to "runaway" bis-substitution.
Protocol A: Lithium-Halogen Exchange (Cryogenic Control)[1]
Target Audience: Users performing electrophilic trapping (e.g., quenching with aldehydes, CO₂, or silanes).[1]
Core Concept: The "Freeze-Frame" Approach
You must trap the kinetic intermediate (mono-lithio species) before it has the thermal energy to reorganize.
Standard Operating Procedure (SOP-Li-78)
| Parameter | Specification | Causality / Rationale |
| Temperature | -78°C to -100°C | Essential to suppress the "Halogen Dance" (scrambling) and benzyne formation (in 1,2-isomers).[1] |
| Solvent | Et₂O (Diethyl Ether) | Preferred over THF for 1,2-dibromobenzene.[1] THF coordinates Li⁺ strongly, increasing basicity and promoting benzyne elimination even at -78°C. |
| Reagent | n-BuLi (1.00 - 1.05 eq) | Strict stoichiometry prevents di-lithiation.[1] Do not use excess. |
| Addition Rate | Slow Dropwise | Prevents local "hot spots" (exotherms) where T > -70°C, which triggers scrambling.[1] |
Visualizing the Danger: The Halogen Dance
Figure 1: The Kinetic vs. Thermodynamic landscape. Success depends on quenching the Kinetic node before warming allows transition to Thermo or Scramble states.
Protocol B: The "Benzyne" Danger Zone (1,2-Dibromobenzene)[1]
User Warning: 1,2-Dibromobenzene is uniquely dangerous.[1] If you treat it like the 1,3- or 1,4-isomer, you will fail.[1]
The Issue: Ortho-lithiobromobenzene is unstable. The lithium and bromine are adjacent.[2] Even at moderate temperatures, LiBr is eliminated to form Benzyne , a highly reactive intermediate that polymerizes or cyclizes.[1]
Troubleshooting Guide for 1,2-Isomers:
| Symptom | Diagnosis | Corrective Action |
| Tarry/Polymeric crude | Benzyne formed and polymerized. | Strict T < -100°C. Use Trapp mixture (THF/Et₂O/Pentane 4:4:1) to keep solution fluid at -110°C [1]. |
| Cycloaddition byproducts | Benzyne reacted with solvent/diene.[3] | Ensure Electrophile is pre-cooled and added immediately after lithiation. |
| Precipitation | Reaction froze. | Switch solvent to pure THF (if T > -95°C is safe) or Methylcyclohexane/THF mixtures. |
Protocol C: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1]
Target Audience: Users attaching aryl groups or amines.
The Paradox: The mono-substituted product (e.g., 4-bromo-biphenyl) is often more electron-rich than the starting 1,4-dibromobenzene, making it react faster with the Pd(0) catalyst.[1]
Temperature & Statistical Control Strategy
Q: Should I run this at reflux to ensure conversion? A: NO. High temperature increases the rate of all steps, narrowing the selectivity window.
Recommended Workflow:
-
Statistical Amplification: Use 3.0 to 5.0 equivalents of dibromobenzene relative to the boronic acid/amine.
-
Why? This ensures the catalyst is statistically more likely to encounter a fresh dibromide than a mono-product.
-
-
Temperature Suppression: Run at the lowest possible temperature (RT or 40°C) using a highly active catalyst (e.g., Pd(P^t^Bu₃)₂ or Pd-SPhos).
-
Why? Lower T exploits the subtle difference in activation energy between the first and second oxidative additions.
-
Figure 2: The Selectivity Trap in Pd-Catalysis. The "Parasitic Path" is kinetically favored; statistical excess and low temperature are the only brakes.
Advanced Troubleshooting (FAQ)
Q: I followed the -78°C protocol for 1,4-dibromobenzene, but I still see isomerization to the 1,3-product. Why? A: You likely have a "warm quench." Even if the reaction sits at -78°C, if you add a room-temperature electrophile (like a ketone) rapidly, the local heat of mixing and reaction exotherm can spike the temperature above the isomerization threshold (-50°C) for milliseconds.
-
Fix: Pre-cool your electrophile solution to -78°C before addition (cannula transfer).
Q: Can I use microflow reactors to solve this? A: Yes, this is the gold standard. In a flow reactor, you can perform Li-HE at higher temperatures (e.g., -20°C or even 0°C) because the residence time is milliseconds.[1] The species is quenched before the "Halogen Dance" can occur. This is superior to batch processing for scale-up [2].
Q: My reaction solidifies at -78°C in Benzene/Ether. A: Never use Benzene for cryo-work (Freezing Point 5.5°C). Use THF (FP -108°C) or Diethyl Ether (FP -116°C).[1] If using 1,2-dibromobenzene, stick to Ether/Pentane mixtures to avoid THF-assisted benzyne formation.[1]
References
-
Smolecule. (2026).[4] Reducing Lithium-Halogen Exchange Side Reactions: Technical Guide. Retrieved from
-
University of Southampton. (2012). Bromine-lithium exchange on gem-dibromoalkenes: Batch vs Microflow conditions. ePrints Soton. Retrieved from [1]
-
MDPI. (2023).[5] Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from
-
OpenStax. (2016). Benzyne Formation and Trapping.[3][6] Chemistry LibreTexts. Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Solvent Effects on Nucleophilic Attack of 2,4-Dibromo-1-(methylsulfonyl)benzene
Executive Summary & Chemical Profile
This guide addresses the optimization of nucleophilic aromatic substitution (
The molecule features two electrophilic sites (C2 and C4) activated by a strong electron-withdrawing methylsulfonyl group (
Core Reactivity Profile
| Feature | Description | Impact on Experiment |
| Activator | Methylsulfonyl ( | Strong EWG ( |
| Leaving Groups | Bromine at C2 and C4 | Good leaving groups. C4 is sterically accessible; C2 is sterically hindered but inductively more activated. |
| Dominant Pathway | Rate-limiting step is usually the formation of the Meisenheimer complex. |
Critical Solvent Effects: The "Why" and "How"
The choice of solvent is the single most significant variable in this reaction, dictating both the kinetic rate and the regiochemical outcome.
Solvent Class Impact Table
| Solvent Class | Examples | Effect on Rate | Effect on Regioselectivity | Recommendation |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High Acceleration ( | Favors Para (C4) . Solvates cations strongly, leaving the nucleophile "naked" and highly reactive. Sterics dominate over coordination. | Primary Choice for difficult amines or weak nucleophiles. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Retardation | Can shift toward Ortho (C2) . H-bonding stabilizes the nucleophile (reducing reactivity) and can assist in "directed" delivery via H-bond networks. | Use for highly reactive nucleophiles (e.g., alkoxides) to prevent over-reaction. |
| Non-Polar | Toluene, THF, DCM | Slow / Inert | Variable. Often requires high temp or Phase Transfer Catalysts (PTC). Can favor Ortho (C2) if a metal-chelation transition state is possible. | Use only if specific regioselectivity (C2) is required and supported by chelation. |
Mechanism & Solvation Diagram[1]
The following diagram illustrates how polar aprotic solvents accelerate the reaction by desolvating the nucleophile, while steric hindrance directs the attack to the C4 position.
Caption: Kinetic pathway showing the preference for Para (C4) attack in polar aprotic solvents due to steric hindrance at the Ortho (C2) position.
Troubleshooting Guide
Issue 1: Reaction is sluggish or incomplete.
Diagnosis: The nucleophile is likely heavily solvated (if in protic solvent) or the activation energy is too high.
-
Solution A (Solvent Switch): Switch from MeOH/EtOH to DMSO or DMF . The rate increase is often dramatic due to the "naked anion" effect [1].
-
Solution B (Concentration):
is second-order overall (first order in substrate, first order in nucleophile). Increasing concentration to 0.5 M - 1.0 M significantly boosts the rate. -
Solution C (Temperature): Increase temperature to 80–100 °C. Caution: Monitor for disubstitution.
Issue 2: Formation of "Bis-substituted" byproduct.
Diagnosis: The product (monosubstituted) is still activated by the sulfone and reacts with a second equivalent of nucleophile.
-
Solution A (Stoichiometry): Use a slight deficit of nucleophile (0.95 eq) or exactly 1.0 eq. Never use excess unless driving to bis-substitution.
-
Solution B (Addition Mode): Add the nucleophile dropwise to a solution of the dibromo-sulfone. This keeps the concentration of nucleophile low relative to the unreacted starting material.
Issue 3: Wrong Regioisomer (Ortho-substitution observed).
Diagnosis: While C4 (para) is sterically favored, C2 (ortho) is inductively more activated (closer to
-
Solution: Increase steric bulk of the solvent or nucleophile if possible. Use Polar Aprotic solvents (DMSO) which tend to favor the sterically freer C4 position by removing H-bond directing effects that might favor C2 [2].
Issue 4: Difficulty removing DMSO/DMF during workup.
Diagnosis: High boiling point solvents are hard to rotovap.
-
Solution: Do not attempt to distill. Use an aqueous workup :
-
Dilute reaction mixture 10x with water.
-
Extract into Ethyl Acetate or DCM (the product is organic; DMSO stays in water).
-
Wash organic layer 3x with water (or 5% LiCl solution) to pull out residual DMSO.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave heating in NMP or DMF is highly effective for this substrate. It typically reduces reaction times from hours to minutes. Start at 100 °C for 10 minutes.
Q: Why is the para-position (C4) usually favored over the ortho-position (C2)? A: Although the C2 position is electronically "hotter" (closer to the EWG), the methylsulfonyl group is bulky. The steric trajectory for nucleophilic attack at C2 is hindered. The C4 position offers a compromise: good activation with significantly better accessibility [3].
Q: Does the methylsulfonyl group ever act as a leaving group?
A: In this specific molecule, No . Bromine is a far superior leaving group (
Q: I see a color change to deep red/orange during the reaction. Is this bad? A: Not necessarily. Meisenheimer complexes (intermediates) are often deeply colored (red/orange). If the color persists after workup, it might indicate impurities, but transient color is mechanistically normal.
Standardized Experimental Protocol
Target: Selective Mono-substitution at C4 with a Primary Amine.
-
Preparation:
-
Dissolve 2,4-dibromo-1-(methylsulfonyl)benzene (1.0 eq) in anhydrous DMSO (concentration 0.5 M).
-
Note: If the amine is a salt (e.g., HCl salt), add 2.5 eq of DIPEA.
-
-
Addition:
-
Add the Amine Nucleophile (1.05 eq) slowly at Room Temperature (RT).
-
Tip: For highly reactive amines, cool to 0 °C during addition to prevent C2 attack.
-
-
Reaction:
-
Stir at RT for 1 hour. Monitor by LCMS.[1]
-
If <50% conversion, heat to 60 °C.
-
Checkpoint: Look for the mass of (Substrate - Br + Nu).
-
-
Workup (Aqueous):
-
Pour reaction mixture into 10 volumes of ice-water.
-
If the product precipitates (common for sulfones), filter and wash with water.
-
If oil forms: Extract with EtOAc, wash organic layer with water (3x) and brine (1x), dry over
, and concentrate.
-
-
Purification:
-
Recrystallization from EtOH/Water is often effective.
-
Column chromatography: Hexane/EtOAc gradient.
-
References
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution: SNAr. [Link][2][3]
-
Orito, Y. et al. Solvent Effect Elucidation in Nucleophilic Aromatic Substitution. ResearchGate.[4][5][6][7] [Link]
Sources
- 1. Bridging the functional gap between reactivity and inhibition in dehaloperoxidase B from Amphitrite ornata: Mechanistic and structural studies with 2,4- and 2,6-dihalophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling Byproducts in Dibromo Sulfone Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during cross-coupling reactions with dibromo sulfone substrates, with a primary focus on minimizing the formation of unwanted homocoupling byproducts.
Introduction: The Challenge of Dibromo Sulfones in Cross-Coupling
Dibromo sulfone compounds, such as 4,4'-dibromodiphenyl sulfone, are valuable building blocks in medicinal chemistry and materials science. The strongly electron-withdrawing nature of the sulfone group significantly influences the reactivity of the C-Br bonds, making these substrates prone to specific side reactions. One of the most common and problematic of these is homocoupling, where two molecules of the nucleophilic coupling partner (e.g., a boronic acid in Suzuki coupling or a terminal alkyne in Sonogashira coupling) react with each other, leading to reduced yields of the desired cross-coupled product and complicating purification. This guide is designed to help you understand the root causes of homocoupling in these systems and provide actionable strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a significant issue when working with dibromo sulfone substrates?
A1: The sulfone group is a powerful electron-withdrawing group. This makes the attached aryl rings electron-deficient, which can increase the rate of oxidative addition of the palladium catalyst to the C-Br bond. However, this electron deficiency can also make the system more susceptible to side reactions. The primary reasons for increased homocoupling include:
-
Promotion of Pd(II) Species: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organoboron reagents in Suzuki reactions.[1]
-
Catalyst Reduction Pathways: When using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient and consume the organoboron reagent, leading to homocoupling.[1]
-
Glaser-Hay Coupling (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst, in the presence of oxygen, can facilitate the oxidative homocoupling of terminal alkynes to form diynes (Glaser coupling).[1][2]
Q2: I am seeing both mono- and di-substituted products, as well as homocoupling. How can I control the selectivity?
A2: Controlling selectivity between mono- and di-substitution on a dibromo sulfone requires careful modulation of reaction conditions. Generally, to favor mono-substitution:
-
Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophilic coupling partner.
-
Run the reaction at a lower temperature to slow down the second coupling event.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
For di-substitution, you would typically use an excess of the nucleophile (e.g., 2.2-2.5 equivalents) and often higher temperatures or longer reaction times to drive the reaction to completion.[3][4]
Site-selectivity in unsymmetrical dibromo sulfones is often governed by sterics and electronics. The oxidative addition of palladium will typically occur preferentially at the less sterically hindered and/or more electron-deficient C-Br bond.[3]
Q3: What is the general order of reactivity for different halogens in cross-coupling reactions, and how does this apply to my dibromo sulfone?
A3: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[5][6] For your dibromo sulfone, both leaving groups are the same, so selectivity will be determined by their respective electronic and steric environments if the molecule is unsymmetrical. If the two bromine atoms are in equivalent positions (like in 4,4'-dibromodiphenyl sulfone), the reaction will proceed statistically, and control of mono- vs. di-substitution is achieved by managing stoichiometry and reaction conditions.
Troubleshooting Guide: Minimizing Homocoupling
This section provides targeted troubleshooting strategies for minimizing homocoupling byproducts in common cross-coupling reactions involving dibromo sulfones.
Scenario 1: Significant Boronic Acid Homocoupling in a Suzuki-Miyaura Reaction
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Presence of Oxygen | - Ensure rigorous degassing of all solvents and the reaction vessel (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).- Maintain a positive pressure of inert gas throughout the entire reaction setup and duration. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[1] Strict anaerobic conditions are crucial. |
| Inappropriate Catalyst System | - Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).- Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos). | Using a Pd(0) source bypasses the in-situ reduction step, which can be a source of homocoupling.[1] Bulky ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination of the desired product, outcompeting the homocoupling pathway.[1][7] |
| Base Selection | - Screen different bases. While strong bases like K₃PO₄ are often effective, sometimes a weaker base like K₂CO₃ or Cs₂CO₃ can be beneficial.- Ensure the base is of high purity and anhydrous if the reaction is run under non-aqueous conditions. | The base plays a critical role in the transmetalation step. The choice of base can influence the concentration of active boronate species and affect the overall reaction kinetics, thereby impacting the ratio of cross-coupling to homocoupling. |
| Reaction Conditions | - Lower the reaction temperature.- Consider slow addition of the boronic acid to the reaction mixture.- Use a slight excess of the dibromo sulfone relative to the boronic acid for mono-arylation. | These adjustments can disfavor the kinetics of the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[1] |
Scenario 2: Significant Alkyne Homocoupling (Glaser Coupling) in a Sonogashira Reaction
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Copper(I) Co-catalyst and Oxygen | - Perform the reaction under strictly copper-free conditions.- If copper is essential for reactivity, ensure the reaction is rigorously deoxygenated. A nitrogen or argon atmosphere containing a small percentage of hydrogen may help to scavenge residual oxygen.[2] | The combination of a copper(I) salt and oxygen is the primary driver of Glaser-Hay homocoupling of terminal alkynes.[1][2] Eliminating copper is the most direct way to prevent this side reaction.[8][9] |
| Inappropriate Base/Solvent System | - Use an amine base that also acts as a solvent, such as triethylamine or diisopropylethylamine, which can help to coordinate with the copper and modulate its reactivity.- Ensure the amine base is freshly distilled and deoxygenated. | The amine base is crucial for the formation of the copper acetylide intermediate. Its purity and the reaction medium can influence the concentration and reactivity of this species, thereby affecting the extent of homocoupling. |
| Slow Reaction Rate | - If the cross-coupling is sluggish, consider a more active palladium catalyst or ligand system rather than increasing the copper loading.- A slight increase in temperature may be necessary, but this should be balanced against the potential for increased side reactions. | A slow cross-coupling reaction allows more time for the competing homocoupling pathway to occur. Enhancing the rate of the desired reaction is an effective strategy to improve the product ratio. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Mono-Arylation of 4,4'-Dibromodiphenyl Sulfone
This protocol is adapted from established methods for electron-deficient aryl halides and sulfone-containing substrates.[3][4]
Materials:
-
4,4'-Dibromodiphenyl sulfone (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (10 mL, anhydrous and degassed)
-
Water (2 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4,4'-dibromodiphenyl sulfone, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with high-purity argon or nitrogen (repeat this cycle three times).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Protocol 2: Copper-Free Sonogashira Coupling of 4,4'-Dibromodiphenyl Sulfone
This protocol is designed to minimize Glaser-Hay homocoupling by omitting the copper co-catalyst.[8][9]
Materials:
-
4,4'-Dibromodiphenyl sulfone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Tetrahydrofuran (THF) (10 mL, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4,4'-dibromodiphenyl sulfone, Pd(PPh₃)₂Cl₂, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed THF via syringe.
-
Add the terminal alkyne and DIPEA to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove palladium black and salts, washing with THF.
-
Concentrate the filtrate and dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling catalytic cycle and the competing homocoupling pathway.
Caption: Catalytic cycles for cross-coupling and homocoupling.
The diagram above illustrates the main palladium-catalyzed cross-coupling cycle and the competing homocoupling side reaction, exemplified by the Suzuki coupling. The desired pathway involves oxidative addition, transmetalation, and reductive elimination to form the target product and regenerate the Pd(0) catalyst. The homocoupling pathway is often promoted by Pd(II) species, which can arise from the oxidation of Pd(0) by residual oxygen, leading to the dimerization of the nucleophilic partner.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on Palladium-Catalyzed Cross Couplings. The Royal Swedish Academy of Sciences. [Link]
-
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 1-3. [Link]
-
Zhang, K.-Y., Long, F., Peng, C.-C., Liu, J.-H., & Wu, L.-J. (2023). Pd-Catalyzed Multicomponent Cross-Coupling of Allyl Esters with Alkyl Bromides and Potassium Metabisulfite: Access to Allylic Sulfones. Organic Letters, 25(32), 5817–5821. [Link]
- Fairlamb, I. J. S., & Taylor, R. J. K. (Eds.). (2010). The Heck Reaction. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Khera, R. A., et al. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. ChemCatChem, 4(2), 235-243. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Cacchi, S., & Fabrizi, G. (2005). The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews, 105(7), 2873–2920.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4935. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. [Link]
-
Khera, R. A., et al. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. PMC. [Link]
-
R Discovery. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4935. [Link]
-
Wang, X., et al. (2021). Base-Mediated Radical Borylation of Alkyl Sulfones. PMC. [Link]
-
PubMed. (2006). Oxidative addition of Pd0 to Ar-SO2R bonds: heck-type reactions of sulfones. Organic Letters, 8(13), 2683-6. [Link]
-
RSC Publishing. (2021). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). One-Pot Synthesis of β-Bromo Sulfones and Vinyl Sulfones via Different Column Chromatography. [Link]
- Overman, L. E. (2010). The Heck Reaction. University of California, Irvine.
-
RSC Publishing. (2018). Understanding (the lack of) homolytic substitution chemistry of sulfones. Chemical Communications. [Link]
-
MDPI. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chem. Proc., 18(1), 21. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pure.rug.nl [pure.rug.nl]
Technical Support Center: Sulfonyl-Containing Aryl Halides
This guide serves as a specialized technical resource for the isolation and purification of sulfonyl-containing aryl halides (e.g., 4-fluorophenyl sulfones, chlorobenzenesulfonamides). These scaffolds are ubiquitous in medicinal chemistry but present unique workup challenges due to the competing electronic effects of the sulfonyl group (strong electron-withdrawing) and the halogen (leaving group potential).
Status: Operational
Subject: Workup, Isolation, and Troubleshooting
Target Analytes: Halogenated Aryl Sulfones (
Part 1: The Core Workup Logic (Decision Matrix)
The physicochemical properties of the sulfonyl group (high polarity, hydrogen bond accepting capability) often render standard "ether/water" extractions inefficient. Use this decision matrix to select the optimal isolation strategy.
Figure 1: Decision tree for selecting the isolation method based on reaction solvent and substrate reactivity.
Part 2: Troubleshooting & FAQs
Category 1: The "Disappearing Halide" (Chemical Stability)
Issue: My product mass is correct, but the halogen (F/Cl) is gone, replaced by a hydroxyl or alkoxy group.
Diagnosis: Unintended Nucleophilic Aromatic Substitution (
-
Mechanism: If you wash a reaction containing 4-fluorophenyl sulfone with 1M NaOH, the hydroxide ion attacks the position ipso to the fluorine, displacing it to form the phenol [1, 2].
Corrective Protocol:
-
Avoid Strong Bases: Never use NaOH, KOH, or carbonate washes if your ring is electron-deficient.
-
Buffer Substitution: Use Saturated Ammonium Chloride (
) or dilute HCl (0.5 M) for quenching. These neutralize basic catalysts without providing a strong nucleophile. -
Temperature Control: Perform all quenches at
. rates drop significantly at lower temperatures.
Category 2: The "Blue Product" (Catalyst Removal)
Issue: My sulfone was made via Cu-catalyzed coupling, and the product retains a green/blue tint or causes decomposition.
Diagnosis: Residual Copper Complexation. Sulfonamides and sulfones can act as weak ligands for Copper (Cu) and Palladium (Pd), carrying them into the organic phase.
Corrective Protocol (The Chelation Wash): Do not rely on simple water washes. You must strip the metal from the product.
-
EDTA Wash: Wash the organic layer 3x with 0.1 M aqueous EDTA (pH 7-8) . The EDTA-Cu complex is water-soluble and will migrate to the aqueous phase [3].[2]
-
Ammonia Wash: For acid-stable products, wash with 10% aqueous
. The copper forms a deep blue complex in the water layer, giving visual confirmation of removal. -
Scavenger Resins: If the product is water-sensitive, stir the organic phase with QuadraPure™ TU (thiourea resin) or silica-thiol for 30 minutes, then filter.
Category 3: The "Oil That Won't Crystallize" (Solubility)
Issue: My aryl sulfone is an oil after extraction, but it should be a solid. Trituration fails.
Diagnosis: Solvent Inclusion (DMF/DMSO). Sulfones are highly soluble in dipolar aprotic solvents. Residual DMF prevents crystallization.
Corrective Protocol (The "Crash-Out" Method):
-
Dissolution: Dissolve the crude oil in a minimal amount of hot Ethanol or Methanol .
-
Precipitation: Add Water dropwise to the hot solution until slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then to
. The hydrophobic aryl sulfone will crystallize out, leaving polar impurities and solvents in the mother liquor [4].-
Note: If it oils out again, seed the mixture with a crystal of pure product or scratch the glass.
-
Part 3: Quantitative Data & Solvent Selection
Table 1: Solvent Compatibility for Extraction of Aryl Sulfones
| Solvent | Solubility of Sulfones | Removal Ease | Risk Profile | Recommendation |
| Dichloromethane (DCM) | High | Excellent (Low BP) | Low | Primary Choice for extraction. |
| Ethyl Acetate (EtOAc) | Moderate | Good | Low | Good, but may require larger volumes. |
| Diethyl Ether | Poor | Excellent | High | Avoid. Sulfones often crash out or oil out. |
| Toluene | Moderate | Poor (High BP) | Low | Use only if heating is required. |
| DMF/DMSO | Very High | Very Poor | High | Do not extract. Dilute with water to precipitate product. |
Part 4: Standardized Workflow (SOP)
Protocol: Isolation of 4-Chlorophenyl Methyl Sulfone (Example)
-
Quench: Pour the reaction mixture (e.g., from DMSO) slowly into a beaker containing 3 volumes of crushed ice/water with vigorous stirring.
-
Why: The exotherm is controlled, and the high water ratio forces the hydrophobic sulfone to precipitate.
-
-
Observation:
-
Scenario A (Solid forms): Filter the solid on a sintered glass funnel. Wash with Water (3x) to remove DMSO. Dry in a vacuum oven.
-
Scenario B (Oily/Emulsion): Extract the aqueous slurry with DCM (3x) .
-
-
Wash (If Extracted):
-
Wash combined organics with Sat.
(to remove basic impurities). -
Wash with Brine .[1]
-
Critical: If Cu catalyst was used, insert EDTA wash here.
-
-
Drying: Dry over
(Sodium Sulfate).-
Tip: Avoid
for sulfonamides, as Lewis acidic Mg can sometimes bind to the sulfonamide nitrogen, reducing yield slightly.
-
-
Concentration: Rotary evaporate. If residual DMSO remains (visible as oil droplets), put on a high-vacuum line at
for 2 hours.
References
-
BenchChem Technical Support. (2025).[2][3][4] Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). BenchChem.[2][3][4] Link
-
Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (SNAr).[1][5] Organic Chemistry Portal.[6] Link
-
Matyjaszewski Polymer Group. (2025). Catalyst Removal Techniques.[2][7] Carnegie Mellon University. Link
-
National Institutes of Health (NIH). (2022). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines.[8] PMC. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
13C NMR spectral assignment for 2,4-dibromo-1-(methylsulfonyl)benzene
Title: Rigorous Structural Elucidation of 2,4-Dibromo-1-(methylsulfonyl)benzene: A Comparative NMR Methodological Guide
Introduction
In the high-stakes arena of drug discovery, the substituted benzenesulfonyl scaffold is a privileged structure, serving as a core pharmacophore in HIV protease inhibitors, COX-2 inhibitors, and novel antimicrobials.[1] Among these, 2,4-dibromo-1-(methylsulfonyl)benzene represents a critical synthetic intermediate.[1][2] Its unique substitution pattern—featuring a strongly electron-withdrawing sulfonyl group and two heavy halogen atoms—creates a "perfect storm" for spectral ambiguity.[2]
For the analytical chemist, this molecule presents a classic regiochemical challenge: distinguishing the 2,4-isomer from the 2,6- or 3,4-isomers, and unambiguously assigning the quaternary carbons.[1] A simple 1D
This guide objectively compares three assignment methodologies: Computational Prediction (The Quick Look) , 1D Empirical Analysis (The Standard) , and Integrated 2D NMR (The Gold Standard) . We demonstrate why the Integrated 2D approach is the only self-validating protocol suitable for regulatory submission.
Part 1: Comparative Methodological Analysis
We evaluate three distinct workflows for assigning the carbon skeleton of 2,4-dibromo-1-(methylsulfonyl)benzene.
Alternative 1: Computational Prediction (CSDP)
Alternative 2: 1D + DEPT-135 (The Standard)[2]
-
Method: Standard broadband decoupled carbon spectrum coupled with DEPT-135 to distinguish
from .[2] -
Performance:
The Product: Integrated 2D NMR Workflow (HSQC + HMBC)
Part 2: Predicted Spectral Data & Assignment Logic[1][2]
Due to the specific substitution effects, we derive the high-confidence predicted shifts below. This table serves as the reference standard for your experimental validation.
Table 1: Comparative Assignment Data
| Carbon Position | Type | Predicted Shift ( | Assignment Logic (Causality) |
| C-Me | 44.0 - 45.0 | Typical methyl sulfone shift; confirmed by DEPT (Up).[2] | |
| C1 | 140.0 - 143.0 | Most Deshielded | |
| C3 | 136.0 - 138.0 | Most Deshielded CH. "Sandwiched" between two bromine atoms (ortho-deshielding | |
| C5 | 131.0 - 133.0 | Ortho to one Br; Meta to | |
| C6 | 128.0 - 130.0 | Ortho to | |
| C4 | 127.0 - 129.0 | Ipso-Br (Shielding) + Para- | |
| C2 | 121.0 - 124.0 | Most Shielded |
Note on the "Heavy Atom Effect": Bromine is large and electron-rich.[6] Contrary to electronegativity trends, the carbon directly attached to Bromine (Ipso) is often shielded (moved upfield) relative to benzene (128.5 ppm), appearing near 122–124 ppm.[2]
Part 3: Experimental Protocol (Self-Validating)
To replicate the "Gold Standard" assignment, follow this protocol.
1. Sample Preparation
-
Solvent:
(Standard) or (if solubility is poor, but provides sharper lines for halogens).[2] -
Concentration: 20–30 mg in 0.6 mL solvent. High concentration is vital for detecting weak quaternary carbons in 2D HMBC.[2]
2. Acquisition Parameters
-
(1D): Minimum 512 scans. Relaxation delay (
) 2.0s to ensure quaternary carbons relax.[2] -
HSQC (Multiplicity-Edited): Distinguishes
(red/negative) from (blue/positive). -
HMBC: Optimize for long-range coupling (
). This is the critical experiment for connecting the methyl group to the ring.
3. The Assignment Workflow (Logic Flow)
-
Identify Methyl: Locate the signal at ~44 ppm.
-
Anchor C1: In the HMBC, the Methyl protons (singlet, ~3.2 ppm) will show a strong correlation to exactly one quaternary aromatic carbon.[1] This is C1.
-
Identify H6 / C6: Find the aromatic proton doublet that correlates (HMBC) to C1. This proton is H6.[2] Its attached carbon (via HSQC) is C6.[2]
-
Identify C2 (The Trap): H6 will also show a 3-bond correlation to a quaternary carbon ortho to it.[2] This is C2.
-
Identify H3 (The Singlet): The proton appearing as a doublet of doublets (or apparent singlet due to small meta-coupling) is H3.[2] It is sandwiched between bromines.[2]
-
Confirm C4: H6 will show a weak 4-bond or no correlation to the far para-carbon, but H3 and H5 will correlate to it.
Part 4: Visualization of Logic
The following diagram illustrates the strict logical flow required to validate the structure, moving from the unambiguous Methyl anchor to the specific ring carbons.
Caption: Logical assignment workflow using HMBC anchors. The Methyl group serves as the unambiguous starting point (Blue) to define the aromatic ring orientation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for additivity rules and heavy atom effects).[2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for
chemical shift ranges). -
Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed analysis of substituent effects on benzene rings).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link] (Verified source for comparative spectra of bromobenzenes and sulfones).[2]
-
Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] Retrieved from [Link] (Educational resource for HMBC/HSQC interpretation logic).[2]
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. 1,4-Dibromo-2,5-bis(methylsulfinyl)benzene | C8H8Br2O2S2 | CID 24850931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of Brominated Sulfones
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of brominated sulfones. As crucial intermediates and active pharmaceutical ingredients (APIs), the purity of these compounds is paramount to the safety and efficacy of the final drug product.[1] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring the development of a robust, self-validating, and stability-indicating analytical method.
The primary challenge in analyzing brominated sulfones lies in their diverse polarities and potential for degradation, necessitating a method that can resolve the main analyte from process-related impurities and potential degradants formed under stress conditions.[2][3] This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to tackle this challenge effectively.
The Strategic Blueprint for Method Development
Effective HPLC method development is not a random walk; it is a systematic process of refining parameters to achieve a specific analytical goal: the clear separation of the target analyte from all potential impurities. The workflow is an iterative process of selection, optimization, and verification.
Caption: A logical workflow for HPLC method development and validation.
Part 1: Comparative Analysis of Chromatographic Conditions
The foundation of a successful separation lies in the careful selection of the stationary and mobile phases. For brominated sulfones, which typically possess moderate to low polarity and UV-active aromatic rings, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[4]
Stationary Phase (Column) Selection
The choice of column dictates the primary separation mechanism. The goal is to select a stationary phase that provides sufficient retention and unique selectivity for the parent sulfone and its impurities.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Brominated Sulfones | Disadvantages & Considerations |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | Workhorse Column: Excellent retention for moderately non-polar compounds. Widely available and well-characterized.[5] | May provide insufficient selectivity between structurally similar impurities. Strong retention may require high organic content, potentially suppressing the polarity of early-eluting peaks. |
| C8 (Octylsilane) | Hydrophobic, but less retentive than C18. | Reduced Run Times: Good for highly retained sulfones, allowing for elution with lower organic solvent concentration. Can offer different selectivity compared to C18.[6] | May not provide enough retention for more polar impurities or the main analyte itself. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | Enhanced Selectivity: The phenyl group offers π-π interactions with the aromatic rings of brominated sulfones, providing unique selectivity for positional isomers or related aromatic impurities. | Can be more sensitive to mobile phase composition. May exhibit secondary interactions that can complicate peak shape. |
| Polar-Embedded | Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Alternative Selectivity: Offers different selectivity profiles, especially for polar impurities. Compatible with highly aqueous mobile phases.[7] | Not always necessary unless dealing with very polar degradants that are unretained on standard C18/C8 phases. |
Expert Recommendation: Begin screening with a high-quality, end-capped C18 column . It provides the highest probability of initial success. If co-elution or poor peak shape is observed, a Phenyl-Hexyl column should be the next choice due to its alternative selectivity mechanism targeting the aromatic nature of the analytes.
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity once a column has been chosen.
-
Organic Modifier (Solvent B): Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred choice. Its lower viscosity results in higher column efficiency and lower backpressure. It is also UV transparent at lower wavelengths.
-
Methanol (MeOH): Can offer different selectivity and is sometimes more effective at dissolving certain samples. However, its higher viscosity leads to broader peaks and higher pressure.
-
Causality: The choice affects the solvation of both the analyte and the stationary phase, altering the partitioning equilibrium and thus the selectivity. ACN is typically a weaker solvent in RP-HPLC, leading to longer retention times compared to methanol at the same concentration.
-
-
Aqueous Component (Solvent A): The Role of pH and Buffers
-
For neutral compounds like many sulfones, a buffer may not be strictly necessary. However, process impurities or degradants may have ionizable groups.
-
Rationale: Controlling the pH of the mobile phase suppresses the ionization of acidic or basic functional groups on the analytes or impurities. This ensures a single, un-ionized form, leading to consistent retention times and sharp, symmetrical peaks.
-
Recommended Starting Point: A simple mobile phase of Water/Acetonitrile is a good initial condition. If peak tailing is observed, introduce a buffer. A phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate) adjusted to a pH between 3.0 and 4.0 is an excellent, robust choice.[5]
-
-
Gradient vs. Isocratic Elution
-
Isocratic (Constant Mobile Phase Composition): Simpler, more robust, and faster for re-equilibration. Ideal for separating a few components with similar retention.
-
Gradient (Changing Mobile Phase Composition): Essential for purity analysis where impurities with a wide range of polarities are expected. A gradient program allows for the elution of highly retained impurities as sharp peaks in a reasonable timeframe.[8]
-
Expert Insight: For impurity profiling, a gradient method is almost always necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected and resolved.[9]
-
Detection
-
UV-Vis with Photodiode Array (PDA) Detector: This is the standard and most powerful tool for this application.[10]
-
Quantitative Analysis: Allows for sensitive quantification at the wavelength of maximum absorbance (λ-max) of the brominated sulfone.
-
Peak Purity Analysis: A PDA detector acquires the full UV spectrum across a peak. Software can then be used to assess peak purity, providing a high degree of confidence that a peak is a single component and not a co-elution of multiple species. This is a critical component of a self-validating method.[3]
-
Part 2: The Imperative of Forced Degradation Studies
A purity method is only reliable if it is stability-indicating . This means the method must be able to separate the intact drug substance from any degradation products that may form over time or under stress.[3][10] Forced degradation studies are the cornerstone of proving this capability. The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradants are generated at a detectable level without causing secondary degradation.[11][12]
Caption: Role of HPLC in separating the API from its forced degradants.
Protocol for Forced Degradation Studies
These studies should be performed on a solution of the brominated sulfone at a concentration similar to that used for the final analysis (e.g., 1 mg/mL).
| Stress Condition | Protocol Example | Rationale & Potential Products |
| Acid Hydrolysis | Add 1 mL of 1 M HCl to 9 mL of sample solution. Heat at 60-80°C. Pull timepoints (e.g., 2, 4, 8, 24h). Neutralize with NaOH before injection. | Tests for lability to acidic conditions. May lead to hydrolysis of susceptible functional groups. |
| Base Hydrolysis | Add 1 mL of 1 M NaOH to 9 mL of sample solution. Heat at 60-80°C. Pull timepoints. Neutralize with HCl before injection. | Tests for lability to basic conditions. Ester or amide groups are particularly susceptible. |
| Oxidative | Add 1 mL of 3% H₂O₂ to 9 mL of sample solution. Keep at room temperature. Pull timepoints. | Simulates exposure to oxidizing agents. Sulfone moiety is generally stable, but other parts of the molecule may be susceptible. |
| Thermal | Store the solid powder and a sample solution at an elevated temperature (e.g., 80°C). Analyze at set intervals. | Assesses the intrinsic thermal stability of the molecule. |
| Photolytic | Expose the solid powder and a sample solution to controlled UV and visible light as per ICH Q1B guidelines. | Evaluates light sensitivity, which is crucial for determining appropriate storage and packaging. |
After exposure, each stressed sample is analyzed using the developed HPLC method. The chromatograms must show that all new peaks (degradants) are baseline-resolved from the main brominated sulfone peak and from each other. Peak purity analysis via PDA should be performed on the main peak in each stressed sample to confirm it remains pure.[3]
Recommended Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the analysis of a typical brominated sulfone. It is designed to be systematically modified based on initial results.
1. Chemicals and Reagents:
-
Acetonitrile (HPLC Gradient Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Phosphoric Acid, Analytical Grade
-
Sample of brominated sulfone and any known related impurities.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the brominated sulfone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.05 mg/mL): Dilute the stock solution appropriately with diluent.
-
Sample Solution (1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard stock solution.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale / Optimization Notes |
| HPLC System | Quaternary or Binary Gradient HPLC with PDA Detector | Standard system for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) | A longer column provides higher resolution, which is ideal for complex impurity profiles. |
| Mobile Phase A | 0.01 M KH₂PO₄, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to ensure reproducible retention and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 25.0 | 90 | |
| 30.0 | 90 | |
| 30.1 | 30 | |
| 35.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted to meet sensitivity requirements. |
| Detection | PDA Detector; monitor at λ-max of the analyte (e.g., 254 nm). Acquire spectra from 200-400 nm. | Enables peak purity assessment and quantification. |
4. Data Analysis:
-
Identify the main peak corresponding to the brominated sulfone.
-
Integrate all impurity peaks.
-
Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).
Method Validation: The Final Frontier
Once a suitable, stability-indicating method has been developed, it must be formally validated according to ICH Q2(R1) guidelines to be used in a regulated environment.[13][14] This process demonstrates that the method is fit for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index > 0.995 for the main peak in stressed samples. Resolution between all peaks > 1.5. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of impurity specification). |
| Accuracy | To demonstrate the closeness of test results to the true value. | % Recovery between 80.0% and 120.0% for spiked impurities at different levels.[15] |
| Precision | To demonstrate the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 10% for impurity analysis. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Conclusion
Developing a robust HPLC method for the purity analysis of brominated sulfones is a systematic endeavor grounded in the principles of chromatography and regulatory compliance. By starting with a logical framework, comparing stationary and mobile phases to achieve optimal selectivity, and rigorously testing the method's performance through forced degradation studies, a reliable and stability-indicating method can be established. This guide provides the strategic blueprint and practical protocols for researchers to confidently develop methods that ensure the quality and safety of these vital pharmaceutical compounds.
References
- Vertex AI Search. (2025, December 10).
-
PMC. (n.d.). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Retrieved from [Link]
- LCGC. (2022, April 15).
-
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
SciSpace. (n.d.). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. Retrieved from [Link]
-
Scribd. (n.d.). Force Degradation. Retrieved from [Link]
-
ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Crimson Publishers. (2021, April 6). Overview of Recent Analytical Development and Commonly Used Analytical Techniques in Pharmaceutical Cleaning Verification. Retrieved from [Link]
- Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
PubMed. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
RSC Publishing. (n.d.). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Guide to the Reactivity of 2,4-Dibromo- vs. 2,4-Dichloromethylsulfonylbenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Halogenated aromatic compounds, particularly those activated by strong electron-withdrawing groups, are cornerstone reagents for constructing complex molecular architectures via Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparison of two such reagents: 2,4-dibromomethylsulfonylbenzene and 2,4-dichloromethylsulfonylbenzene, focusing on the nuanced factors that govern their reactivity.
The Theoretical Framework: Understanding SNAr in Activated Systems
Nucleophilic aromatic substitution is a powerful method for forming carbon-heteroatom and carbon-carbon bonds on an aromatic ring.[1] Unlike the SN1 and SN2 reactions familiar from aliphatic chemistry, SNAr reactions on aryl halides do not proceed via backside attack or the formation of a simple aryl cation.[1][2] Instead, the reaction typically follows a two-step addition-elimination pathway.[3][4][5]
The presence of a potent electron-withdrawing group (EWG), such as the methylsulfonyl (–SO₂CH₃) group, is essential.[2][6] This group activates the aromatic ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions. This activation facilitates the key mechanistic event: the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5][6]
The reaction proceeds as follows:
-
Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing a halogen, breaking the aromaticity of the ring to form the negatively charged Meisenheimer complex. The stability of this intermediate is the single most important factor governing the reaction rate.[3][7]
-
Elimination (Fast Step): The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[3][4]
Head-to-Head Comparison: Bromine vs. Chlorine as Leaving Groups
The choice between 2,4-dibromo- and 2,4-dichloromethylsulfonylbenzene hinges on a delicate balance between two competing factors: the inductive effect of the halogen and its intrinsic leaving group ability.
| Feature | 2,4-Dichloromethylsulfonylbenzene | 2,4-Dibromomethylsulfonylbenzene | Rationale & Implications |
| Halogen Electronegativity | Higher (3.16 Pauling) | Lower (2.96 Pauling) | Chlorine's greater electronegativity exerts a stronger inductive electron-withdrawing effect. This effect enhances the electrophilicity of the attached carbon and, more importantly, provides superior stabilization for the negative charge in the Meisenheimer complex.[7] This lowers the activation energy of the rate-determining addition step. |
| C-Halogen Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This makes bromide a better leaving group than chloride. |
| Predicted Reactivity | Generally Higher | Generally Lower | In most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step.[3][7] Therefore, the factor that best stabilizes this intermediate—halogen electronegativity—dominates. The reactivity order is often F > Cl > Br > I, the reverse of leaving group ability.[3][7] The chloro-derivative is thus predicted to be more reactive. |
This counterintuitive trend, where the atom forming the strongest bond reacts fastest, is known as the "element effect" in SNAr chemistry. The dominant role of the halogen's inductive effect in stabilizing the rate-determining transition state outweighs its role as a leaving group in the subsequent, faster step.
Supporting Experimental Data
While direct kinetic data for 2,4-dibromo- vs. 2,4-dichloromethylsulfonylbenzene is not extensively published, comparative studies on analogous systems consistently support the predicted reactivity order. For instance, kinetic studies on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles demonstrated reactivity orders that depend on the specific conditions but frequently place chlorine ahead of or approximately equal to bromine.[8][9]
| Nucleophile / Conditions | Observed Reactivity Order | Reference |
| Butylamine in Acetonitrile | F > Br > Cl > I | [8][9] |
| Methanol / DBU in Acetonitrile | F > Cl ≈ Br > I | [8][9] |
| Potassium Thioacetate in DMSO | F > Br > I > Cl | [8][9] |
Analysis of Experimental Trends: The data from halopurine studies reveal a critical insight: while the F > Cl > Br > I trend is a strong general principle, the relative reactivity of chloro and bromo derivatives can be sensitive to the nucleophile and solvent system.[8][9] In some cases, the slightly better leaving group ability of bromide can compensate for its weaker inductive stabilization, leading to comparable or even slightly higher reactivity than the chloride analogue. However, for the majority of standard SNAr transformations, the chloro-substituted substrate is expected to provide a kinetic advantage.
Regioselectivity: Which Halogen is Replaced First?
Both the C2 (ortho) and C4 (para) positions are activated by the methylsulfonyl group. However, nucleophilic attack at the C2 position is subject to greater steric hindrance from the bulky adjacent sulfonyl group. Consequently, for most nucleophiles, the initial substitution reaction will occur preferentially at the less hindered C4 position. This provides a reliable strategy for the selective synthesis of 4-substituted-2-halo-methylsulfonylbenzene intermediates.
A Practical Guide to Comparative Reactivity Analysis
To provide a definitive answer for a specific application, a direct, side-by-side comparative experiment is invaluable. The following protocol outlines a robust methodology for evaluating the relative reactivity of 2,4-dibromo- and 2,4-dichloromethylsulfonylbenzene.
Experimental Protocol: Comparative SNAr with Morpholine
-
Objective: To determine the relative rate of substitution at the C4 position for 2,4-dibromo- and 2,4-dichloromethylsulfonylbenzene using morpholine as the nucleophile.
-
Materials:
-
2,4-Dichloromethylsulfonylbenzene
-
2,4-Dibromomethylsulfonylbenzene
-
Morpholine (nucleophile)
-
Dimethyl Sulfoxide (DMSO, reaction solvent)
-
Anisole (or other suitable internal standard)
-
HPLC-grade acetonitrile and water
-
-
Procedure:
-
Stock Solutions: Prepare 0.1 M stock solutions of 2,4-dichloromethylsulfonylbenzene and 2,4-dibromomethylsulfonylbenzene in DMSO, each containing the internal standard (e.g., anisole) at a known concentration (e.g., 0.05 M). Also, prepare a 0.22 M solution of morpholine in DMSO.
-
Reaction Setup: In two separate, identical temperature-controlled reaction vials equipped with magnetic stir bars, add 5.0 mL of the respective aryl halide stock solution.
-
Equilibration: Place both vials in a heating block pre-heated to 80 °C and allow the solutions to equilibrate for 10 minutes.
-
Initiation: To initiate the reactions simultaneously, add 5.0 mL of the pre-warmed morpholine stock solution to each vial. This results in final concentrations of 0.05 M aryl halide and 0.11 M morpholine (2.2 equivalents).
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in 1.0 mL of a 90:10 acetonitrile/water mixture containing 0.1% trifluoroacetic acid.
-
Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material and the appearance of the 4-morpholino product relative to the internal standard.
-
Data Analysis: Plot the percentage of starting material remaining versus time for both reactions on the same graph to visually and quantitatively compare their reaction rates.
-
-
Rationale for Choices:
-
DMSO: A polar aprotic solvent is ideal for SNAr as it solvates cations well but poorly solvates anions, leaving the nucleophile highly reactive. It also effectively stabilizes the charged Meisenheimer complex.
-
Morpholine: A common, moderately reactive secondary amine nucleophile that provides clean reaction profiles.
-
Internal Standard: Essential for accurate quantification by HPLC, correcting for any variations in injection volume or sample handling.
-
Conclusion and Recommendation
Based on the fundamental principles of the SNAr mechanism, 2,4-dichloromethylsulfonylbenzene is predicted to be the more reactive substrate compared to its dibromo counterpart for the majority of nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the greater electronegativity of chlorine, which provides superior inductive stabilization to the rate-determining Meisenheimer intermediate.
While the better leaving group ability of bromide can occasionally lead to comparable reaction rates under specific conditions, the chloro-derivative generally offers a kinetic advantage. For drug development professionals and synthetic chemists aiming for faster reaction times, milder conditions, or higher throughput, 2,4-dichloromethylsulfonylbenzene represents the more favorable choice. However, for any critical process, the straightforward experimental protocol described herein should be employed to validate this general principle for the specific nucleophile and conditions of interest.
References
- Anonymous. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
-
Carmean, R. N., & Wagener, K. B. (2011). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules, 44(17), 6652–6659. Available at: [Link]
-
Gudmundsson, K. S., et al. (2007). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Journal of the American Chemical Society. Available at: [Link]
-
Gudmundsson, K. S., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis: Sulfonyl and Bromo Moieties in Small Molecule Drug Discovery
Executive Summary
In the structure-activity relationship (SAR) optimization of small molecules, sulfonyl (
However, their spectroscopic characterization presents a dichotomy of difficulty:
-
The Sulfonyl Group: A "loud" spectroscopic entity with intense, distinct dipole changes, easily visible in standard Mid-IR.
-
The Bromo Group: A "silent" entity with weak dipole changes and low-frequency vibrations, often obscured in the fingerprint region or completely invisible using standard KBr optics.
This guide objectively compares the IR spectral performance of these two functional groups, outlines the "Alternative" techniques required when standard IR fails, and provides a self-validating experimental protocol.
Deep Dive: The Sulfonyl Group ( )[1][2]
The Mechanism of Detection
The sulfonyl group is an IR powerhouse. The sulfur-oxygen double bonds are highly polarized, creating a massive change in dipole moment during vibration. This results in two of the strongest bands found in organic IR spectra: the Asymmetric Stretch and the Symmetric Stretch .
Spectral Signatures & Interferences
The primary challenge with sulfonyls is not detection, but differentiation from chemically similar oxidized sulfur species (sulfoxides, sulfonates).
| Functional Group | Asymmetric Stretch ( | Symmetric Stretch ( | Intensity | Causality / Notes |
| Sulfone ( | 1335–1370 cm⁻¹ | 1135–1170 cm⁻¹ | Strong | Standard reference range.[1] |
| Sulfonyl Chloride ( | 1410–1380 cm⁻¹ | 1204–1177 cm⁻¹ | Strong | Electronegative Cl pulls electron density, stiffening the S=O bond (higher |
| Sulfonamide ( | 1370–1335 cm⁻¹ | 1170–1155 cm⁻¹ | Strong | N lone pair resonance lowers bond order slightly vs. Cl. |
| Sulfoxide ( | 1070–1030 cm⁻¹ | N/A | Strong | Lacks the doublet structure; easily confused with C-O stretches. |
Expert Insight: In my experience, the "Sulfone Doublet" is a self-validating marker. If you see a strong band at 1350 cm⁻¹ but lack the companion at 1150 cm⁻¹, you likely do not have a sulfone. You may be looking at a nitro group (
) or a sulfonamide with obscured bands.
Deep Dive: The Bromo Group ( )
The Mechanism of Detection (and Failure)
The Carbon-Bromine bond is heavy and "mushy" (low force constant). According to Hooke's Law (
The "Blind Spot" Problem
Standard IR spectrometers use Potassium Bromide (KBr) beamsplitters or windows, which become opaque (absorb IR light) below 400 cm⁻¹. While C-Br stretches theoretically appear above this cutoff, they are often weak and buried in the "fingerprint" noise of ring deformations.
| Feature | Frequency Range | Intensity | Diagnostic Value |
| C-Br Stretch (Aliphatic) | 690–515 cm⁻¹ | Medium/Weak | High , if visible. Often obscured by solvent or KBr cutoff. |
| C-Br Stretch (Aromatic) | 1070–1030 cm⁻¹ | Strong | Low . This is actually a ring vibration sensitized by the heavy halogen, not a pure C-Br stretch. |
| C-Cl Comparison | 850–550 cm⁻¹ | Stronger | Higher frequency makes Cl easier to detect than Br. |
Comparative Analysis: Product vs. Alternatives
When standard FTIR fails to resolve these groups (specifically Bromo), researchers must pivot to alternative modalities.
Comparison Matrix
| Feature | Standard FTIR (ATR) | Raman Spectroscopy | Mass Spectrometry (MS) |
| Primary Target | Polar bonds (Sulfonyl, Carbonyl). | Non-polar/Polarizable bonds (C-C, C-Br, C-I). | Molecular Mass & Isotopes. |
| Sulfonyl Detection | Superior. Distinct doublet. | Good, but often weaker than IR. | Good (fragmentation). |
| Bromo Detection | Poor. Weak dipole, low frequency. | Superior. Heavy atoms cause massive polarizability change. | Excellent. 1:1 Isotope pattern (⁷⁹Br/⁸¹Br). |
| Sample Prep | Minimal (Solid/Liquid). | None (shoot through glass). | Destructive/Dissolution required.[2] |
The Raman Alternative
For organobromine compounds, Raman spectroscopy is the superior alternative to IR. The C-Br bond deformation involves a large change in the electron cloud shape (polarizability), resulting in a very intense Raman scattering peak in the low-frequency region (< 600 cm⁻¹), which is often a "quiet" region in Raman spectra.
Visualizing the Analytical Workflow
The following diagrams illustrate the decision logic for assigning these functional groups.
Spectral Assignment Logic
Caption: Decision tree for distinguishing Sulfonyl doublets and handling Bromo ambiguity.
Technique Selection for Halogens
Caption: Comparative efficacy of FTIR vs. Raman for halogen detection based on physical properties.
Experimental Protocol: Self-Validating Analysis
Objective: Characterize a synthesized aryl-sulfonyl bromide derivative.
Materials & Setup
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Why Diamond ATR? Unlike KBr pellets, diamond is robust and allows analysis down to 400 cm⁻¹ (ZnSe cuts off at 650 cm⁻¹, which would hide the C-Br stretch).
-
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Sample) / 32 (Background).[2]
Step-by-Step Methodology
-
Background Acquisition: Clean the crystal with isopropanol. Collect air background.
-
Validation: Ensure no peaks exist in the 2400 cm⁻¹ (CO₂) or 3000+ cm⁻¹ (moisture) regions.
-
-
Sample Application: Apply ~2 mg of solid sample to the crystal. Apply high pressure using the anvil.
-
Causality: High pressure ensures intimate contact, critical for ATR which has a shallow penetration depth (~2 µm).
-
-
High-Frequency Check (Sulfonyl):
-
Locate the region 1400–1100 cm⁻¹ .
-
Identify the doublet:
at ~1360 cm⁻¹ and at ~1170 cm⁻¹. -
Validation: Calculate the difference (
). For sulfones/sulfonyl chlorides, is typically 180–200 cm⁻¹.
-
-
Low-Frequency Check (Bromo):
-
Examine 700–400 cm⁻¹ .
-
Look for a medium-intensity band near 600–550 cm⁻¹ .
-
Self-Correction: If the baseline is noisy or slopes sharply up at 450 cm⁻¹, the detector or crystal cutoff is interfering. Do not assign peaks in the noise.
-
-
Data Reporting:
-
Report peaks as:
(ATR) 1365 (s, ), 1172 (s, ), 580 (m, C-Br) cm⁻¹.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for characteristic frequencies).
-
NIST Chemistry WebBook. Infrared Spectra of Sulfones and Sulfonyl Chlorides. National Institute of Standards and Technology. Available at: [Link]
-
Mettler Toledo. Raman vs. IR Spectroscopy: Advantages and Limitations. Technical Guide.[2] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Alkyl Halides. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of Methylsulfonyl and Nitro Groups in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic systems found in pharmaceuticals and functional materials. The efficiency of this reaction hinges on the activation of the aromatic ring by electron-withdrawing groups (EWGs). Among the most powerful and commonly employed EWGs are the nitro (–NO₂) and methylsulfonyl (–SO₂Me) groups. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental data, to inform rational substrate design and reaction optimization.
The SNAr Mechanism: A Foundation of Reactivity
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1][2][3] The first and often rate-determining step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount to the reaction's success.[2] In the second step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.
The activating power of an EWG is directly related to its ability to stabilize the negative charge of the Meisenheimer intermediate.[6] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, allowing for direct delocalization of the negative charge through resonance.[2][3]
Electronic Properties: Nitro vs. Methylsulfonyl
Both –NO₂ and –SO₂Me groups are potent EWGs, exerting their influence through a combination of inductive and resonance effects.
-
Nitro Group (–NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its activating ability stems from a powerful inductive effect (–I) and a very strong resonance effect (–R). When positioned ortho or para to the reaction center, the nitro group can directly delocalize the negative charge of the Meisenheimer intermediate onto its oxygen atoms.
-
Methylsulfonyl Group (–SO₂Me): The methylsulfonyl group also possesses strong electron-withdrawing capabilities. It has a significant inductive effect due to the high electronegativity of the oxygen atoms. While traditionally considered to withdraw electrons primarily through induction, there is evidence that the sulfur atom can participate in resonance by expanding its valence shell to a decet, creating a negative mesomeric effect.[7][8] This allows it to stabilize the anionic intermediate through delocalization, similar to the nitro group.
The relative activating strength of these two groups can be quantitatively assessed using Hammett substituent constants (σ). These constants measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing character.
| Substituent | σ_meta_ | σ_para_ |
| –NO₂ | 0.71 | 0.78 (up to 1.27 in some scales) |
| –SO₂Me | 0.62 - 0.65 | 0.72 - 0.75 (up to 1.15 in some scales) |
| (Data compiled from various sources, values can vary based on reaction conditions and measurement scale)[7][8] |
Generally, the nitro group exhibits slightly higher Hammett constants, suggesting it is a marginally stronger electron-withdrawing group and, by extension, a more potent activator in SNAr reactions.
Mechanistic Visualization: Stabilizing the Meisenheimer Complex
The ability of the para-nitro and para-methylsulfonyl groups to stabilize the Meisenheimer intermediate via resonance is crucial. The following diagrams illustrate this key mechanistic feature.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Practical Considerations and Field Insights
While the nitro group is a superior activator, the choice between –NO₂ and –SO₂Me in a synthetic campaign, particularly in drug development, is not based solely on reactivity.
-
Downstream Chemistry: The nitro group is synthetically versatile and can be readily reduced to an amine, which is a common handle for further functionalization. The methylsulfonyl group is generally more robust and less prone to transformation under many reaction conditions.
-
Metabolic Stability: In a drug development context, nitroaromatic compounds can sometimes be associated with toxicity concerns due to metabolic reduction pathways. The methylsulfonyl group is often considered more metabolically stable and is a common motif in marketed drugs.
-
Solubility and Physical Properties: The choice of activating group can influence the physical properties of intermediates and final products, such as solubility and crystallinity, which are critical considerations for process development.
Conclusion
Both the methylsulfonyl and nitro groups are highly effective activators for SNAr reactions, operating through potent inductive and resonance effects to stabilize the key Meisenheimer intermediate. Experimental evidence and quantitative measures like Hammett constants consistently demonstrate that the nitro group is the more powerful activator , leading to faster reaction rates under comparable conditions. However, the selection of an activating group in a research or drug development setting is a multifactorial decision. The superior reactivity of the nitro group must be weighed against the synthetic versatility, metabolic profile, and physical properties conferred by both the nitro and the methylsulfonyl moieties. A thorough understanding of these trade-offs allows the medicinal and process chemist to make the optimal choice for their specific synthetic target.
References
-
Title: Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII) Source: ResearchGate URL: [Link]
-
Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: PMC (PubMed Central) URL: [Link]
-
Title: RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles Source: Pen & Prosperity URL: [Link]
-
Title: Stable Spirocyclic Meisenheimer Complexes Source: PMC (PubMed Central) URL: [Link]
-
Title: Meisenheimer complex - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: Semantic Scholar URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: BYJU'S URL: [Link]
-
Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile Source: ResearchGate URL: [Link]
-
Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 2. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 3. byjus.com [byjus.com]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Illuminating the Solid State: A Comparative Guide to the Structural Characterization of 2,4-dibromo-1-(methylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural characterization of 2,4-dibromo-1-(methylsulfonyl)benzene, a compound of interest in synthetic chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide will navigate the landscape of its structural analysis through a comparative approach. We will delve into the crystallographic data of closely related analogues to infer the likely structural attributes of our target compound and compare the definitive, yet often challenging, method of single-crystal X-ray crystallography with other powerful solid-state characterization techniques.
The Quest for Definitive Structure: The Role of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. It provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This detailed structural portrait is invaluable for understanding a compound's physical and chemical properties, including its melting point, solubility, and reactivity.
At present, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited crystal structure for 2,4-dibromo-1-(methylsulfonyl)benzene. This absence of data presents both a challenge and an opportunity—a challenge in that we lack a definitive experimental structure, and an opportunity to underscore the importance of such a determination and to predict its features based on established principles of structural chemistry.
Insights from Analogy: Predicting the Structure of 2,4-dibromo-1-(methylsulfonyl)benzene
In the absence of direct experimental data, we can turn to the crystal structures of closely related molecules to build a reliable model of what to expect for 2,4-dibromo-1-(methylsulfonyl)benzene. We will consider two key analogues for which crystallographic data is available: 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene and 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.
Comparative Crystallographic Data of Analogous Compounds
| Parameter | 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[1] | 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene | Predicted for 2,4-dibromo-1-(methylsulfonyl)benzene |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Common centrosymmetric space group (e.g., P2₁/c, P-1, Pbca) |
| Key Intermolecular Interactions | Br···Br interactions, π–π stacking | Br···O interactions | Br···O, Br···Br, C-H···O, and potential π–π stacking |
| Molecular Conformation | Essentially planar benzene ring | Dihedral angle of 49.06 (3)° between the benzene ring and the O-S-O plane of the sulfonyl group. | Non-planar due to the tetrahedral geometry of the sulfonyl group, with a significant dihedral angle between the phenyl ring and the S-O bonds. |
The crystal structure of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene reveals the planarity of the substituted benzene ring and the presence of significant Br···Br interactions and π–π stacking, which are common in halogenated aromatic compounds.[1] In contrast, the structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene highlights a key conformational feature we would anticipate in our target molecule: a notable dihedral angle between the plane of the benzene ring and the O-S-O atoms of the methylsulfonyl group. This is a direct consequence of the tetrahedral geometry around the sulfur atom.
Based on these analogues, we can predict that the crystal packing of 2,4-dibromo-1-(methylsulfonyl)benzene will be significantly influenced by a combination of intermolecular interactions. The electron-withdrawing nature of the methylsulfonyl group and the presence of two bromine atoms will create a complex interplay of dipole-dipole forces, with Br···O and C-H···O hydrogen bonds likely playing a crucial role in the solid-state assembly.
The Broader Analytical Toolkit: Alternatives and Complements to SC-XRD
While single-crystal X-ray diffraction provides the ultimate structural detail, other analytical techniques offer valuable and often more readily obtainable information about the solid-state properties of a compound. For a comprehensive understanding, a multi-technique approach is always recommended.
Comparison of Solid-State Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase, unit cell parameters, assessment of polymorphism. | Rapid, non-destructive, suitable for polycrystalline materials. | Does not provide atomic coordinates or detailed molecular structure. |
| Solid-State NMR (ssNMR) Spectroscopy | Information about the local chemical environment of atoms (e.g., ¹³C, ¹⁵N) in the solid state. Can distinguish between different polymorphs. | Provides information on dynamics and disorder. Can be used for amorphous and crystalline materials. | Lower resolution than solution-state NMR. Does not provide a complete 3D structure on its own. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions such as melting point, glass transition, and phase changes. | Small sample size, quantitative measurement of enthalpy changes. | Does not provide structural information. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Quantitative measurement of mass loss as a function of temperature. | Does not provide structural information. |
For 2,4-dibromo-1-(methylsulfonyl)benzene, PXRD would be an excellent first step to confirm the crystallinity of a bulk sample and to check for the presence of multiple crystalline forms (polymorphs). Solid-state NMR could then provide insights into the number of unique molecules in the asymmetric unit cell. DSC and TGA would establish its thermal properties, which are critical for applications in materials science and for formulation in drug development.
Experimental Protocols
To provide a practical context, the following sections detail the methodologies for obtaining the critical experimental data discussed.
Protocol 1: Single-Crystal X-ray Diffraction (Hypothetical)
Objective: To determine the definitive three-dimensional molecular and crystal structure of 2,4-dibromo-1-(methylsulfonyl)benzene.
Methodology:
-
Crystal Growth:
-
Dissolve 2,4-dibromo-1-(methylsulfonyl)benzene in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to form a saturated or near-saturated solution.
-
Employ a slow evaporation technique at a constant temperature. Place the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Select a well-formed, single crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using metrics such as R-factors and goodness-of-fit.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray diffraction.
Protocol 2: Powder X-ray Diffraction (PXRD)
Objective: To obtain a characteristic fingerprint of the crystalline form of bulk 2,4-dibromo-1-(methylsulfonyl)benzene.
Methodology:
-
Sample Preparation:
-
Gently grind a small amount (10-20 mg) of the bulk sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powder onto a sample holder, ensuring a flat and level surface.
-
-
Data Collection:
-
Place the sample holder in a powder X-ray diffractometer.
-
Set the instrument parameters, including the X-ray source (typically Cu Kα), voltage, and current.
-
Define the angular range (e.g., 2θ from 5° to 50°) and the scan speed or step size and counting time.
-
Initiate the data collection.
-
-
Data Analysis:
-
Process the resulting diffractogram to identify the peak positions (2θ) and their relative intensities.
-
The obtained pattern serves as a unique fingerprint for that specific crystalline phase.
-
If unit cell parameters from a single-crystal study are available, they can be used to index the powder pattern and confirm phase purity.
-
Logical Relationship of Analytical Techniques
Caption: Interplay between different analytical techniques for comprehensive solid-state characterization.
Conclusion
While the definitive crystal structure of 2,4-dibromo-1-(methylsulfonyl)benzene remains to be determined, a comprehensive understanding of its likely solid-state properties can be achieved through a comparative analysis of its close structural analogues. The predicted prevalence of Br···O and other weak intermolecular interactions, along with a non-planar molecular conformation, provides a strong foundation for future experimental work. The elucidation of its single-crystal structure would be a valuable contribution to the field, providing a benchmark for computational studies and a deeper understanding of structure-property relationships in this class of compounds. For researchers working with this molecule, a multi-technique approach, combining powder X-ray diffraction, solid-state NMR, and thermal analysis, is highly recommended for a thorough characterization of its solid-state behavior.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
S. Sethu, N. K. Lokanath, M. A. Sridhar, J. Shashidhara Prasad & P. G. Nayaka (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2062. [Link]
-
S. Dai & Y. Wang (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o973. [Link]
Sources
validating regioisomer structure using NOESY NMR techniques
As a Senior Application Scientist, I frequently encounter drug development teams struggling with the structural elucidation of regioisomers—particularly N-alkylation products of heterocycles like imidazoles, indazoles, and pyrazoles. Because regioisomers possess identical mass-to-charge (
To achieve unambiguous structural validation, we must move beyond 1D chemical shifts and leverage advanced 2D Nuclear Magnetic Resonance (NMR) techniques. This guide provides a critical comparison of NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative methodologies like ROESY and HMBC , detailing the causality behind experimental choices and providing a self-validating protocol for your laboratory.
Validating a regioisomer requires mapping the exact connectivity of the molecule. We achieve this through two orthogonal NMR mechanisms:
-
Through-Space (NOESY/ROESY): These techniques rely on dipole-dipole cross-relaxation to identify protons that are spatially close (typically < 5 Å) regardless of the number of intervening bonds.
-
Through-Bond (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) identifies scalar couplings (
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) between protons and carbons (or nitrogens) separated by two or three bonds.
The Causality of Technique Selection:
While NOESY is the gold standard for spatial mapping, its efficacy is strictly governed by the molecule's correlation time (
Relying solely on NOESY can be risky due to conformational flexibility. Therefore, a robust, self-validating system always pairs a through-space technique (NOESY) with a through-bond technique (HMBC) to lock the spatial data to a rigid skeletal framework[1][2].
Decision tree for selecting NOESY vs. ROESY based on molecular weight and tumbling rates.
Quantitative Comparison of NMR Modalities
When allocating spectrometer time, efficiency and signal-to-noise (S/N) are paramount. While 2D NOESY maps the entire molecule, a gradient-enhanced 1D NOESY can selectively excite a single proton (e.g., an N-methyl group) to yield targeted spatial data in a fraction of the time[3].
| Technique | Primary Mechanism | Optimal MW Range | Typical Acquisition Time | Detection Limit / Range | Key Advantage for Regioisomers |
| 1D NOESY | Through-space (Transient) | < 600 or > 1500 Da | 5 – 15 mins | < 5 Å (Targeted) | Rapid validation of a specific, known substitution site[3]. |
| 2D NOESY | Through-space (Transient) | < 600 or > 1500 Da | 30 mins – 12 hours | < 5 Å (Global) | Comprehensive spatial mapping of the entire molecule. |
| 2D ROESY | Through-space (Spin-lock) | 600 – 1500 Da | 1 – 12 hours | < 5 Å (Global) | Overcomes the NOE zero-crossing problem for mid-sized drugs. |
| 2D HMBC | Through-bond (Scalar) | Universal | 1 – 4 hours | 2–3 bonds ( | Unambiguous skeletal connectivity to quaternary carbons. |
Self-Validating Experimental Protocol: 2D NOESY Acquisition
To ensure scientific integrity, an NMR protocol cannot simply be a list of parameters; it must include internal checks to prevent artifact misinterpretation. The following is a field-proven workflow for acquiring a gradient-selected, phase-sensitive 2D NOESY spectrum for a small molecule (< 600 Da).
Phase I: Sample Preparation & Calibration
-
Preparation: Dissolve 10–20 mg of the purified regioisomer in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-
or CDCl ). Filter the sample through a glass wool plug into a 5 mm NMR tube to remove particulate matter, which can severely degrade magnetic field homogeneity and broaden lines. -
Measurement (Critical Step): Before setting up the NOESY, run an Inversion Recovery experiment to determine the longitudinal relaxation time (
) of the protons of interest.-
Causality: The NOE mixing time (
) must be mathematically tailored to the molecule. If is too short, NOE cross-peaks will be buried in noise. If is too long, spin-diffusion occurs (A transfers to B, which transfers to C), leading to false-positive spatial assignments.
-
Phase II: Parameter Optimization
-
Mixing Time (
): Set the mixing time to approximately to seconds for small molecules[3]. -
Relaxation Delay (
): Set the inter-scan delay ( ) to at least (preferably ) of the slowest relaxing proton. This ensures complete return to thermal equilibrium between scans, preventing signal attenuation. -
Zero-Quantum Suppression: Ensure the zero-quantum suppression flag (zqflg) is activated. This crushes through-bond (
-coupled) artifacts that often manifest as dispersive, unphaseable signals in the final spectrum[4][5].
Phase III: Validation Checkpoint (Processing)
-
Phase Correction: Process the 2D matrix using standard Fourier transforms and phase the spectrum.
-
The Self-Validation Rule: In a phase-sensitive NOESY of a small molecule, the diagonal peaks and the NOE cross-peaks must have opposite phases (e.g., if the diagonal is phased positive/red, true NOE cross-peaks must be negative/blue). If a cross-peak has the same phase as the diagonal, it is an exchange peak or a through-bond artifact, NOT a spatial NOE correlation.
Case Study: Differentiating N-1 vs. N-3 Alkylation
Consider the N-alkylation of an imidazo[4,5-b]pyridine scaffold, a common pharmacophore in oncology and immunology. Alkylation typically yields a mixture of N-1 and N-3 regioisomers.
The HMBC Approach:
In the N-1 isomer, the protons of the alkyl substituent will show a strong
The NOESY Approach: In the N-1 isomer, 2D NOESY will reveal a through-space cross-peak between the alkyl protons and the aromatic H-7 proton. In the N-3 isomer, the alkyl protons will show a cross-peak with the H-2 proton[1]. By confirming both the through-bond (HMBC) and through-space (NOESY) data, the structural assignment becomes unequivocal[2].
References
-
2D 1H-1H NOESY. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
1D NOESY. NMR Facility, UCSB Chem and Biochem. Available at:[Link]
-
NOE Experiments on the Bruker. UMYMFOR - Universidad de Buenos Aires. Available at:[Link]
-
1D NOESY made easy. NMR Facility - Chemistry Department - The University of Chicago. Available at: [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed (National Institutes of Health). Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 5. 1D NOESY [nmr.chem.ucsb.edu]
Mechanistic Grounding: The Halogen Effect on Sulfone Stability
As a Senior Application Scientist navigating the complex landscape of high-performance polymers and specialty intermediates, I frequently encounter the critical design choice between different halogenated phenyl sulfones. Whether you are engineering low-dielectric polyetherimides (PEIs) for advanced electronics or synthesizing novel pharmaceutical intermediates, the thermal stability of your sulfone building blocks dictates the operational limits of your final product.
This guide provides an objective, data-driven comparison of halogenated phenyl sulfones—specifically contrasting fluorinated and chlorinated derivatives—grounded in mechanistic causality and validated experimental protocols.
The thermal degradation of poly(ether sulfone)s and related small molecules is primarily governed by the homolytic cleavage of the C–S and C–O bonds, followed by the elimination of sulfur dioxide (SO
-
Inductive Strengthening and Bond Dissociation Energy (BDE): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect that stabilizes the adjacent aromatic system and strengthens the C–S bond. The C–F bond itself possesses a remarkably high dissociation energy (~485 kJ/mol) compared to the C–Cl bond (~327 kJ/mol). This means fluorinated phenyl sulfones resist radical initiation at temperatures where chlorinated analogs begin to degrade.
-
Steric Shielding without Free-Volume Penalties: The tight electron cloud of fluorine provides excellent steric shielding of the vulnerable sulfone backbone. Unlike bulky chlorine or bromine atoms, which can disrupt polymer chain packing and lower the glass transition temperature (
), fluorine maintains tight interchain interactions.
This stabilizing effect is so profound that it extends even to highly reactive small molecules. For example, the synthesis of azidodifluoromethyl phenyl sulfone yields a fluorinated azide that exhibits no signs of thermal decomposition even when heated to 100 °C for 1 hour—an extraordinary level of stability for an organic azide, directly attributable to the difluoro(phenylsulfonyl)methyl group [1].
In macromolecular systems, the thermal cleavage of diphenyl ether and diphenyl sulfone moieties typically occurs above 400 °C, with the critical SO
Fig 1. Thermal degradation pathway of halogenated phenyl sulfones highlighting SO2 elimination.
Quantitative Performance Matrix
To objectively evaluate these materials, we must look at the 5% weight loss temperature (
| Polymer / Compound Base | Halogen Type | Char Yield at 800 °C (%) | Source Validation | ||
| PFNH | Fluorinated | 508 – 530 | 53 – 57 | 244 – 265 | [3] |
| PSNH | Non-Halogenated | 496 – 515 | 38 – 50 | 237 – 265 | [3] |
| DCDPS-based PES | Chlorinated | 370 – 480* | 32 – 35 | ~220 | [2] |
*Note: Chlorinated PES copolymers bearing pendant groups show early-onset degradation due to decarboxylation before main-chain scission.
Key Takeaway: Fluorinated phenyl sulfones consistently drive higher thermal stability. The PFNH
Self-Validating Experimental Workflow: TGA-MS Protocol
To generate trustworthy, reproducible thermal stability data, you cannot rely on standalone Thermogravimetric Analysis (TGA). A self-validating system requires orthogonal confirmation using Evolved Gas Analysis (such as in-line Mass Spectrometry) to prove that the mass loss corresponds to the predicted mechanistic cleavage, rather than trapped solvent or moisture.
Step-by-Step Methodology
1. Instrument Calibration (The Anchor)
-
Action: Calibrate the TGA temperature using high-purity magnetic Curie point standards (e.g., Alumel, Nickel, Iron).
-
Causality: Thermocouples drift over time. Curie point calibration anchors your temperature readings to immutable physical constants, ensuring that a
of 530 °C is an absolute value, not an instrumental artifact.
2. Sample Preparation & Conditioning
-
Action: Recrystallize the sulfone monomer/polymer from toluene or ethanol, then dry in a vacuum oven at 100 °C for 8 hours [3]. Load exactly 2.0 ± 0.1 mg into a platinum pan.
-
Causality: Vacuum drying prevents moisture-induced plasticization and hydrolytic cleavage during the initial heating ramp. Using a strict 2.0 mg sample size minimizes thermal gradients within the pan, ensuring uniform heat distribution and preventing mass-transfer limitations during rapid volatilization.
3. Dynamic Heating under Inert Atmosphere
-
Action: Purge the system with ultra-high purity Nitrogen (N
) at a flow rate of 60 mL/min. Apply a heating rate of 10 °C/min from 50 °C to 800 °C [2]. -
Causality: The 60 mL/min N
flow is critical; it rapidly sweeps evolved gases (like reactive SO radicals) away from the sample, preventing secondary gas-phase reactions or re-deposition that could artificially inflate the char yield.
4. Orthogonal Validation via Mass Spectrometry (DPMS)
-
Action: Route the evolved gases through a heated transfer line (200 °C) into an Electron Impact (EI, 70 eV) Mass Spectrometer.
-
Causality: By monitoring specific m/z ratios, you validate the degradation mechanism. For chlorinated PES, the appearance of biphenyl and dibenzofuran units alongside SO
at >450 °C confirms main-chain scission [2]. This proves the mass loss is structural degradation, not an impurity.
Fig 2. Self-validating TGA-MS workflow for assessing the thermal stability of sulfone polymers.
Conclusion for Drug Development & Polymer Scientists
When selecting a halogenated phenyl sulfone, the empirical data heavily favors fluorinated derivatives for applications requiring maximum thermal endurance. The high C–F bond dissociation energy and steric protection of the sulfone linkage result in polymers that can withstand temperatures exceeding 500 °C before exhibiting 5% mass loss. Chlorinated alternatives, while often more cost-effective and highly utilized in standard PES membranes, undergo main-chain scission and SO
By employing a self-validating TGA-MS methodology, researchers can confidently map these degradation kinetics, ensuring that the chosen sulfone intermediate will survive the rigorous thermal demands of downstream processing or end-use application.
References
-
Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion The Journal of Organic Chemistry - ACS Publications[Link]
-
Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl ACS Omega - NIH / ACS Publications[Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups MDPI - Polymers[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
- 3. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,4-Dibromo-1-(methylsulfonyl)benzene proper disposal procedures
This guide outlines the authoritative protocols for the safe handling, segregation, and disposal of 2,4-Dibromo-1-(methylsulfonyl)benzene .[1] It is designed for researchers and laboratory safety officers who require immediate, actionable technical data.[1]
Part 1: Executive Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical identity and its specific hazards to ensure compatibility with waste streams.[1]
| Property | Data / Classification |
| Chemical Name | 2,4-Dibromo-1-(methylsulfonyl)benzene |
| Functional Groups | Aryl Halide (Bromine), Sulfone ( |
| Physical State | Solid (Crystalline powder); Melting Point approx. 140–145°C (isomer dependent) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Target Organ Toxicity (Potential) |
| Waste Class | Halogenated Organic Solid (Non-flammable, Toxic) |
| Combustion Byproducts | Hydrogen Bromide (HBr), Sulfur Oxides ( |
Critical Safety Warning:
Due to the presence of both Bromine and Sulfur , uncontrolled combustion of this compound releases highly corrosive and toxic gases (HBr and
Part 2: Waste Classification & Regulatory Compliance
Proper classification is the first step in the disposal workflow. This compound does not typically fall under a specific named RCRA listing (like P or U lists) unless it is a discarded commercial chemical product with a specific listing, which is rare for this intermediate.[1] However, it must be characterized by its constituents.[1][2][3]
-
RCRA Characteristic: Likely not ignitable (D001) or corrosive (D002) in solid form. Toxicity (D004-D043) depends on leaching tests, but it is best managed as Hazardous Chemical Waste .[1]
-
Waste Stream ID: Halogenated Organic .[3][4][5][6]
-
Reasoning: The presence of bromine atoms necessitates high-temperature incineration with flue gas scrubbing to prevent dioxin/furan formation and neutralize acid gases.[7]
-
Visual Guide: Waste Stream Decision Tree
Figure 1: Decision logic for classifying 2,4-Dibromo-1-(methylsulfonyl)benzene. The halogen content is the primary driver for stream selection.
Part 3: Pre-Disposal Handling & Segregation
Objective: Prevent cross-reactivity and ensure container integrity.
Segregation Rules
-
Incompatible With: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Strong Bases.[1]
-
Mandatory Separation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless your facility explicitly allows "commingled solvents" (rare for solids).[1] Mixing halogenated and non-halogenated wastes significantly increases disposal costs and complexity.
Packaging Requirements
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is wet or acidic, as HBr formation can cause corrosion.[1]
-
Labeling:
-
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID" .
-
List constituents explicitly: "2,4-Dibromo-1-(methylsulfonyl)benzene".
-
Hazard Warning: "Toxic, Irritant".[1]
-
Part 4: Step-by-Step Disposal Procedure
This protocol assumes the user is in a standard research laboratory setting.
Step 1: Preparation
-
Don appropriate PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]
-
Work inside a chemical fume hood to capture any dust or residual vapors.
Step 2: Transfer
-
If the substance is pure solid: Transfer directly into the designated "Halogenated Solid Waste" container.
-
If in solution (e.g., reaction mixture):
Step 3: Decontamination of Glassware
-
Rinse contaminated glassware with a small volume of compatible solvent (e.g., Dichloromethane or Acetone).
-
Crucial: Collect this rinseate and add it to the Halogenated Waste container. Do not pour the first rinse down the drain.
-
Subsequent washes with soap and water can go down the drain only after visible residues are removed.
Step 4: Requesting Pickup
-
Complete your facility's Hazardous Waste Tag/Manifest.
-
Store in a Satellite Accumulation Area (SAA) until pickup. Ensure secondary containment is used.
Part 5: Emergency Spill Response
If a spill occurs during the disposal process, follow this immediate workflow.
Figure 2: Operational workflow for managing a solid spill of 2,4-Dibromo-1-(methylsulfonyl)benzene.
Specific Cleanup Protocol:
-
Ventilation: Immediately ensure the fume hood is active or ventilate the area.
-
Solid Spill: Do not dry sweep if fine dust is present. Use a damp paper towel or oil-impregnated sweeping compound to suppress dust.
-
Decontamination: Wipe the surface with a detergent solution. Collect all wipes and PPE used in the cleanup as hazardous waste.
References
-
National Institutes of Health (NIH) - PubChem. 2,4-Dibromoanisole (Structural Analog for Halogenated Aromatics). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-Codes and D-Codes). Retrieved from [Link]
-
ETH Zürich. Disposal of Hazardous Waste - Halogenated Compounds. Retrieved from [Link][2][3]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ethz.ch [ethz.ch]
- 3. mn.uio.no [mn.uio.no]
- 4. dlsu.edu.ph [dlsu.edu.ph]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 3466-32-8|1-Bromo-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 8. shecu.chula.ac.th [shecu.chula.ac.th]
- 9. afgsci.com [afgsci.com]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 2,4-Dibromo-1-(methylsulfonyl)benzene
Topic: Personal Protective Equipment (PPE) for Handling 2,4-Dibromo-1-(methylsulfonyl)benzene
Introduction: The Precautionary Principle in Chemical Safety
2,4-Dibromo-1-(methylsulfonyl)benzene is a specialized halogenated aryl sulfone intermediate.[1] While specific Safety Data Sheets (SDS) for this exact isomer are rare in public repositories, its structural analogs (such as 1,2-dibromo-4-(methylsulfonyl)benzene, CAS 849035-70-7) provide a robust toxicological baseline.[1]
As a Senior Application Scientist, I apply the Structure-Activity Relationship (SAR) principle here: polyhalogenated sulfones are consistently characterized as solid irritants with high stability but significant potential for skin, eye, and respiratory tract irritation [1, 2]. This guide mandates a safety protocol that assumes the highest probable hazard level for this class of compounds.
Hazard Identification & Risk Assessment
The following hazard profile is derived from the chemical class properties of brominated aryl sulfones.
| Hazard Category | GHS Classification (Predicted) | Operational Risk |
| Physical State | Solid (Crystalline Powder) | Dust generation during weighing/transfer.[1] |
| Skin Corrosion/Irritation | Category 2 (H315) | Contact dermatitis; potential sensitization. |
| Eye Damage/Irritation | Category 2A (H319) | Severe irritation from fine dust particles. |
| STOT - Single Exposure | Category 3 (H335) | Respiratory tract irritation if dust is inhaled.[1] |
| Reactivity | Stable | Incompatible with strong oxidizing agents. |
Personal Protective Equipment (PPE) Matrix
This system is designed to be self-validating : if the PPE does not meet the "Breakthrough Time" or "Filtration Efficiency" criteria, the protocol is invalid.
3.1 Hand Protection (Glove Logic)
Rationale: Brominated aromatics can permeate standard latex. Nitrile provides adequate splash protection, but thickness matters.
| Task | Glove Material | Min. Thickness | Breakthrough Time | Action |
| Standard Handling (Weighing, Transfer) | Nitrile | 0.11 mm (4 mil) | > 480 min (Solids) | Double-glove recommended.[1] |
| Solution Handling (Dissolved in DCM/THF) | Laminate (Silver Shield) or High-Grade Nitrile | 0.15 mm (6 mil) | > 60 min (Solvent dependent) | Change immediately upon splash.[1] |
| Spill Cleanup | Butyl Rubber or Viton | 0.30 mm | > 480 min | Heavy-duty protection required. |
3.2 Respiratory & Eye Protection
-
Primary Barrier: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Respiratory): If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) cartridges [3].
-
Eye Protection: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses are insufficient for fine powders that can bypass side shields.
Visualized Decision Logic
Figure 1: PPE Selection Decision Tree
Caption: Logical flow for selecting appropriate PPE based on the physical state and operational context of the chemical.[1]
[1]
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Engineering Control Verification: Confirm fume hood is operational. Place a disposable weighing boat and spatula inside.
-
Donning PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Static Control: Use an antistatic gun or bar if the powder is fluffy/static-prone to prevent dispersal.
-
Weighing: Open the container only inside the hood. Transfer the solid to the weighing boat. Close the stock container immediately.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid. Note: Sulfones are often soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).[1]
-
Thermal Control: If the reaction is exothermic, ensure the cooling bath is prepared before addition.
-
Monitoring: Lower the sash to the lowest working position.
Phase 3: Decontamination & Disposal [1]
-
Solid Waste: Dispose of contaminated paper towels, gloves, and solid residue in a container labeled "Hazardous Waste: Solid - Halogenated Organic" .
-
Liquid Waste: Collect all mother liquors and washes in "Hazardous Waste: Liquid - Halogenated Organic" .
-
Surface Cleaning: Wipe down the work area with a soap/water solution followed by ethanol. Do not use bleach (sodium hypochlorite) indiscriminately with unknown organics, though sulfones are generally stable to it.
Emergency Procedures
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Brush off solid, then wash with soap/water for 15 min.[1] | Seek medical advice if irritation persists.[2][3] |
| Eye Contact | Flush with eyewash station for 15 min (hold eyelids open).[3][4] | Mandatory ophthalmologist evaluation. |
| Inhalation | Move to fresh air immediately. | Monitor for delayed respiratory irritation. |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into waste. | Ventilate area.[5] |
Visualized Workflow: Safe Handling Cycle
Figure 2: Operational Workflow for 2,4-Dibromo-1-(methylsulfonyl)benzene
Caption: Step-by-step lifecycle of the chemical handling process to ensure containment.
[1]
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet for 1,2-Dibromo-4-(methylsulfonyl)benzene (Analog). Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Brominated Aryl Sulfones. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
